molecular formula C8H6BrClO B1281923 1-(2-Bromo-5-chlorophenyl)ethanone CAS No. 935-99-9

1-(2-Bromo-5-chlorophenyl)ethanone

Cat. No.: B1281923
CAS No.: 935-99-9
M. Wt: 233.49 g/mol
InChI Key: BCQAWQMDMPBDBW-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-chlorophenyl)ethanone is a useful research compound. Its molecular formula is C8H6BrClO and its molecular weight is 233.49 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromo-5-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6BrClO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQAWQMDMPBDBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40500054
Record name 1-(2-Bromo-5-chlorophenyl)ethan-1-one
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Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935-99-9
Record name 1-(2-Bromo-5-chlorophenyl)ethan-1-one
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Record name 1-(2-Bromo-5-chlorophenyl)ethanone
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Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Bromo-5-chlorophenyl)ethanone (CAS: 935-99-9): Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(2-Bromo-5-chlorophenyl)ethanone, registered under CAS number 935-99-9, is a halogenated aromatic ketone that serves as a pivotal intermediate in modern organic synthesis. Characterized by a phenyl ring substituted with bromine and chlorine atoms and an acetyl group, this compound's unique electronic and steric properties make it a valuable precursor for a diverse range of complex molecules. Its structural features, particularly the reactive halogen substituents and the ketone functional group, allow for a multitude of chemical transformations. This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and significant applications, with a focus on its role as a versatile building block in the development of pharmaceuticals and advanced materials for researchers, scientists, and drug development professionals.[1]

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, reactivity, and application. These properties are summarized in the table below.

PropertyValueSource
CAS Number 935-99-9[2]
Molecular Formula C₈H₆BrClO[2]
Molecular Weight 233.49 g/mol [2]
IUPAC Name This compound[2]
Synonyms 2'-Bromo-5'-chloroacetophenone[2]
Appearance Solid[1]
Melting Point Approx. 155-156 °C (at reduced pressure)[1]

Synthesis and Mechanism

The most common and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 1-bromo-4-chlorobenzene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.

Reaction Mechanism: The Formation of the Acylium Ion

The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The mechanism is initiated by the reaction of acetyl chloride with AlCl₃ to form a highly electrophilic acylium ion. This ion is resonance-stabilized, making it an effective electrophile for the subsequent attack on the aromatic ring.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a composite based on established procedures for the Friedel-Crafts acylation of halogenated benzenes.

Materials:

  • 1-Bromo-4-chlorobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb the evolved HCl gas. The entire apparatus is flushed with an inert gas (e.g., nitrogen or argon).

  • Reagent Addition: Anhydrous aluminum chloride (1.1 equivalents) is suspended in anhydrous dichloromethane. The mixture is cooled to 0 °C in an ice bath. A solution of 1-bromo-4-chlorobenzene (1.0 equivalent) and acetyl chloride (1.05 equivalents) in anhydrous dichloromethane is added dropwise via the addition funnel over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is stirred for an additional 2-4 hours and monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is carefully and slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to decompose the aluminum chloride complex.

  • Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.

  • Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization or column chromatography.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification A 1-Bromo-4-chlorobenzene F Quench with HCl/Ice A->F Reaction B Acetyl Chloride B->F Reaction C Anhydrous AlCl₃ C->F Reaction D Anhydrous DCM (Solvent) D->F Reaction E 0°C to Room Temp E->F Reaction G Extraction with DCM F->G H Wash (H₂O, NaHCO₃, Brine) G->H I Dry & Concentrate H->I J Purification I->J P This compound J->P

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from its multiple reactive sites. The ketone functionality can undergo a variety of reactions such as reduction to an alcohol, reductive amination, and aldol condensations. The bromine atom, being ortho to the acetyl group, is activated towards nucleophilic aromatic substitution and is a key site for cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine atom is generally less reactive than the bromine in such cross-coupling reactions, allowing for selective functionalization.

A significant application of this compound is in the synthesis of heterocyclic structures, which are prevalent in many biologically active molecules.[1] For instance, it is a key precursor for the synthesis of substituted pyrazoles.

Exemplary Protocol: Synthesis of a 3-(2-Bromo-5-chlorophenyl)-5-substituted-1H-pyrazole

This protocol illustrates the reaction of this compound with a hydrazine derivative to form a pyrazole ring, a common scaffold in medicinal chemistry.

Procedure:

  • A mixture of this compound (1.0 equivalent) and a substituted hydrazine (e.g., hydrazine hydrate or phenylhydrazine, 1.1 equivalents) in ethanol is refluxed for 4-6 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired pyrazole derivative.

Synthetic_Utility start This compound reagent + Hydrazine Derivative (e.g., R-NHNH₂) product Substituted Pyrazole Derivative conditions Ethanol, Reflux conditions->product Cyclocondensation

Caption: A general pathway for the synthesis of pyrazole derivatives.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using standard analytical techniques. While a publicly available, dedicated spectrum for this specific compound is not readily found, the expected spectral data can be reliably predicted based on its structure and data from closely related isomers.[3][4]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the methyl protons of the acetyl group at around δ 2.6 ppm. The aromatic region should display three distinct signals corresponding to the three protons on the phenyl ring. The proton ortho to the bromine atom would likely appear as a doublet, the proton between the bromine and chlorine as a doublet of doublets, and the proton ortho to the chlorine as a doublet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show a signal for the carbonyl carbon around δ 195-200 ppm and a signal for the methyl carbon around δ 25-30 ppm. The aromatic region would display six distinct signals for the six carbons of the phenyl ring, with their chemical shifts influenced by the bromo, chloro, and acetyl substituents.

  • IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations of the methyl and aromatic groups, and C=C stretching vibrations of the aromatic ring.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and characteristic isotopic peaks (M+2) due to the presence of bromine and chlorine atoms, which would aid in confirming the elemental composition.

Safety and Handling

This compound is classified as harmful and an irritant.[2] Proper safety precautions must be observed during its handling and storage.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H312: Harmful in contact with skin.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H332: Harmful if inhaled.[2]

  • Personal Protective Equipment (PPE): It is essential to use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a strategically important chemical intermediate with a well-defined profile of reactivity that makes it highly valuable in synthetic organic chemistry. Its utility as a precursor for a wide array of heterocyclic compounds, particularly those with potential biological activity, underscores its significance in the field of drug discovery and development.[1] The synthetic routes to this compound are well-established, and its chemical transformations are predictable, making it a reliable building block for complex molecular architectures. As research in medicinal chemistry and materials science continues to advance, the demand for such versatile intermediates is expected to grow, further solidifying the role of this compound in scientific innovation.

References

1-(2-Bromo-5-chlorophenyl)ethanone physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 1-(2-Bromo-5-chlorophenyl)ethanone

Introduction

This compound, also known by its synonym 2'-Bromo-5'-chloroacetophenone, is a halogenated aromatic ketone with the CAS Number 935-99-9.[1][2] This compound serves as a versatile and strategic building block in modern organic synthesis. Its molecular structure, featuring an acetophenone core substituted with both bromine and chlorine atoms at specific positions on the phenyl ring, imparts a unique reactivity profile that is highly valued by researchers in medicinal chemistry and materials science.[1]

The presence of three distinct reactive centers—the carbonyl group, the sterically accessible chlorine atom, and the more labile bromine atom ortho to the ketone—allows for a wide range of chemical transformations. This includes nucleophilic additions at the carbonyl, cross-coupling reactions at the halogenated sites, and the synthesis of complex heterocyclic systems.[1] Consequently, a thorough understanding of its physical properties is not merely academic; it is a prerequisite for its effective handling, reaction optimization, and integration into drug development and discovery workflows.

This guide provides a comprehensive examination of the core physical properties of this compound, grounded in available technical data. It is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to confidently utilize this important synthetic intermediate.

Molecular Structure and Identity

A compound's reactivity and physical characteristics are fundamentally dictated by its molecular structure. This compound is composed of eight carbon atoms, six hydrogen atoms, one bromine atom, one chlorine atom, and one oxygen atom.[1]

Key identifiers are crucial for ensuring the correct material is sourced and utilized in experimental settings.

  • IUPAC Name : this compound[1][2]

  • CAS Number : 935-99-9[1][2]

  • Molecular Formula : C₈H₆BrClO[1][2]

  • Molecular Weight : 233.49 g/mol [1][2]

  • Canonical SMILES : CC(=O)C1=C(C=CC(=C1)Cl)Br[1][2]

  • InChI Key : BCQAWQMDMPBDBW-UHFFFAOYSA-N[1][2]

The arrangement of the bromine and chlorine atoms on the phenyl ring creates significant electronic and steric effects. As electron-withdrawing groups, the halogens decrease the electron density of the aromatic ring.[1] The bromine atom at the ortho-position also introduces considerable steric hindrance, which can influence the kinetics and regioselectivity of subsequent chemical reactions.[1]

Core Physical Properties

The physical properties of a compound are critical parameters that inform its storage, handling, purification, and reaction setup. The data for this compound, summarized in the table below, has been synthesized from various chemical supplier databases and public chemical information sources.

Table 1: Summary of Physical Properties
PropertyValueNotes & Source(s)
Physical State LiquidAt 20°C and standard pressure. There are conflicting reports, with some sources listing it as a solid, but this appears to be an error.[1][3]
Melting Point Not consistently reportedSupplier data sheets often list this as "N/A", suggesting it is a liquid at ambient temperatures.[4]
Boiling Point 155–156 °CAt reduced pressure (15 mmHg).[4]
Density 1.602 g/mLAt 25 °C. This value is consistent with its isomer, 2-Bromo-2'-chloroacetophenone.[5]
Solubility MiscibleIn polar aprotic solvents (e.g., acetone, ethyl acetate) and chlorinated solvents (e.g., chloroform).
Physical State and Appearance
Thermal Properties: Boiling Point

The boiling point is a key indicator of a substance's volatility. For compounds that may decompose at atmospheric pressure, determining the boiling point under reduced pressure is a standard and necessary practice.

  • Reported Value : 155–156 °C at 15 mmHg.[4]

Causality : The relatively high molecular weight (233.49 g/mol ) and the polarity introduced by the carbonyl group and halogen atoms result in significant intermolecular forces (dipole-dipole interactions and London dispersion forces). These forces require substantial thermal energy to overcome, leading to a high boiling point. Performing the distillation at reduced pressure (vacuum distillation) lowers the external pressure that the liquid's vapor pressure must overcome to boil, thus allowing distillation to occur at a lower, non-destructive temperature.

Density

Density is a fundamental physical property essential for converting mass to volume, which is a frequent necessity in the laboratory for reaction setup.

  • Reported Value : 1.602 g/mL at 25 °C.

Causality : The presence of two heavy halogen atoms, bromine and chlorine, on a compact aromatic frame contributes significantly to the compound's high density. Compared to its parent molecule, acetophenone (density ~1.03 g/mL), the substitution of hydrogen atoms with the much heavier Br and Cl atoms results in a substantial increase in mass relative to volume.

Solubility Profile

The solubility of a reagent dictates the choice of solvent for reactions, extractions, and chromatographic purification.

  • Reported Solubility : Miscible with common polar aprotic solvents like acetone and ethyl acetate, as well as chlorinated solvents such as chloroform.

Causality : The molecule possesses both polar and non-polar characteristics. The polar carbonyl group can engage in dipole-dipole interactions with polar solvents. The aromatic ring and halogen atoms contribute to its non-polar character, allowing it to dissolve in less polar solvents like chloroform. Its poor solubility in water is expected, as the large, non-polar aromatic portion of the molecule dominates its character relative to the single polar ketone group.

Spectroscopic Characterization

While detailed spectral data is proprietary to individual suppliers, the structural features of this compound allow for a confident prediction of its key spectroscopic signatures, which are essential for quality control and reaction monitoring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent and diagnostic signal would be:

  • Carbonyl (C=O) Stretch : A strong, sharp absorption peak is expected around 1710 cm⁻¹ . This is a characteristic frequency for an aryl ketone, slightly influenced by the electronic effects of the ortho- and meta-substituents.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms. The expected spectrum would show:

  • Methyl Protons (-CH₃) : A singlet (3H) located downfield, likely in the range of δ 2.5-2.7 ppm . The proximity to the electron-withdrawing carbonyl group shifts it downfield from a typical methyl signal.

  • Aromatic Protons (Ar-H) : Three protons on the aromatic ring, which would appear as a complex set of multiplets between δ 7.2-7.8 ppm . Due to their distinct electronic environments and spin-spin coupling, they would present as a doublet, a doublet of doublets, and another doublet.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern. The electron ionization (EI) mass spectrum would be characterized by:

  • Molecular Ion Peak (M⁺) : A complex cluster of peaks around m/z 232, 234, and 236 . This characteristic pattern is due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), providing a definitive signature for the presence of one Br and one Cl atom. The most abundant peak in this cluster would be for the C₈H₆⁷⁹Br³⁵ClO isotope.

  • Key Fragment Ion : A prominent peak at m/z 43 , corresponding to the acetyl cation ([CH₃CO]⁺), is a classic fragmentation pattern for acetophenones.

Experimental Protocol: Vacuum Distillation for Purification

Given that the most reliable thermal property is its boiling point at reduced pressure, vacuum distillation is the primary method for the purification of this compound. This self-validating protocol ensures the removal of non-volatile impurities and lower-boiling contaminants.

Objective : To purify this compound by vacuum distillation.

Materials :

  • Crude this compound

  • Round-bottom flask (distilling flask)

  • Short-path distillation head with condenser and collection flask(s)

  • Thermometer and adapter

  • Heating mantle with stirrer

  • Vacuum pump with trap and pressure gauge (manometer)

  • Boiling chips or magnetic stir bar

Procedure :

  • System Setup : Assemble the distillation apparatus. Ensure all glass joints are clean, properly greased, and sealed to maintain a high vacuum.

  • Charge the Flask : Charge the distilling flask with the crude material and a few boiling chips (or a stir bar). Do not fill the flask more than two-thirds full.

  • Apply Vacuum : Connect the vacuum pump and slowly evacuate the system. Monitor the pressure using the manometer until a stable vacuum of ~15 mmHg is achieved.

  • Initiate Heating : Begin gently heating the distilling flask using the heating mantle while stirring.

  • Monitor Distillation : Observe the temperature at the distillation head. The temperature should rise as the vapor of the compound reaches the thermometer.

  • Collect Fractions : Collect a small forerun fraction, which may contain volatile impurities. Once the temperature stabilizes at the expected boiling point (155-156 °C at 15 mmHg), switch to a clean collection flask to collect the main product fraction.

  • Completion : Stop the distillation when only a small amount of residue remains or when the temperature begins to fluctuate, indicating the end of the product fraction.

  • System Shutdown : Turn off the heater and allow the system to cool completely before slowly releasing the vacuum. Releasing the vacuum on a hot system can cause an explosion.

  • Validation : The purity of the collected fraction should be validated by spectroscopic methods (NMR, IR) and/or gas chromatography (GC).

Visualization of the Characterization Workflow

The process of characterizing a synthesized chemical like this compound follows a logical workflow to confirm its identity and purity.

G cluster_synthesis Synthesis & Isolation cluster_characterization Physical & Spectroscopic Characterization cluster_final Final Product Synthesis Chemical Synthesis Workup Aqueous Workup & Extraction Synthesis->Workup Purification Crude Purification (e.g., Column Chromatography) Workup->Purification Identity Structural Confirmation (NMR, MS, IR) Purification->Identity Purity Purity Analysis (GC, HPLC, NMR) Identity->Purity Physical Physical Properties (Boiling Point, Density, RI) Purity->Physical Final Validated Compound (CAS 935-99-9) Physical->Final

Caption: Workflow for Synthesis and Physical Characterization.

References

1-(2-Bromo-5-chlorophenyl)ethanone chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-(2-Bromo-5-chlorophenyl)ethanone: A Keystone Intermediate in Synthetic Chemistry

Introduction

This compound, also known by its synonym 2'-Bromo-5'-chloroacetophenone, is a halogenated aromatic ketone that serves as a highly versatile and valuable intermediate in the landscape of organic synthesis.[1][2] Its strategic placement of bromo, chloro, and acetyl functional groups on a phenyl ring imparts a unique reactivity profile, making it a crucial building block for constructing complex molecular architectures.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its chemical properties, synthesis, spectral characteristics, and applications, with a focus on its utility in medicinal chemistry and materials science.[1]

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are fundamental for its effective use in research and development. This compound is registered under CAS Number 935-99-9.[2][3] The key identifiers and properties are summarized below.

Chemical Structure

The structure features an ethanone (acetyl) group at position 1, a bromine atom at position 2, and a chlorine atom at position 5 of the phenyl ring. This specific substitution pattern is critical to its chemical behavior.

Caption: Chemical structure of this compound.

Physicochemical Data
PropertyValueSource
CAS Number 935-99-9[2]
Molecular Formula C₈H₆BrClO[1][2]
Molecular Weight 233.49 g/mol [1][2]
IUPAC Name This compound[2]
Appearance Solid[1]
SMILES CC(=O)C1=C(C=CC(=C1)Cl)Br[2]
InChIKey BCQAWQMDMPBDBW-UHFFFAOYSA-N[2]

Synthesis and Mechanistic Considerations

The synthesis of α-haloketones is a well-established field in organic chemistry. While specific, proprietary synthesis routes for this compound may vary, a common and logical approach involves the selective bromination of a suitable acetophenone precursor.

Retrosynthetic Analysis

A plausible retrosynthetic pathway begins with the disconnection of the C-Br bond, identifying 1-(5-chlorophenyl)ethanone as the immediate precursor. This precursor can be synthesized via Friedel-Crafts acylation of chlorobenzene. However, controlling the regioselectivity of acylation can be challenging. A more direct and controllable laboratory-scale synthesis often involves the bromination of a commercially available substituted acetophenone.

Generalized Laboratory Synthesis Protocol

A widely used method for the α-bromination of aromatic ketones involves using N-Bromosuccinimide (NBS) as a brominating agent, often in a suitable solvent and sometimes with a radical initiator or acid catalyst.[4]

Reaction: 1-(5-chlorophenyl)ethanone + NBS → this compound + Succinimide

Step-by-Step Protocol:

  • Dissolution: Dissolve 1-(5-chlorophenyl)ethanone (1.0 eq) in a suitable solvent such as a mixture of PEG-400 and water.[4]

  • Reagent Addition: Add N-Bromosuccinimide (1.0 eq) to the solution with stirring. For some substrates, a catalytic amount of a radical initiator (e.g., AIBN) or an acid catalyst may be required to facilitate the reaction.

  • Reaction Conditions: The reaction mixture can be stirred at room temperature or gently heated. The use of ultrasound has been reported to enhance reaction rates and yields for similar transformations.[4]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

Synthesis_Workflow Start 1-(5-chlorophenyl)ethanone Reaction α-Bromination Reaction (Ultrasound optional) Start->Reaction Reagents N-Bromosuccinimide (NBS) Solvent (e.g., PEG-400/H₂O) Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Generalized workflow for the synthesis of the target compound.

Spectral Analysis

Spectroscopic data is essential for the structural confirmation of the synthesized compound. While a dedicated, publicly available spectrum for this compound is not consistently found, its expected spectral characteristics can be inferred from data on closely related analogs like 2-bromo-1-(aryl)ethanones.[4][5][6]

SpectroscopyFeatureExpected Chemical Shift / WavenumberRationale
¹H NMR -CH₃ (acetyl protons)δ 2.5 - 2.7 ppm (singlet)Protons of the methyl group adjacent to the carbonyl.
Aromatic protonsδ 7.3 - 7.8 ppm (multiplets)Protons on the substituted phenyl ring, showing complex splitting patterns due to Br and Cl substitution.
¹³C NMR -CH₃ (acetyl carbon)δ ~26-30 ppmCarbon of the methyl group.
Aromatic carbonsδ ~128-140 ppmCarbons of the phenyl ring.
C=O (carbonyl carbon)δ ~190-195 ppmCarbonyl carbon, deshielded due to the electronegative oxygen.
IR Spectroscopy C=O Stretch~1690 - 1710 cm⁻¹Strong absorption characteristic of an aryl ketone carbonyl group.
C-Br Stretch~500 - 600 cm⁻¹Absorption in the fingerprint region.
C-Cl Stretch~600 - 800 cm⁻¹Absorption in the fingerprint region.
Mass Spectrometry (EI) Molecular Ion (M⁺)m/z 232, 234, 236Shows a characteristic isotopic pattern due to the presence of one bromine (⁷⁹Br/⁸¹Br) and one chlorine (³⁵Cl/³⁷Cl) atom.
Key Fragment[M-CH₃]⁺Loss of the methyl group.
Key Fragment[M-COCH₃]⁺Loss of the acetyl group, resulting in the bromochlorophenyl cation.

Applications in Research and Drug Development

The synthetic utility of this compound arises from its multiple reactive sites. The α-bromo ketone is a potent electrophile, the aromatic ring can participate in cross-coupling reactions, and the carbonyl group can undergo various transformations.

Intermediate in Heterocyclic Synthesis

This compound is an ideal precursor for synthesizing a wide range of heterocyclic compounds, many of which are scaffolds for biologically active molecules.[1]

  • Thiazoles: Reaction with thioamides or thioureas provides access to substituted aminothiazole rings, a common motif in pharmaceuticals.

  • Pyrazoles: Condensation with hydrazine derivatives can yield pyrazole structures.[1]

  • Imidazoles: Can be used in the Hantzsch synthesis or related methods to form imidazole rings.

Precursor for Active Pharmaceutical Ingredients (APIs)

The halogenated phenyl ring is a key feature in many modern drugs. The bromo and chloro substituents can modulate the electronic properties and lipophilicity of a final molecule, potentially improving its pharmacokinetic profile. Derivatives of similar bromo- and chloro-substituted acetophenones have been investigated for a range of biological activities:

  • Antimicrobial and Antifungal Activity: The core structure can be elaborated to produce compounds with potential antibacterial and antifungal properties.[1]

  • Anticancer Potential: Halogenated aromatic compounds are prevalent in oncology drug candidates. This intermediate serves as a starting point for synthesizing novel kinase inhibitors or other agents targeting cancer pathways.[1]

Safety and Handling

As a reactive halogenated ketone, this compound must be handled with appropriate care in a laboratory setting.

  • GHS Hazard Classification: According to aggregated data, this compound is classified as hazardous.[2]

    • H302: Harmful if swallowed.[2]

    • H319: Causes serious eye irritation.[2]

    • H315: Causes skin irritation.[7]

    • H335: May cause respiratory irritation.[7]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9]

    • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[8][10]

    • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[8][11]

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[8][11]

    • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[8][11]

    • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10][11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or doctor if you feel unwell.[8][11]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-defined reactivity, stemming from the interplay of its functional groups, provides chemists with a reliable and versatile platform for the synthesis of novel compounds with significant biological and material potential. A thorough understanding of its properties, synthesis, and safe handling procedures is paramount for harnessing its full synthetic power in advancing scientific research.

References

1-(2-Bromo-5-chlorophenyl)ethanone molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Molecular Weight of 1-(2-Bromo-5-chlorophenyl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of this compound (CAS No: 935-99-9), a halogenated aromatic ketone pivotal in synthetic chemistry. Moving beyond a simple statement of value, this document details the theoretical basis for its molecular weight, outlines a robust protocol for its experimental verification using mass spectrometry, and explores the critical role of this fundamental property in research and development. The guide emphasizes the causality behind analytical choices and provides self-validating methodologies to ensure scientific integrity.

Introduction

This compound is a substituted acetophenone derivative that serves as a versatile intermediate in the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents.[1] Its unique structure, featuring both bromine and chlorine substituents on the phenyl ring, imparts specific reactivity that is leveraged in various coupling and substitution reactions.[1] An accurate understanding of its fundamental physicochemical properties, beginning with its molecular weight, is a prerequisite for any meaningful scientific application. This guide establishes the definitive molecular weight of the compound and provides the technical context required for its confident use in stoichiometry, structural elucidation, and quality control.

Core Physicochemical & Structural Identity

The identity of a chemical compound is established by a combination of its structure, formula, and key physical constants. For this compound, these core attributes provide the foundation for all subsequent experimental work.

Figure 1: Chemical Structure of this compound cluster_ring n1 C n2 C n1->n2 n_c_double_o C n1->n_c_double_o n3 C n2->n3 n4 C n3->n4 n_cl Cl n3->n_cl n5 C n4->n5 n6 C n5->n6 n6->n1 n_br Br n6->n_br n_o O n_c_double_o->n_o n_ch3 CH₃ n_c_double_o->n_ch3

Caption: Structure of this compound

The fundamental properties derived from this structure are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 935-99-9Smolecule[1], Santa Cruz Biotechnology[3]
Molecular Formula C₈H₆BrClOPubChem[2], LabSolutions[4]
Molecular Weight 233.49 g/mol PubChem[2], Smolecule[1]
Monoisotopic Mass 231.92906 DaPubChem[2]
Common Synonyms 2'-Bromo-5'-chloroacetophenonePubChem[2]

Theoretical Molecular Weight Calculation

The molecular weight (MW) is a weighted average of the masses of a molecule's constituent atoms based on their natural isotopic abundance. It is calculated by summing the atomic weights of all atoms present in the molecular formula (C₈H₆BrClO).

Causality of Calculation: This calculation is foundational for preparing solutions of known molarity and for determining theoretical yields in chemical synthesis.

  • Carbon (C): 8 atoms × 12.011 u = 96.088 u

  • Hydrogen (H): 6 atoms × 1.008 u = 6.048 u

  • Bromine (Br): 1 atom × 79.904 u = 79.904 u

  • Chlorine (Cl): 1 atom × 35.453 u = 35.453 u

  • Oxygen (O): 1 atom × 15.999 u = 15.999 u

Total Molecular Weight = 96.088 + 6.048 + 79.904 + 35.453 + 15.999 = 233.492 g/mol

This theoretical value is rounded to 233.49 g/mol .[1][2][3][5] It is distinct from the monoisotopic mass (231.92906 Da) , which is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O).[2] The monoisotopic mass is the value of primary importance in high-resolution mass spectrometry.

Experimental Verification: A Protocol for ESI-TOF Mass Spectrometry

Theoretical calculations require experimental validation. High-resolution mass spectrometry (HRMS) is the gold standard for confirming the molecular weight and inferring the elemental composition of a compound. The following protocol describes a self-validating system for this purpose.

Principle of the Technique: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry is ideally suited for this molecule. ESI creates charged molecular ions with minimal fragmentation, while the TOF analyzer separates these ions based on their mass-to-charge ratio (m/z) with high accuracy, allowing for precise mass determination.

G prep Step 1: Sample Preparation (0.1 mg/mL in Acetonitrile) cal Step 2: Instrument Calibration (Using known standard, e.g., sodium trifluoroacetate) prep->cal Ensures accuracy inf Step 3: Sample Infusion & Ionization (Direct infusion into ESI source, positive ion mode) cal->inf Ready for analysis acq Step 4: Data Acquisition (TOF mass analysis, m/z range 100-500) inf->acq Generates ions interp Step 5: Data Interpretation (Identify [M+H]⁺ and isotopic pattern) acq->interp Produces mass spectrum

Caption: Workflow for Experimental Molecular Weight Verification

Detailed Step-by-Step Protocol:
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 10 mL of HPLC-grade acetonitrile to create a 0.1 mg/mL stock solution.

    • Further dilute this stock solution 1:100 in 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid facilitates protonation for analysis in positive ion mode.

  • Instrument Calibration (Self-Validation):

    • Calibrate the ESI-TOF mass spectrometer across the desired mass range (e.g., m/z 100-1000) using a well-characterized calibration solution.

    • Causality: This step is crucial for ensuring the mass accuracy of the measurement. Failure to calibrate invalidates any results.

  • Ionization and Analysis:

    • Set the ESI source to positive ion mode.

    • Infuse the prepared sample solution at a flow rate of 5-10 µL/min.

    • Acquire data for approximately 1-2 minutes to obtain a stable signal and high-quality averaged spectrum.

  • Data Interpretation (Trustworthiness):

    • Primary Ion: Look for the protonated molecular ion, [M+H]⁺. For a monoisotopic mass of 231.92906 Da, this peak should appear at m/z 232.9363.

    • Isotopic Pattern Validation: The key to trustworthy identification lies in the unique isotopic signature created by the presence of one bromine and one chlorine atom. The expected pattern is a cluster of peaks:

      • A peak (M): Composed of ⁷⁹Br and ³⁵Cl isotopes. Relative abundance = 100%.

      • A+2 peak (M+2): Composed of either ⁸¹Br/³⁵Cl or ⁷⁹Br/³⁷Cl. Its intensity will be approximately 131% of the A peak (97% from ⁸¹Br + 34% from ³⁷Cl).

      • A+4 peak (M+4): Composed of ⁸¹Br and ³⁷Cl isotopes. Its intensity will be approximately 33% of the A peak.

    • The observation of this distinct 100:131:33 intensity ratio provides unequivocal confirmation of the presence of one Br and one Cl atom, thus validating the compound's identity and its molecular weight.

The Significance of Molecular Weight in Scientific Applications

The molecular weight of this compound is not merely a number; it is a critical parameter that dictates its utility and behavior in various scientific contexts.

G MW Molecular Weight (233.49 g/mol) Stoich Stoichiometric Calculations MW->Stoich Enables molar ratio determination QC Purity & Quality Control MW->QC Basis for impurity identification via MS Struct Structural Elucidation MW->Struct Primary confirmation of synthetic success DrugDev Drug Development (Lipinski's Rule of Five) MW->DrugDev Parameter for 'drug-likeness'

Caption: Central Role of Molecular Weight in R&D

  • Stoichiometry and Synthesis: In organic synthesis, all reactant quantities are calculated in moles. The molecular weight is the direct conversion factor between the mass of the compound (which is measured on a balance) and the number of moles required for a reaction. An incorrect molecular weight leads to incorrect stoichiometry, resulting in poor yields and increased impurities.

  • Structural Elucidation: For a synthetic chemist, obtaining a mass spectrum that matches the theoretical molecular weight is the first and most critical piece of evidence that the target molecule has been successfully formed.

  • Quality Control: In pharmaceutical and materials science, purity is paramount. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) rely on detecting the molecular weights of all components in a sample. Any signal that does not correspond to the molecular weight of this compound is flagged as a potential impurity.

  • Drug Development: The compound's molecular weight of ~233.5 Da places it well within the criteria of Lipinski's Rule of Five (MW < 500 Da), a key guideline for predicting the oral bioavailability of a potential drug candidate. This makes it, and the derivatives synthesized from it, attractive starting points for medicinal chemistry programs.

Conclusion

The molecular weight of this compound is definitively established as 233.49 g/mol . This value, rooted in its atomic composition (C₈H₆BrClO), is fully verifiable through high-resolution mass spectrometry, where the compound's unique isotopic signature provides an unambiguous method for its identification. As this guide has demonstrated, understanding and confirming this fundamental property is not a trivial exercise; it is an essential requirement for ensuring the accuracy, reproducibility, and success of any research or development endeavor that utilizes this important chemical intermediate.

References

An In-depth Technical Guide to the Physicochemical Characterization of 1-(2-Bromo-5-chlorophenyl)ethanone, with a Core Focus on Melting Point Determination

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Imperative of Rigorous Physicochemical Characterization

In the landscape of pharmaceutical and materials science research, the utility of a synthetic intermediate is fundamentally tethered to its purity and well-defined physical properties. 1-(2-Bromo-5-chlorophenyl)ethanone, a halogenated aromatic ketone, presents itself as a versatile building block for the synthesis of complex molecules. However, a thorough review of the scientific literature reveals a conspicuous absence of rigorously determined and published physicochemical data, most notably its melting point. This guide, therefore, shifts from merely reporting a value to establishing a comprehensive framework for its experimental determination. As scientists, we recognize that the foundation of reproducible, high-impact research is built upon the precise characterization of our starting materials. This document serves as a technical protocol and a dissertation on the principles behind one of the most fundamental and informative analytical techniques in chemistry: melting point determination.

Compound Profile: this compound

This compound, also known as 2'-Bromo-5'-chloroacetophenone, is an organic compound whose structure lends it to a variety of synthetic transformations. The presence of two distinct halogen atoms (bromine and chlorine) on the aromatic ring, coupled with the reactivity of the ketone's alpha-position, makes it a valuable precursor for creating a diverse array of heterocyclic and biaryl structures.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Synonyms 2'-Bromo-5'-chloroacetophenonePubChem[1]
CAS Number 935-99-9PubChem[1]
Molecular Formula C₈H₆BrClOPubChem[1]
Molecular Weight 233.49 g/mol PubChem[1]
Appearance Solid (presumed)Smolecule[2]
Melting Point ~155–156 °CSmolecule[2]*

*Note: This value is from a single commercial supplier and is listed with the unusual caveat of "at reduced pressure," which may be a typographical error. It has not been corroborated by peer-reviewed literature and should be treated as a preliminary, unverified estimate.

The Scientific Rationale for Melting Point Analysis

The melting point of a crystalline solid is more than a mere physical constant; it is a sensitive indicator of purity and a cornerstone of identity confirmation. For a researcher utilizing this compound, an accurate melting point determination is not an academic exercise but a critical quality control step.

  • Purity Assessment: A pure crystalline compound typically exhibits a sharp, well-defined melting point, usually within a narrow range of 0.5-1.0°C. The presence of soluble impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range. This phenomenon, known as freezing-point depression, provides a rapid and cost-effective method to gauge the purity of a sample. An unexpectedly low and broad melting range is a clear indicator that the material requires further purification before its use in a synthetic sequence where stoichiometry and side-product formation are critical.

  • Identity Confirmation: While not definitive on its own, the melting point is a crucial piece of data for confirming the identity of a compound. If a synthesized batch of this compound is suspected to be an incorrect isomer, a significant deviation from an established reference value would immediately flag a potential issue. Furthermore, the technique of mixed melting point determination can be employed to definitively confirm identity. In this method, the sample is mixed with an authentic, known standard. If the melting point of the mixture is sharp and undepressed, the two substances are identical.

Experimental Protocol: Capillary Melting Point Determination

The following protocol describes a robust method for determining the melting point of this compound using a modern digital melting point apparatus, which utilizes the capillary method. This is the standard technique recognized by most pharmacopeias.

Materials and Equipment
  • This compound sample (ensure the sample is completely dry)

  • Melting point capillaries (one end sealed)

  • Digital melting point apparatus (e.g., Mel-Temp® or similar)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

  • Certified melting point standards (for calibration verification, e.g., caffeine, vanillin)

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation prep1 Ensure sample is dry prep2 Grind to a fine powder prep1->prep2 prep3 Pack capillary to 2-3 mm height prep2->prep3 ana1 Verify instrument calibration with standards prep3->ana1 ana2 Perform rapid determination to find approximate M.P. ana1->ana2 ana3 Cool apparatus >20°C below approx. M.P. ana2->ana3 ana4 Perform slow, careful determination (1-2°C/min ramp) ana3->ana4 ana5 Record T_onset and T_clear ana4->ana5 data1 Calculate melting range (T_clear - T_onset) ana5->data1 data2 Assess purity based on range width and depression data1->data2

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology
  • Instrument Calibration Verification: Before analyzing the sample, it is imperative to verify the accuracy of the apparatus.

    • Select two certified melting point standards that bracket the expected melting point of the sample (~155°C).

    • Determine the melting point of each standard using the slow-ramp method described below.

    • The observed values should be within the acceptable tolerance (typically ±0.5°C) of the certified values. If not, the instrument requires professional calibration. This step ensures the trustworthiness of your results.

  • Sample Preparation: The physical state of the sample is critical for reproducible results.

    • Ensure the sample of this compound is completely dry. The presence of residual solvent will act as an impurity.

    • If the sample consists of large crystals, gently grind it into a fine, homogeneous powder using a mortar and pestle.

    • Tap the open end of a melting point capillary into the powder until a small amount of material enters the tube.

    • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample firmly into the sealed end.

    • The final packed sample height should be 2-3 mm. A larger sample mass will lead to a broader melting range due to inefficient heat transfer.

  • Approximate Melting Point Determination (Rapid Scan): To save time, a preliminary rapid scan is performed.

    • Place the packed capillary into the heating block of the apparatus.

    • Set a rapid heating rate (e.g., 10-20°C per minute).

    • Observe the sample and note the approximate temperature at which it melts. This value will be used to set the parameters for the accurate determination.

  • Accurate Melting Point Determination (Slow Scan): This is the definitive measurement.

    • Allow the apparatus to cool to at least 20°C below the approximate melting point found in the previous step.

    • Place a new, freshly packed capillary of this compound into the instrument.

    • Set the starting temperature to ~20°C below the approximate melting point and a slow ramp rate of 1-2°C per minute. A slow rate is essential to allow the sample and the thermometer to be in thermal equilibrium.

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (T_onset).

    • Continue heating at the slow rate and record the temperature at which the last solid crystal melts into a clear liquid (T_clear).

    • The melting point is reported as the range: T_onset – T_clear .

    • Repeat the determination with at least one more fresh sample to ensure reproducibility. The results should be consistent.

Data Interpretation and Reporting

The manner in which the melting point is reported reflects the purity of the compound.

  • High Purity Sample: A sharp melting range, for example, "155.0 – 155.5 °C," indicates a high degree of purity.

  • Impure Sample: A broad and depressed melting range, for example, "149 – 153 °C," suggests the presence of impurities that warrant further purification steps, such as recrystallization.

Given the uncertainty surrounding the literature value for this compound, the experimentally determined value from a carefully executed protocol, like the one described above, should be considered the most reliable benchmark for a given batch of the material.

Safety and Handling Considerations

As a Senior Application Scientist, safety is the paramount consideration in any experimental design. This compound is a halogenated aromatic ketone and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a laboratory coat, and nitrile gloves.

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Hazard Profile: While specific toxicity data for this compound is limited, related halogenated aromatic compounds can be irritating to the skin, eyes, and respiratory system. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled.

Conclusion

The precise determination of the melting point of this compound is a foundational step for any researcher intending to use this versatile intermediate. This guide provides the scientific rationale and a detailed, self-validating experimental protocol to achieve an accurate and reliable measurement. By adhering to these principles of meticulous sample preparation, instrument verification, and careful observation, researchers can ensure the quality of their starting materials, thereby enhancing the integrity and reproducibility of their synthetic endeavors.

References

An In-depth Technical Guide to the Physicochemical Properties and Boiling Point Determination of 1-(2-Bromo-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of 1-(2-Bromo-5-chlorophenyl)ethanone, a halogenated aromatic ketone of significant interest in synthetic organic chemistry and drug development. While specific experimental data for its boiling point is not prominently available in public literature, this document synthesizes information on its known physicochemical properties, provides data for closely related isomers for comparative analysis, and outlines a robust, first-principles-based experimental protocol for its accurate determination. The methodologies described are grounded in established physical chemistry principles to ensure accuracy and reproducibility, targeting researchers and professionals in the chemical sciences.

Introduction and Compound Profile

This compound, also known as 2'-Bromo-5'-chloroacetophenone, is a disubstituted aromatic ketone with the CAS Number 935-99-9.[1][2] Its molecular structure, featuring a phenyl ring substituted with a bromine atom, a chlorine atom, and an acetyl group, makes it a versatile synthetic intermediate. The presence of two different halogen atoms and a reactive carbonyl group provides multiple sites for functionalization, rendering it a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents.[1]

The compound's reactivity is significantly influenced by the electronic effects of its substituents. The bromine and chlorine atoms are electron-withdrawing via induction, while the acetyl group is a moderately deactivating, meta-directing group in electrophilic aromatic substitution, although the primary utility of this compound lies in reactions involving the ketone or the carbon-halogen bonds.

Physicochemical Properties

A precise, experimentally verified boiling point for this compound is not consistently reported in readily accessible chemical literature. This is not uncommon for specialized reagents that may decompose at higher temperatures under atmospheric pressure. However, a comprehensive profile can be built from its known properties and data from its isomers.

Table 1: Physicochemical Data for this compound and Related Isomers

PropertyThis compound2-Bromo-2'-chloroacetophenone (Isomer)
CAS Number 935-99-9[1][2]5000-66-8[3][4]
Molecular Formula C₈H₆BrClO[1][2][5]C₈H₆BrClO
Molecular Weight 233.49 g/mol [1][2][5]233.49 g/mol [4]
Physical Form Solid[1]Liquid[3]
Boiling Point Data not available105 °C at 1 mmHg[3][4]
Density Data not available1.602 g/mL at 25 °C[3][4]
Melting Point ~155–156 °C (at reduced pressure)[1]162-166 °C (at 20 mmHg)[4]

Causality of Physicochemical Properties: The high molecular weight (233.49 g/mol ) and polarity of this compound suggest that it possesses strong intermolecular forces, primarily dipole-dipole interactions and London dispersion forces. These forces necessitate a significant amount of energy to overcome, leading to an expectedly high boiling point. For many high-molecular-weight organic compounds, determination of the boiling point at atmospheric pressure can lead to thermal decomposition before boiling is achieved. Consequently, such boiling points are typically measured and reported at reduced pressures (vacuum), as is the case with its isomer, 2-Bromo-2'-chloroacetophenone, which boils at 105 °C at a pressure of 1 mmHg.[3][4]

Authoritative Protocol: Experimental Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[6] For a compound like this compound, where thermal stability may be a concern, a micro-boiling point or vacuum distillation method is recommended. The following protocol details a robust micro-reflux method for accurate determination.

Principle of the Micro-Reflux Method

This method establishes a thermal equilibrium between the liquid and vapor phases of a small sample. The thermometer bulb is positioned in the vapor phase just above the boiling liquid. At a steady reflux, the temperature of the condensing vapor is equal to the boiling point of the substance at the given pressure.[7] This technique is advantageous as it requires only a small amount of the substance and minimizes the risk of decomposition by avoiding prolonged heating of the bulk material.

Experimental Workflow

Objective: To determine the boiling point of a small sample of this compound using the micro-reflux technique.

Materials:

  • Sample of this compound

  • Small test tube (e.g., 10x75 mm)

  • Calibrated thermometer or temperature probe

  • Heating block or oil bath

  • Magnetic stirrer and a small stir bar (optional, but recommended)

  • Clamps and stand

Step-by-Step Methodology:

  • Sample Preparation: Introduce approximately 0.5 mL of the sample into the test tube. If the compound is solid at room temperature, it should be gently heated until it melts before proceeding. Add a small magnetic stir bar to prevent bumping and ensure even heating.

  • Apparatus Assembly:

    • Place the test tube in the heating block or suspend it in an oil bath.

    • Position a calibrated thermometer so that the bulb is approximately 1 cm above the surface of the liquid. It is critical that the bulb does not touch the liquid but is instead immersed in the vapor that will be generated.

    • Securely clamp the entire assembly within a fume hood.

  • Heating and Observation:

    • Begin heating the apparatus slowly and, if using, start the magnetic stirrer at a gentle speed.

    • Observe the sample closely. As the temperature rises, the liquid will begin to boil and vapor will rise, condensing on the cooler, upper walls of the test tube.

    • A "reflux ring" of condensing liquid will become visible on the walls of the test tube.[7] Adjust the heating rate to maintain this ring at or just below the level of the thermometer bulb.

  • Temperature Recording:

    • When the liquid is gently refluxing and the reflux ring is stable, the temperature reading on the thermometer will plateau.

    • Record this stable temperature as the observed boiling point. A pure compound will exhibit a sharp, stable boiling point.

  • Pressure Correction (If Necessary):

    • Record the ambient atmospheric pressure. If the determination is not performed at standard sea-level pressure (760 mmHg), the boiling point will differ. Liquids boil at lower temperatures at lower pressures.[6][7]

Workflow Visualization

The following diagram illustrates the logical flow of the micro-boiling point determination protocol.

BoilingPointWorkflow cluster_prep Preparation cluster_setup Apparatus Setup cluster_measurement Measurement cluster_final Finalization prep_sample 1. Place 0.5 mL Sample in Test Tube add_stir 2. Add Magnetic Stir Bar prep_sample->add_stir setup_heat 3. Position in Heating Block add_stir->setup_heat setup_therm 4. Position Thermometer (Bulb 1 cm above liquid) setup_heat->setup_therm heat 5. Heat Gently setup_therm->heat observe 6. Observe for Stable Reflux Ring heat->observe record 7. Record Stable Plateau Temperature observe->record Equilibrium Reached pressure 8. Record Atmospheric Pressure record->pressure result Boiling Point Determined pressure->result

Caption: Workflow for Micro-Boiling Point Determination.

Conclusion

This compound is a key synthetic intermediate whose complete physicochemical profile, particularly its boiling point, requires careful experimental determination. While literature values for this specific compound are sparse, data from its isomers and an understanding of structural influences on physical properties suggest a high boiling point, likely requiring measurement under reduced pressure to prevent degradation. The micro-reflux method presented here offers a reliable and material-sparing protocol for researchers to accurately characterize this and similar compounds. This approach, rooted in the fundamental relationship between vapor pressure and temperature, ensures the generation of trustworthy and reproducible data essential for process development and chemical research.

References

A Spectroscopic Investigation of 1-(2-Bromo-5-chlorophenyl)ethanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of chemical intermediates is paramount. 1-(2-Bromo-5-chlorophenyl)ethanone, a substituted acetophenone, represents a key building block in the synthesis of a variety of more complex molecules. Its chemical reactivity is largely dictated by the interplay of the electron-withdrawing bromo and chloro substituents on the aromatic ring and the electrophilic nature of the carbonyl group. A thorough understanding of its spectroscopic properties is not merely an academic exercise but a critical component of quality control, reaction monitoring, and the unambiguous confirmation of its molecular structure. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound forms the basis for the interpretation of its spectral data. The key structural features include a trisubstituted benzene ring, a methyl ketone group, and the presence of two different halogen atoms, bromine and chlorine. Each of these components will give rise to characteristic signals in the various spectroscopic techniques employed.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is predicated on its excellent solubilizing properties for a wide range of organic compounds and its single deuterium lock signal.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit signals in two main regions: the aromatic region (typically 6.5-8.5 ppm) and the aliphatic region.

Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment
1~2.6Singlet3H-COCH₃
2~7.3-7.8Multiplet3HAromatic Protons
  • Methyl Protons (-COCH₃): The three protons of the methyl group are chemically equivalent and are deshielded by the adjacent carbonyl group. This results in a singlet in the aliphatic region, typically around 2.6 ppm.

  • Aromatic Protons: The trisubstituted benzene ring gives rise to a complex multiplet in the aromatic region. The exact chemical shifts and coupling patterns depend on the electronic effects of the bromo and chloro substituents. The proton ortho to the bromine atom is expected to be the most downfield due to the combined deshielding effects of the adjacent bromine and the carbonyl group.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm) Assignment
~200Carbonyl Carbon (C=O)
~125-140Aromatic Carbons (C-Br, C-Cl, C-H, C-C=O)
~30Methyl Carbon (-COCH₃)
  • Carbonyl Carbon: The carbonyl carbon is highly deshielded and appears at the downfield end of the spectrum, typically around 200 ppm.[1][2]

  • Aromatic Carbons: The six aromatic carbons will give rise to six distinct signals in the region of 125-140 ppm. The carbons directly attached to the electron-withdrawing bromine and chlorine atoms will be deshielded, while the others will have chemical shifts influenced by their position relative to the substituents.

  • Methyl Carbon: The methyl carbon of the acetyl group will appear in the aliphatic region, typically around 30 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a solid sample, a small amount of this compound can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

IR Spectral Analysis

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl group.

Frequency (cm⁻¹) Vibration Intensity
~3100-3000Aromatic C-H stretchMedium-Weak
~1690C=O (carbonyl) stretchStrong
~1600-1450Aromatic C=C stretchMedium
~1250C-C stretch (acetyl)Medium
Below 1000C-Br and C-Cl stretchMedium-Strong
  • C=O Stretch: The most characteristic absorption will be a strong, sharp peak around 1690 cm⁻¹ due to the stretching vibration of the carbonyl group.[3][4] Conjugation with the aromatic ring slightly lowers this frequency compared to a simple aliphatic ketone.

  • Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹ are indicative of C-H stretching vibrations on the aromatic ring.

  • Aromatic C=C Stretch: Medium intensity bands in the 1600-1450 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the benzene ring.

  • C-Halogen Stretch: Absorptions corresponding to the C-Br and C-Cl stretching vibrations are expected in the fingerprint region, typically below 1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or coupled with a gas or liquid chromatograph.

  • Ionization: Electron Ionization (EI) is a common technique for this type of molecule, as it induces characteristic fragmentation.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

MS Spectral Analysis

The mass spectrum of this compound will show a molecular ion peak and several fragment ions. The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br ≈ 1:1 and ³⁵Cl/³⁷Cl ≈ 3:1), will be a key feature in the spectrum.

  • Molecular Ion (M⁺): The molecular ion peak will appear at an m/z corresponding to the molecular weight of the compound (C₈H₆BrClO). Due to the isotopes of bromine and chlorine, the molecular ion will appear as a cluster of peaks. The most abundant peaks will be at m/z 232 (for ⁷⁹Br and ³⁵Cl) and 234 (for ⁸¹Br and ³⁵Cl, and ⁷⁹Br and ³⁷Cl), and a smaller peak at m/z 236 (for ⁸¹Br and ³⁷Cl).

  • Key Fragmentation Pathways:

    • Alpha-Cleavage: The most common fragmentation pathway for ketones is the cleavage of the bond alpha to the carbonyl group.

      • Loss of a methyl radical (•CH₃) to give the [M-15]⁺ ion. This will result in a prominent peak cluster around m/z 217/219/221.

      • Loss of the bromo-chlorophenyl radical to give the acetyl cation [CH₃CO]⁺ at m/z 43.

    • Formation of the Acylium Ion: Cleavage of the bond between the carbonyl carbon and the aromatic ring can lead to the formation of the [BrClC₆H₃CO]⁺ acylium ion, which will also exhibit the characteristic isotopic pattern.

G M [C₈H₆BrClO]⁺˙ m/z 232/234/236 M_minus_15 [M-CH₃]⁺ m/z 217/219/221 M->M_minus_15 - •CH₃ acetyl [CH₃CO]⁺ m/z 43 M->acetyl - •BrClC₆H₃ acylium [BrClC₆H₃CO]⁺

Caption: Key fragmentation pathways for this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. The ¹H and ¹³C NMR spectra reveal the precise arrangement of protons and carbons, the IR spectrum confirms the presence of the key carbonyl functional group and aromatic system, and the mass spectrum provides the molecular weight and characteristic fragmentation patterns influenced by the halogen substituents. This in-depth guide serves as a valuable resource for researchers and scientists, enabling them to confidently identify and characterize this important chemical intermediate, thereby ensuring the integrity and success of their synthetic endeavors.

References

1H NMR spectrum of 1-(2-Bromo-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-(2-Bromo-5-chlorophenyl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Targeted at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, offers a detailed prediction and interpretation of the spectral data, and outlines a robust experimental protocol for its acquisition. By explaining the causality behind spectral features, this guide serves as an essential tool for the structural elucidation and quality assessment of this important chemical intermediate.

Theoretical Foundations of ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by observing the behavior of hydrogen nuclei (protons) in a magnetic field. The key parameters derived from a ¹H NMR spectrum are chemical shift, integration, and spin-spin coupling.

  • Chemical Shift (δ): The position of a signal along the x-axis, measured in parts per million (ppm), indicates the electronic environment of a proton.[1] Protons in electron-poor environments are "deshielded" and resonate at a higher chemical shift (downfield), while those in electron-rich environments are "shielded" and appear at a lower chemical shift (upfield).[1] Aromatic protons typically resonate in the δ 6.5-8.0 ppm region due to the ring current effect of the π-electron system.[2] Protons on a carbon adjacent to an aromatic ring (benzylic protons) are found further upfield, typically in the δ 2.0-3.0 ppm range.[2]

  • Substituent Effects: Electronegative atoms (like Br, Cl) and electron-withdrawing groups (like a carbonyl) pull electron density away from nearby protons, causing significant deshielding and a downfield shift in their resonance frequency.[3] This effect is most pronounced for protons in the ortho and para positions relative to the substituent.

  • Spin-Spin Coupling (J): The signal for a proton is often split into multiple lines (a multiplet) by the magnetic influence of non-equivalent protons on adjacent carbons. This interaction, known as spin-spin coupling, is quantified by the coupling constant, J, measured in Hertz (Hz). The multiplicity of a signal often follows the n+1 rule , where 'n' is the number of equivalent neighboring protons.[4] For substituted benzene rings, the magnitude of J is highly characteristic of the relationship between the coupled protons:

    • Ortho-coupling (³J): 7–10 Hz

    • Meta-coupling (⁴J): 2–3 Hz

    • Para-coupling (⁵J): 0–1 Hz (often unresolved)[5]

Structural Analysis of this compound

This compound possesses a trisubstituted aromatic ring and a methyl ketone group. The substitution pattern—with the acetyl, bromo, and chloro groups at positions 1, 2, and 5, respectively—results in three distinct proton environments in the aromatic region and one in the aliphatic region.

The electronic properties of the substituents are critical to predicting the spectrum. The acetyl group is a powerful electron-withdrawing and deshielding group, primarily influencing its ortho protons. Bromine and chlorine are also electronegative, deshielding nearby protons.

Caption: Molecular structure of this compound with unique proton environments labeled.

Predicted ¹H NMR Spectrum and Interpretation

Based on established principles of chemical shifts and coupling constants, a detailed ¹H NMR spectrum for this compound can be predicted. All signals are referenced to tetramethylsilane (TMS) at δ 0.00 ppm.

Predicted Spectral Data
Signal LabelProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Hₐ-COCH₃~ 2.65Singlet (s)3HN/A
H꜀H-4'~ 7.45Doublet of Doublets (dd)1H³J ≈ 8.6, ⁴J ≈ 2.4
HᵦH-3'~ 7.68Doublet (d)1H³J ≈ 8.6
HₔH-6'~ 7.75Doublet (d)1H⁴J ≈ 2.4
Detailed Spectral Interpretation

Aliphatic Region (δ ~2.65 ppm): The three protons of the methyl group (Hₐ) are chemically equivalent and adjacent to a carbonyl carbon, which has no protons. Therefore, according to the n+1 rule (n=0), this signal appears as a sharp singlet with an integration of 3H.[6] Its chemical shift is significantly downfield from a typical alkane methyl group due to the deshielding effect of the adjacent carbonyl, consistent with values seen for acetophenone (~2.6 ppm).[7]

Aromatic Region (δ 7.40 - 7.80 ppm): The three aromatic protons are non-equivalent and exhibit characteristic splitting patterns due to ortho and meta couplings.

  • Hₔ (Proton at C-6'): This proton is positioned ortho to the strongly electron-withdrawing acetyl group and ortho to the chlorine atom. This dual deshielding effect makes it the most downfield of the aromatic signals, predicted around δ 7.75 ppm . It is coupled to H-4' via a four-bond meta coupling (⁴J ≈ 2.4 Hz). The five-bond para coupling to H-3' is negligible. Thus, the signal appears as a doublet .

  • Hᵦ (Proton at C-3'): This proton is ortho to the bromine atom and meta to the acetyl group. It is predicted to resonate around δ 7.68 ppm . Its signal is split into a doublet by the large three-bond ortho coupling to H-4' (³J ≈ 8.6 Hz).

  • H꜀ (Proton at C-4'): This proton is predicted to be the most upfield of the aromatic signals at approximately δ 7.45 ppm . It is coupled to two different protons: an ortho coupling with H-3' (³J ≈ 8.6 Hz) and a meta coupling with H-6' (⁴J ≈ 2.4 Hz). This results in a doublet of doublets multiplicity.

G cluster_dd Splitting Pattern for H꜀ (H-4') center δ ~7.45 ppm l1 center->l1  ³J ≈ 8.6 Hz (ortho to Hᵦ) r1 center->r1  ³J ≈ 8.6 Hz (ortho to Hᵦ) l2a l1->l2a ⁴J ≈ 2.4 Hz (meta to Hₔ) l2b l1->l2b ⁴J ≈ 2.4 Hz (meta to Hₔ) r2a r1->r2a ⁴J ≈ 2.4 Hz (meta to Hₔ) r2b r1->r2b ⁴J ≈ 2.4 Hz (meta to Hₔ) l2a->p1 l2b->p2 r2a->p3 r2b->p4

Caption: Predicted splitting pattern for the H-4' proton, resulting in a doublet of doublets.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol describes a standardized procedure for acquiring a high-quality ¹H NMR spectrum of this compound using a modern NMR spectrometer (e.g., 400 MHz).

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the solid this compound sample.

  • Dissolution: Transfer the sample into a clean, dry 5 mm NMR tube. Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual peak at δ 7.26 ppm.

  • Standard: The solvent should contain 0.03-0.05% v/v tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

  • Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved, ensuring a homogeneous solution.

Instrument Parameters (400 MHz Spectrometer)
  • Pulse Program: Standard one-pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Solvent Lock: Lock the spectrometer frequency to the deuterium signal of the solvent (CDCl₃).

  • Shimming: Optimize the magnetic field homogeneity by shimming on the locked signal to ensure sharp, symmetrical peaks.

  • Temperature: 298 K (25 °C).

  • Spectral Width: 12-16 ppm (e.g., from -2 to 14 ppm) to ensure all signals are captured.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of protons between scans.

  • Number of Scans: 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) and perform a Fourier transform on the Free Induction Decay (FID) to generate the frequency-domain spectrum.

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a polynomial function to correct any baseline distortions.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.

  • Integration: Integrate the area under each signal to determine the relative ratio of protons.

References

An In-depth Technical Guide to the Mass Spectrometry of 1-(2-Bromo-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 1-(2-Bromo-5-chlorophenyl)ethanone, a halogenated aromatic ketone of significant interest in synthetic and medicinal chemistry.[1] This document outlines detailed protocols for the analysis of this compound using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). In the absence of publicly available experimental mass spectra for this specific molecule, this guide presents predicted fragmentation pathways based on established principles of mass spectrometry and data from structurally related compounds. The methodologies and theoretical analyses herein are designed to serve as a robust resource for researchers, scientists, and drug development professionals, enabling unambiguous identification and structural elucidation.

Introduction

This compound, also known as 2'-Bromo-5'-chloroacetophenone, is a halogenated aromatic ketone with the molecular formula C₈H₆BrClO.[1][2][3] Its molecular weight is approximately 233.49 g/mol .[1][2] The presence of two different halogen atoms (bromine and chlorine) on the phenyl ring, coupled with the acetyl functional group, results in a unique and predictable fragmentation pattern in mass spectrometry, which is crucial for its characterization in complex matrices. This guide explores the anticipated mass spectrometric behavior of this compound under both soft (ESI) and hard (EI) ionization techniques.

Chemical Structure and Properties:

PropertyValueSource
IUPAC NameThis compound[2]
CAS Number935-99-9[1][2]
Molecular FormulaC₈H₆BrClO[1][2][3]
Molecular Weight~233.49 g/mol [1][2]
Monoisotopic Mass231.92906 Da[2]

Predicted Isotopic Pattern

A key feature in the mass spectrum of this compound will be its distinctive isotopic pattern arising from the natural abundance of bromine (⁷⁹Br: ~50.69%, ⁸¹Br: ~49.31%) and chlorine (³⁵Cl: ~75.77%, ³⁷Cl: ~24.23%) isotopes. The molecular ion region is expected to exhibit a characteristic cluster of peaks:

  • M+ : The peak corresponding to the molecule with ⁷⁹Br and ³⁵Cl.

  • M+2 : A peak of similar intensity to M+ corresponding to the molecule with ⁸¹Br and ³⁵Cl, or ⁷⁹Br and ³⁷Cl.

  • M+4 : A smaller peak corresponding to the molecule with ⁸¹Br and ³⁷Cl.

This unique isotopic signature is a powerful tool for the initial identification of the compound in a mass spectrum.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Analysis

Electrospray ionization (ESI) is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺, with minimal fragmentation in the initial mass spectrum (MS1).[4][5] Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and obtain structural information.

Experimental Protocol: ESI-MS/MS

This protocol outlines a general procedure for the analysis of this compound by ESI-MS/MS.

3.1.1. Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to enhance protonation.

3.1.2. Instrumentation and Parameters

  • Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive ESI.

  • Infusion: Direct infusion of the working solution at a flow rate of 5-10 µL/min.

  • Capillary Voltage: 3.5 – 4.5 kV.

  • Source Temperature: 120 – 150 °C.

  • Desolvation Gas Flow (Nitrogen): 600 – 800 L/hr.

  • Desolvation Temperature: 350 – 450 °C.

  • Collision Gas: Argon.

  • Collision Energy: Ramped (e.g., 10-40 eV) to observe the fragmentation pattern.

Predicted ESI-MS/MS Fragmentation Pathway

The protonated molecule, [M+H]⁺, is expected to have an m/z of approximately 234.9. The primary fragmentation events in MS/MS are predicted to be initiated by the cleavage of the bond between the carbonyl group and the phenyl ring.

G cluster_workflow Predicted ESI-MS/MS Fragmentation of this compound mol [M+H]⁺ m/z ≈ 234.9 frag1 [C₈H₆BrClO - CO]⁺ m/z ≈ 206.9 mol->frag1 Loss of CO frag2 [C₆H₄BrCl]⁺ m/z ≈ 190.9 mol->frag2 α-cleavage frag3 [CH₃CO]⁺ m/z ≈ 43.0 mol->frag3 α-cleavage

Caption: Predicted ESI-MS/MS fragmentation pathway.

Predicted Key Fragment Ions (ESI-MS/MS):

m/z (approx.)Proposed FragmentDescription
234.9[C₈H₇BrClO]⁺Protonated molecule ([M+H]⁺)
206.9[C₇H₇BrCl]⁺Loss of a neutral carbon monoxide (CO) molecule.
190.9[C₆H₄BrCl]⁺Benzoyl-type cation resulting from α-cleavage.
43.0[CH₃CO]⁺Acetyl cation resulting from α-cleavage.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS with Electron Ionization (EI) is a powerful technique for the analysis of volatile and semi-volatile compounds. Electron ionization is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation patterns.[6][7]

Experimental Protocol: GC-MS

This protocol provides a standard method for the GC-MS analysis of this compound.

4.1.1. Sample Preparation

  • Solution: Prepare a 100 µg/mL solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

4.1.2. Instrumentation and Parameters

  • Gas Chromatograph: A standard GC system coupled to a mass spectrometer.

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1).

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness HP-5MS or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at 15 °C/min.

    • Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-300.

Predicted GC-MS (EI) Fragmentation Pathway

Under EI conditions, the molecular ion (M⁺) will be formed, and its fragmentation is expected to be more extensive than in ESI-MS/MS.

G cluster_workflow Predicted GC-MS (EI) Fragmentation of this compound mol M⁺˙ m/z ≈ 233.9 frag1 [M-CH₃]⁺ m/z ≈ 218.9 mol->frag1 Loss of ·CH₃ frag3 [M-Cl]⁺ m/z ≈ 198.9 mol->frag3 Loss of ·Cl frag4 [C₆H₄BrCl]⁺ m/z ≈ 190.9 mol->frag4 α-cleavage frag5 [CH₃CO]⁺ m/z ≈ 43.0 mol->frag5 α-cleavage frag2 [M-Br]⁺ m/z ≈ 154.9 frag1->frag2 Loss of CO

Caption: Predicted GC-MS (EI) fragmentation pathway.

Predicted Key Fragment Ions (GC-MS):

m/z (approx.)Proposed FragmentDescription
233.9[C₈H₆BrClO]⁺˙Molecular ion (M⁺˙)
218.9[C₇H₃BrClO]⁺Loss of a methyl radical (·CH₃) via α-cleavage. This is often a prominent peak for acetophenones.[8]
190.9[C₆H₄BrCl]⁺Benzoyl-type cation from the loss of the acetyl group.
154.9[C₈H₆ClO]⁺Loss of a bromine radical (·Br).
198.9[C₈H₆BrO]⁺Loss of a chlorine radical (·Cl).
43.0[CH₃CO]⁺Acetyl cation, often the base peak for acetophenones.[8]

Conclusion

The mass spectrometric analysis of this compound provides a wealth of structural information. The distinct isotopic pattern serves as an initial confirmation of its presence. ESI-MS/MS analysis of the protonated molecule is predicted to yield characteristic fragments from the loss of neutral molecules and α-cleavage. GC-MS with electron ionization will likely produce a more complex fragmentation pattern, with the loss of halogen and methyl radicals, alongside the formation of a stable acetyl cation. The protocols and predicted fragmentation pathways detailed in this guide provide a solid foundation for the identification and structural characterization of this compound in various research and development settings.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 1-(2-Bromo-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of the principles and practices involved in the infrared (IR) spectroscopic analysis of 1-(2-Bromo-5-chlorophenyl)ethanone. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are utilizing Fourier-Transform Infrared (FTIR) spectroscopy for the structural elucidation and quality control of halogenated aromatic ketones.

Introduction: The Significance of Vibrational Spectroscopy for Halogenated Aromatic Ketones

This compound, a halogenated aromatic ketone with the chemical formula C₈H₆BrClO, serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its molecular structure, characterized by a substituted phenyl ring, a carbonyl group, and carbon-halogen bonds, presents a unique vibrational profile that can be precisely characterized using infrared spectroscopy.

Infrared spectroscopy probes the vibrational transitions within a molecule. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, creating a unique spectral fingerprint. For a molecule like this compound, this technique is invaluable for confirming the presence of key functional groups, identifying the substitution pattern on the aromatic ring, and ensuring the compound's identity and purity. This guide will delve into the theoretical underpinnings, practical experimental procedures, and detailed spectral interpretation for this specific molecule.

Theoretical Framework: Understanding the Vibrational Modes

The infrared spectrum of this compound is a superposition of the vibrational modes of its constituent functional groups. The position, intensity, and shape of the absorption bands are influenced by factors such as bond strength, atomic mass, and electronic effects like conjugation and induction.

Key Functional Groups and Their Expected Vibrational Frequencies:

  • Carbonyl (C=O) Stretching: The carbonyl group of a ketone typically exhibits a strong absorption band in the region of 1725-1705 cm⁻¹. However, in aromatic ketones like this compound, conjugation of the carbonyl group with the phenyl ring delocalizes the π-electrons, slightly weakening the C=O double bond. This results in a shift of the stretching frequency to a lower wavenumber, generally in the range of 1685-1666 cm⁻¹.[2]

  • Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region.

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring are expected to produce absorption bands just above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹.

  • Aliphatic C-H Stretching: The methyl (CH₃) group of the ethanone moiety will exhibit symmetric and asymmetric stretching vibrations in the 2975-2850 cm⁻¹ region.

  • Carbon-Halogen (C-X) Stretching: The vibrations of the C-Br and C-Cl bonds are expected in the fingerprint region of the spectrum, typically below 800 cm⁻¹. The C-Cl stretch usually appears in the 800-600 cm⁻¹ range, while the C-Br stretch is found at lower frequencies, often between 600 and 500 cm⁻¹.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol outlines the steps for obtaining a high-quality FTIR spectrum of this compound using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid samples.

3.1 Instrumentation and Materials:

  • Fourier-Transform Infrared (FTIR) Spectrometer equipped with a Diamond or Germanium ATR accessory.

  • This compound, solid powder.

  • Spatula.

  • Isopropyl alcohol or acetone for cleaning.

  • Lint-free wipes.

3.2 Step-by-Step Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropyl alcohol or acetone and allow it to dry completely.

    • Acquire a background spectrum. This will measure the absorbance of the atmosphere and the ATR crystal, which will be subtracted from the sample spectrum.

  • Sample Preparation and Loading:

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing and Analysis:

    • The spectrometer software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or smoothing.

    • Label the significant peaks for interpretation.

Diagram of the Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Instrument_Startup Instrument Startup & Purging Clean_ATR Clean ATR Crystal Instrument_Startup->Clean_ATR Ready Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Clean Load_Sample Load Sample on ATR Background_Scan->Load_Sample Complete Apply_Pressure Apply Pressure Load_Sample->Apply_Pressure Loaded Acquire_Sample_Scan Acquire Sample Spectrum Apply_Pressure->Acquire_Sample_Scan Contact Data_Processing Background Subtraction & Baseline Correction Acquire_Sample_Scan->Data_Processing Raw Data Peak_Picking Peak Identification Data_Processing->Peak_Picking Processed Spectrum Interpretation Spectral Interpretation Peak_Picking->Interpretation Peak List

Caption: Experimental workflow for FTIR analysis of this compound.

Spectral Analysis and Interpretation

The following table summarizes the expected major absorption bands in the infrared spectrum of this compound and their corresponding vibrational assignments.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3080Medium-WeakAromatic C-H Stretch
~2960WeakAsymmetric CH₃ Stretch
~2870WeakSymmetric CH₃ Stretch
~1680StrongC=O Stretch (Aromatic Ketone)
~1580, 1470Medium-StrongAromatic C=C Ring Stretch
~1360MediumCH₃ Symmetric Bend
~1250StrongAryl-C(O) Stretch
~820StrongC-H Out-of-plane Bending
~740MediumC-Cl Stretch
~580MediumC-Br Stretch

Detailed Interpretation:

  • 3100-3000 cm⁻¹ Region: The presence of weak to medium bands in this region confirms the existence of the aromatic ring through its C-H stretching vibrations.

  • 3000-2850 cm⁻¹ Region: Weaker bands in this area are indicative of the symmetric and asymmetric stretching of the methyl group's C-H bonds.

  • ~1680 cm⁻¹: A strong, sharp absorption band in this region is the most characteristic feature of an aromatic ketone. Its position, shifted to a lower frequency from a typical aliphatic ketone, provides clear evidence of the conjugation between the carbonyl group and the phenyl ring.

  • 1600-1450 cm⁻¹ Region: A series of sharp bands of varying intensities in this region are characteristic of the C=C stretching vibrations within the aromatic ring, confirming its presence.

  • Fingerprint Region (< 1000 cm⁻¹): This region contains a wealth of structural information. The strong band around 820 cm⁻¹ is likely due to the out-of-plane C-H bending of the hydrogens on the substituted phenyl ring. The presence of bands around 740 cm⁻¹ and 580 cm⁻¹ can be tentatively assigned to the C-Cl and C-Br stretching vibrations, respectively, confirming the halogenation of the molecule.

Logical Relationship of Spectral Features:

spectral_features cluster_molecule This compound cluster_spectrum Infrared Spectrum Aromatic_Ring Aromatic Ring Aromatic_CH_Stretch ~3080 cm⁻¹ (Aromatic C-H) Aromatic_Ring->Aromatic_CH_Stretch Aromatic_CC_Stretch ~1580/1470 cm⁻¹ (C=C Stretch) Aromatic_Ring->Aromatic_CC_Stretch Carbonyl Carbonyl (C=O) Carbonyl_Stretch ~1680 cm⁻¹ (C=O Stretch) Carbonyl->Carbonyl_Stretch Methyl_Group Methyl (CH3) Aliphatic_CH_Stretch ~2960/2870 cm⁻¹ (Aliphatic C-H) Methyl_Group->Aliphatic_CH_Stretch Halogens C-Br & C-Cl Halogen_Stretch < 800 cm⁻¹ (C-X Stretch) Halogens->Halogen_Stretch

Caption: Correlation of molecular structure to expected IR absorption bands.

Conclusion

Infrared spectroscopy is a powerful and non-destructive analytical technique for the structural verification of this compound. By following a systematic experimental protocol and a thorough understanding of the vibrational characteristics of its functional groups, researchers can confidently confirm the identity and integrity of this important chemical intermediate. The key spectral markers, including the conjugated carbonyl stretch around 1680 cm⁻¹ and the characteristic aromatic and carbon-halogen absorptions, provide a definitive fingerprint for this molecule.

References

Reactivity of the chlorine atom in 1-(2-Bromo-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Reactivity of the Chlorine Atom in 1-(2-Bromo-5-chlorophenyl)ethanone

Abstract

This compound is a dihalogenated aromatic ketone that serves as a versatile synthetic intermediate.[1] Its utility is defined by the differential reactivity of its two halogen substituents—bromine and chlorine. While the carbon-bromine bond is the more labile site for many transformations, the strategic activation of the carbon-chlorine bond unlocks unique synthetic pathways. This guide provides a comprehensive analysis of the factors governing the reactivity of the chlorine atom in this molecule. We will explore the hierarchy of halogen reactivity in cross-coupling reactions, detail the specific catalytic systems required to activate the C-Cl bond, and examine the electronic factors that influence its susceptibility to nucleophilic aromatic substitution. This document is intended to serve as a practical resource, offering not only theoretical grounding but also actionable experimental protocols for the selective functionalization of this important building block.

Introduction: The Challenge of Selective Halogen Functionalization

Substituted acetophenones are a cornerstone of organic synthesis, acting as precursors for a wide range of pharmaceuticals, agrochemicals, and materials.[2] The molecule this compound presents a classic challenge in regioselective synthesis due to the presence of two different halogen atoms on the phenyl ring.[1] The fundamental question for any synthetic chemist is how to selectively target one halogen while leaving the other intact.

The reactivity of aryl halides in many catalytic processes, particularly palladium-catalyzed cross-coupling reactions, is dictated by the strength of the carbon-halogen (C-X) bond. This reactivity trend is well-established and follows the order: C–I > C–Br > C–Cl > C–F.[3] Consequently, the C-Br bond in this compound is intrinsically more reactive than the C-Cl bond. This inherent difference allows for selective reactions at the bromine position under standard conditions, treating the chlorine atom as a spectator. However, the true synthetic versatility of this molecule is realized when conditions are tailored to activate the more robust C-Cl bond, often after the C-Br position has been functionalized.

This guide focuses specifically on the chemistry of the chlorine atom, detailing the strategies required to overcome its inherent inertness and harness it as a reactive handle for molecular elaboration.

A Hierarchical Approach to Reactivity

The synthetic strategy for this compound should be viewed as a decision-making process based on the desired outcome. The choice of catalyst, ligands, and reaction conditions determines which halogen will participate in the reaction.

G A This compound B Standard Pd Catalysis (e.g., Pd(PPh₃)₄, mild base) A->B Milder Conditions C Advanced Pd Catalysis (e.g., Pd₂(dba)₃ + Bulky Ligand, strong base) A->C Forcing Conditions D Selective C-Br Functionalization B->D E Targeted C-Cl Functionalization C->E G cluster_0 Catalytic Cycle A L-Pd(0) (Active Catalyst) B Oxidative Addition A->B C L-Pd(II)(Ar)(Cl) B->C D Amine Coordination & Deprotonation C->D E L-Pd(II)(Ar)(NR₂) D->E F Reductive Elimination E->F F->A G Ar-NR₂ (Product) F->G H Ar-Cl H->B I HNR₂ + Base I->D

References

Electrophilic and nucleophilic sites in 1-(2-Bromo-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 1-(2-Bromo-5-chlorophenyl)ethanone

Abstract

This compound is a disubstituted acetophenone derivative that serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its chemical reactivity is dictated by a complex interplay of electronic effects stemming from the acetyl, bromo, and chloro substituents on the phenyl ring. This guide provides a comprehensive analysis of the molecule's electronic landscape, identifying its key electrophilic and nucleophilic centers. We will delve into the inductive and resonance effects that govern its reactivity, present detailed experimental protocols for characteristic reactions, and offer insights into its synthetic utility.

Introduction: The Molecular Architecture

This compound, with the chemical formula C₈H₆BrClO, belongs to the class of aromatic ketones.[1] The molecule's structure, featuring a benzene ring substituted with a bromine atom at position 2, a chlorine atom at position 5, and an acetyl group at position 1, creates a unique electronic environment. Understanding the distribution of electron density across this framework is paramount to predicting its behavior in chemical reactions and harnessing its potential as a synthetic building block. The presence of multiple functional groups offers several avenues for chemical modification, making it a valuable precursor for more complex molecular architectures.

The Electronic Landscape: A Tug-of-War of Effects

The reactivity of this compound is not governed by a single functional group but by the cumulative electronic influence of its substituents. These influences can be categorized into two primary types: inductive and resonance effects.

  • Inductive Effects (-I): The oxygen, bromine, and chlorine atoms are all more electronegative than carbon. Consequently, they exert a strong electron-withdrawing inductive effect, pulling electron density away from the carbon atoms to which they are attached through the sigma (σ) bonds. This effect polarizes the respective bonds and reduces the overall electron density of the aromatic ring.[2]

  • Resonance Effects (+R and -R):

    • Acetyl Group (-R): The carbonyl group of the acetyl substituent is a powerful electron-withdrawing group via resonance. It delocalizes the π-electrons of the aromatic ring onto the carbonyl oxygen, creating partial positive charges at the ortho and para positions relative to the acetyl group. This deactivates the ring towards electrophilic attack.[2]

    • Halogens (+R): Conversely, the bromine and chlorine atoms possess lone pairs of electrons that can be delocalized into the aromatic ring. This electron-donating resonance effect (+R) increases the electron density at the ortho and para positions relative to the halogens. This +R effect is opposed by their strong -I effect; for halogens, the inductive effect generally outweighs the resonance effect in terms of overall ring activation, making them deactivating groups that are nonetheless ortho, para-directing.[3]

The combination of these effects results in specific, predictable sites of electron surplus (nucleophilic) and electron deficiency (electrophilic).

Mapping the Reactive Sites

The interplay of inductive and resonance effects creates distinct reactive centers within the molecule.

Electrophilic (Electron-Poor) Sites

These are regions susceptible to attack by nucleophiles (electron-rich species).[4]

  • The Carbonyl Carbon: This is the most prominent electrophilic site. The high electronegativity of the oxygen atom polarizes the carbon-oxygen double bond, imparting a significant partial positive charge (δ+) on the carbonyl carbon. This makes it a prime target for a wide range of nucleophiles, including organometallics, hydrides, and enolates. The presence of electron-withdrawing groups on the phenyl ring further enhances the electrophilicity of this carbon.[5]

  • The Aromatic Ring: The aromatic ring is generally deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of the acetyl group. However, electrophilic attack, if forced, would be directed to the positions meta to the acetyl group (C4 and C6). The directing effects of the halogens (ortho, para) are overridden by the powerful meta-directing acetyl group.

  • The α-Carbon (in its brominated form): While the methyl group's protons are acidic, the carbon itself is not inherently electrophilic. However, after an α-halogenation reaction, this carbon becomes highly electrophilic and is an excellent substrate for Sₙ2 reactions.

Nucleophilic (Electron-Rich) Sites

These are regions that can donate an electron pair to an electrophile.[6][7]

  • The Carbonyl Oxygen: The lone pairs of electrons on the carbonyl oxygen make it a nucleophilic center. It can be protonated in acidic media or coordinate to Lewis acids, which activates the carbonyl carbon towards nucleophilic attack.

  • The α-Carbon (via Enolate Formation): The protons on the methyl group adjacent to the carbonyl (the α-protons) are acidic due to the electron-withdrawing effect of the carbonyl group and the stabilization of the resulting conjugate base. In the presence of a suitable base, an α-proton can be abstracted to form a resonance-stabilized enolate anion. The α-carbon of this enolate is a potent nucleophile, capable of reacting with various electrophiles, such as alkyl halides and other carbonyl compounds.[8]

  • The Aromatic Ring: Despite being deactivated, the π-system of the benzene ring retains nucleophilic character. The positions ortho and para to the halogen substituents (C3, C4, and C6) are the most electron-rich parts of the ring due to the +R effect of the halogens.

The following diagram visually summarizes the primary reactive sites.

Caption: Key electrophilic and nucleophilic sites in this compound.

Reactivity in Practice: Experimental Protocols

The dual electrophilic and nucleophilic nature of this molecule allows for a variety of synthetic transformations. Below, we detail a protocol for a reaction that exploits the nucleophilicity of the α-carbon.

α-Bromination via Enolate Formation

This reaction demonstrates the nucleophilic character of the α-carbon. While direct bromination with Br₂ can occur, using a reagent like N-Bromosuccinimide (NBS) offers better control and selectivity for monobromination at the α-position.[9]

Objective: To synthesize 2-bromo-1-(2-bromo-5-chlorophenyl)ethanone.

Reaction Scheme:

G start This compound reagents NBS, cat. H⁺ ----------------> product 2-Bromo-1-(2-bromo-5-chlorophenyl)ethanone reagents->product

Caption: Synthetic workflow for α-bromination.

Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as carbon tetrachloride or methanol.[10]

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of a radical initiator like benzoyl peroxide or a Brønsted acid like p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Causality and Justification:

  • The acid catalyst facilitates the formation of the enol tautomer of the ketone.

  • The enol, being electron-rich at the α-carbon, acts as a nucleophile and attacks the electrophilic bromine of NBS.

  • NBS is used as the bromine source because it provides a low, steady concentration of Br₂, minimizing side reactions like polybromination or aromatic bromination.[9]

Summary of Reactive Sites

The table below consolidates the key reactive centers and the underlying electronic principles.

SiteNatureGoverning Principle(s)Typical Reactions
Carbonyl Carbon ElectrophilicInductive effect (-I) of oxygen; Resonance effect (-R) of the C=O groupNucleophilic addition (e.g., Grignard, reduction)
Carbonyl Oxygen NucleophilicPresence of lone pairs of electronsProtonation, Lewis acid coordination
α-Carbon NucleophilicAcidity of α-protons allows for the formation of a resonance-stabilized enolate anionAlkylation, Aldol condensation, Halogenation
Aromatic Ring Nucleophilicπ-electron system; +R effect of halogens (at C3, C4, C6)Electrophilic Aromatic Substitution (deactivated)
Aromatic Carbons Electrophilic-I and -R effects of the acetyl group (at C3, C4, C6)Nucleophilic Aromatic Substitution (under harsh conditions)

Conclusion

This compound is a molecule with a rich and predictable chemical reactivity profile. Its primary electrophilic center is the carbonyl carbon, while its most significant nucleophilic potential lies in the α-carbon, which can be readily converted into a potent enolate nucleophile. The aromatic ring, while deactivated, still possesses specific sites of varied electron density due to the competing influences of the acetyl and halogen substituents. A thorough understanding of these electronic factors is crucial for drug development professionals and synthetic chemists to effectively utilize this compound as a strategic intermediate in the synthesis of complex target molecules.

References

The Strategic Role of 1-(2-Bromo-5-chlorophenyl)ethanone in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the landscape of contemporary drug discovery, the strategic use of versatile chemical scaffolds is paramount to the efficient development of novel therapeutic agents. 1-(2-Bromo-5-chlorophenyl)ethanone, a halogenated aromatic ketone, has emerged as a pivotal building block in medicinal chemistry. Its unique electronic properties and multiple reactive sites—the ketone, the aryl bromide, and the aryl chloride—offer a rich platform for the synthesis of a diverse array of heterocyclic and polyfunctional molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, derivatization, and potential therapeutic applications of this valuable intermediate. We will explore its utility in generating compounds with significant anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Chemical Versatility of a Halogenated Ketone

This compound (also known as 2'-Bromo-5'-chloroacetophenone) is a solid crystalline compound with the molecular formula C₈H₆BrClO.[1] The strategic placement of two different halogen atoms on the phenyl ring, coupled with a reactive acetyl group, makes it a highly valuable starting material for synthetic chemists. The bromine atom is particularly amenable to a variety of cross-coupling reactions, while the acetyl group serves as a handle for condensation and cyclization reactions. This trifecta of reactivity allows for the construction of complex molecular architectures with a high degree of control and efficiency.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 935-99-9
Molecular Formula C₈H₆BrClO
Molecular Weight 233.49 g/mol
Appearance Solid
IUPAC Name This compound

Synthesis of the Core Scaffold: Methodologies and Considerations

The synthesis of this compound and its analogs typically relies on established organic chemistry principles, primarily electrophilic aromatic substitution and bromination of an acetophenone precursor.

General Synthesis Workflow

The following diagram illustrates a common synthetic pathway.

Synthesis_Workflow 4-Chloroacetophenone 4-Chloroacetophenone Bromination Bromination 4-Chloroacetophenone->Bromination  NBS or Br₂ This compound This compound Bromination->this compound Chalcone_Synthesis Start This compound Condensation Claisen-Schmidt Condensation Start->Condensation Aldehyde Substituted Aromatic Aldehyde Aldehyde->Condensation  Base (e.g., NaOH, KOH) Chalcone Chalcone Derivative Condensation->Chalcone Pyrazole_Synthesis Chalcone Chalcone Cyclization Cyclization Chalcone->Cyclization  Hydrazine Hydrate (NH₂NH₂·H₂O) Pyrazole Pyrazole Derivative Cyclization->Pyrazole Thiazole_Synthesis Ketone This compound Hantzsch Hantzsch Thiazole Synthesis Ketone->Hantzsch Thioamide Thioamide Derivative Thioamide->Hantzsch Thiazole Thiazole Derivative Hantzsch->Thiazole Apoptosis_Pathway cluster_0 Mitochondrion Bax/Bak Bax/Bak Cytochrome_c Cytochrome_c Bax/Bak->Cytochrome_c release Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Drug Anticancer Derivative Bcl2 Anti-apoptotic Bcl-2 proteins Drug->Bcl2 inhibits Bcl2->Bax/Bak inhibits Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

References

1-(2-Bromo-5-chlorophenyl)ethanone: A Keystone Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my experience has consistently highlighted the pivotal role of versatile, multi-functional building blocks in accelerating synthetic campaigns. 1-(2-Bromo-5-chlorophenyl)ethanone, also known as 2'-Bromo-5'-chloroacetophenone, stands out as a preeminent example. Its strategic arrangement of reactive sites—an electrophilic carbonyl carbon, a displaceable α-bromine, a highly reactive aryl bromide, and a more robust aryl chloride—offers a rich playground for controlled, sequential chemical transformations. This guide provides an in-depth exploration of its properties, reactivity, and application, grounded in field-proven insights and established chemical principles.

Core Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a building block is the bedrock of predictable and successful synthesis. The presence of two different halogen atoms on the phenyl ring, in addition to the bromoacetyl moiety, imparts a unique electronic and steric character to the molecule.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 935-99-9[2][3]
Molecular Formula C₈H₆BrClO[1][2]
Molecular Weight 233.49 g/mol [1][2]
Appearance Solid (typically beige or off-white)[1]
Melting Point ~65-69 °C (Note: a value of 155-156°C at reduced pressure has also been reported)[1][4]
IUPAC Name This compound[2]

Spectroscopic Data Interpretation:

  • ¹H NMR: The methyl protons of the acetyl group would appear as a singlet. The two protons of the bromomethyl group would also be a singlet, likely deshielded by the adjacent carbonyl and bromine. The aromatic protons would appear as a set of multiplets, with their chemical shifts influenced by the ortho-bromo and meta-chloro substituents.

  • ¹³C NMR: Distinct signals would be observed for the carbonyl carbon (~190-194 ppm), the α-carbon (~30-35 ppm), the methyl carbon, and the six aromatic carbons, with the carbon atoms bonded to the halogens showing characteristic shifts.[7]

Strategic Importance in Synthesis: Exploiting Differential Reactivity

The synthetic utility of this compound arises from its multiple, orthogonally reactive functional groups. A chemist can selectively target one site while preserving the others for subsequent transformations. This capability is crucial for building molecular complexity efficiently.

G main {this compound|{ α-Carbon (Sₙ2 Reactions)| Carbonyl Group (Nucleophilic Addition)| Aryl Bromide (Cross-Coupling)| Aryl Chloride (Late-stage Coupling)}} subst Nucleophilic Substitution (e.g., Heterocycle Formation) main:f0->subst add Nucleophilic Addition (e.g., Reduction, Grignard) main:f1->add suzuki Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) main:f2->suzuki buchwald Harsher Cross-Coupling (e.g., Buchwald-Hartwig) main:f3->buchwald

Core Application I: Synthesis of Heterocyclic Scaffolds

α-Haloketones are classic precursors for a vast array of heterocyclic compounds, which form the core of many pharmaceuticals.[8] this compound is an ideal substrate for reactions like the Hantzsch thiazole synthesis.

Field-Proven Protocol: Hantzsch Thiazole Synthesis

This protocol describes the synthesis of a 2-amino-4-arylthiazole derivative, a common pharmacophore. The causality behind this one-pot reaction lies in the sequential nucleophilic attacks initiated by the sulfur atom of thiourea, followed by cyclization.

Experimental Workflow:

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 mmol) and thiourea (1.2 mmol) in absolute ethanol (20 mL).

  • Reaction Execution: Heat the mixture to reflux (approximately 78 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL). The resulting precipitate is the hydrobromide salt of the product.

  • Neutralization: Neutralize the aqueous suspension with a base, such as aqueous ammonia or sodium bicarbonate solution, until the pH is ~8-9. This liberates the free base of the aminothiazole.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol to afford the 2-amino-4-(2-bromo-5-chlorophenyl)thiazole.

Source: Adapted from general Hantzsch thiazole synthesis protocols.[9]

Hantzsch start Start: Dissolve Reactants (Ketone, Thiourea in EtOH) reflux Heat to Reflux (4-6 hours) start->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Pour into Ice Water monitor->workup Complete neutralize Neutralize with Base (e.g., NH₄OH) workup->neutralize filter Filter & Wash Solid neutralize->filter purify Recrystallize & Dry filter->purify end_node End: Pure 2-Aminothiazole Product purify->end_node

Core Application II: Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond on the aromatic ring is a prime handle for forming new carbon-carbon or carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions.[10] This is a cornerstone of modern drug discovery, enabling the connection of complex molecular fragments. The C-Br bond is significantly more reactive than the C-Cl bond under typical Suzuki, Heck, or Sonogashira conditions, allowing for selective functionalization.[11]

Field-Proven Protocol: Suzuki-Miyaura Coupling

This protocol details the selective coupling at the bromide position, leaving the chloride intact for potential future reactions. The choice of a palladium(0) source, a phosphine ligand, and a base is critical for an efficient catalytic cycle.

Experimental Workflow:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5-5 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Then, add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio, 0.1 M concentration).

  • Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours under the inert atmosphere. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Isolation: After cooling, dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the biaryl product.

Source: Adapted from general Suzuki-Miyaura coupling protocols.[12][13]

SuzukiCycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)-Br(L₂) Pd0->OxAdd + Ar-Br Transmetal Transmetalation Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetal + Ar'-B(OR)₂ (Base) RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Ar-Ar' Product RedElim->Product

Applications in Medicinal Chemistry

The true value of a building block is realized in the biological activity of the molecules it helps create. Derivatives of this compound are precursors to compounds with potential therapeutic applications.

  • Antimicrobial and Antifungal Agents: The thiazole and pyrazole scaffolds synthesized from this ketone are known to exhibit significant antibacterial and antifungal properties.[1]

  • Oncology Research: The ability to construct complex biaryl systems via cross-coupling allows for the synthesis of kinase inhibitors and other anti-cancer agents, where precise 3D orientation of aromatic rings is key for receptor binding.[1]

  • Dual Endothelin Receptor Antagonists: While not a direct precursor, the synthesis of complex molecules like Macitentan, which contains a substituted bromopyrimidine, showcases the importance of halogenated building blocks in constructing advanced pharmaceuticals.[14]

Safety and Handling: A Trustworthy System

Scientific integrity demands a rigorous approach to safety. This compound is a reactive chemical and must be handled with appropriate care.

Table 2: GHS Hazard Information

Hazard StatementCodeClass
Harmful if swallowedH302Acute Toxicity, Oral (Cat. 4)
Causes skin irritationH315Skin Corrosion/Irritation (Cat. 2)
Causes serious eye irritationH319Serious Eye Damage/Irritation (Cat. 2A)

Source: PubChem CID 12486617.[2]

Handling Protocol:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[15]

  • Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[16]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[15]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular construction. Its well-defined points of reactivity allow for the deliberate and selective synthesis of complex heterocyclic and biaryl structures that are central to medicinal chemistry and materials science. By understanding the causality behind its reactivity and adhering to validated protocols, researchers can harness its full potential to drive innovation in drug discovery and beyond.

References

Safety and handling of 1-(2-Bromo-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safe Handling and Application of 1-(2-Bromo-5-chlorophenyl)ethanone

This guide provides comprehensive technical information and best-practice protocols for the safe handling, storage, and disposal of this compound (CAS No. 935-99-9). It is intended for researchers, chemists, and drug development professionals who utilize this versatile halogenated aromatic ketone as a synthetic intermediate. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.

This compound, also known as 2'-Bromo-5'-chloroacetophenone, is a key building block in organic synthesis.[1] Its utility stems from the multiple reactive sites—the ketone carbonyl group and the halogen-substituted aromatic ring—which allow for a variety of chemical transformations.[2] Understanding its fundamental properties is the first step toward safe and effective use.

PropertyValueSource
CAS Number 935-99-9[1][3][4]
Molecular Formula C₈H₆BrClO[1][3]
Molecular Weight 233.49 g/mol [1][3]
IUPAC Name This compound[1]
Appearance Solid (Beige)[5]
Melting Point Approx. 155–156 °C[2]

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance.[1] Exposure can cause significant health effects. The compound is a lachrymator, a substance that irritates the eyes and causes tearing.[6]

GHS Hazard CodeDescriptionClassification
H302 Harmful if swallowedAcute Toxicity, Oral (Category 4)
H312 Harmful in contact with skinAcute Toxicity, Dermal (Category 4)
H332 Harmful if inhaledAcute Toxicity, Inhalation (Category 4)
H315 Causes skin irritationSkin Corrosion/Irritation (Category 2)
H319 Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)
H335 May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3)

Data sourced from PubChem.[1][7]

Caption: GHS Hazards and Corresponding Required PPE.

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with this compound, a combination of engineering controls and PPE is mandatory. The causality is clear: minimizing exposure pathways is paramount.

  • Engineering Controls : All handling of this compound, including weighing and preparing solutions, must be conducted within a certified chemical fume hood.[6] The fume hood provides critical exhaust ventilation to prevent the accumulation of hazardous dust and vapors in the laboratory environment.[8] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

  • Personal Protective Equipment (PPE) : The type of protective equipment must be selected based on the concentration and quantity of the hazardous substance at the specific workplace.[8]

    • Eye and Face Protection : Wear tightly-sealed safety goggles and a face shield for maximum protection against dust particles and splashes.[6][8][9]

    • Skin Protection : Wear chemical-resistant gloves, such as nitrile gloves. Gloves must be inspected for integrity before use and disposed of properly after handling the compound.[8] A lab coat or a complete protective suit is required to prevent skin contact.[8][9]

    • Respiratory Protection : If exposure limits are exceeded or irritation is experienced, a NIOSH-approved particulate respirator (or equivalent standard) should be used.[6][10]

Safe Handling, Storage, and Internal Transport

Strict protocols for handling and storage are the foundation of laboratory safety. Halogenated organic compounds require specific conditions to maintain their stability and prevent hazardous reactions.[11]

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure all required PPE is worn correctly. Confirm the chemical fume hood is functioning properly.

  • Weighing : Conduct all weighing operations on a tared weigh paper or in a suitable container within the fume hood to contain any dust.

  • Transfer : Use a spatula for solid transfers. Avoid creating dust. If transferring to a reaction vessel, do so slowly and carefully.

  • Post-Handling : After handling, decontaminate the spatula and work surface. Wash hands thoroughly with soap and water, even after removing gloves.[8][12] Contaminated gloves should be disposed of in accordance with hazardous waste procedures.[8]

Handling_Workflow start Start: Receive Chemical verify Verify Container Label and Integrity start->verify transport Transport to Designated Storage Area verify->transport store Store in Cool, Dry, Ventilated Area transport->store prep_work Prepare for Use: Don PPE, Verify Fume Hood store->prep_work Retrieve for Experiment weigh_transfer Weigh and Transfer Chemical (Inside Fume Hood) prep_work->weigh_transfer post_use Post-Handling Cleanup: Decontaminate Surfaces, Dispose of PPE weigh_transfer->post_use end_storage Return to Secure Storage post_use->end_storage Secure Unused Reagent

Caption: Workflow for Safe Handling and Storage.

Storage Requirements

Proper storage is essential to prevent degradation and dangerous reactions.[11]

  • Location : Store in a cool, dry, and well-ventilated area away from direct sunlight and heat.[9][11]

  • Container : Keep the container tightly closed to prevent moisture ingress and vapor release.[9][11]

  • Incompatibilities : This compound must be segregated from strong oxidizing agents, strong bases, and reducing agents.[6] Brominated compounds can also react with certain metals like aluminum.[11] Store separately from these materials.

Emergency Procedures

First Aid Measures

Immediate and appropriate action is critical in the event of exposure.[11]

  • Inhalation : Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][6]

  • Skin Contact : Take off all contaminated clothing immediately.[6] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[8]

  • Eye Contact : Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]

  • Ingestion : Do NOT induce vomiting.[6] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Spill and Leak Management
  • Evacuate : Alert personnel in the immediate area and evacuate non-essential staff.

  • Ventilate : Ensure the area is well-ventilated, but avoid breathing vapors.

  • Contain : Prevent the spill from spreading and entering drains.[8]

  • Absorb : For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[13][14] Some protocols suggest treating small spills with sodium thiosulfate before absorption.[11]

  • Collect : Carefully collect the absorbed material and contaminated soil into a designated, labeled hazardous waste container for disposal.[8][11] Do not create dust.[10]

Waste Disposal

Improper disposal of brominated organic compounds can cause significant environmental harm.[11]

  • Segregation is Key : All waste containing this compound must be collected in a dedicated "Halogenated Organic Waste" container.[11] It must not be mixed with non-halogenated organic waste.[11]

  • Waste Streams :

    • Solid Waste : Contaminated items such as gloves, weigh papers, and absorbent materials must be placed in a sealed, labeled container for solid hazardous waste.[11]

    • Aqueous Waste : Aqueous solutions containing the compound are also considered hazardous and must be collected separately in a labeled container for halogenated aqueous waste.[11]

  • Disposal Method : Disposal must be handled by a licensed hazardous waste facility, typically via high-temperature incineration with appropriate emission controls to capture harmful byproducts.[15] Chemical neutralization using reducing agents like sodium thiosulfate can also be employed for liquid waste streams under controlled conditions.[15][16]

Reactivity and Synthetic Applications

This compound is a valuable intermediate primarily due to the reactivity of its functional groups. The electron-withdrawing nature of the halogens enhances the electrophilic character of the phenyl ring and the carbonyl carbon.[2][17]

  • Carbonyl Group Reactivity : The ketone can undergo a wide range of reactions, including reduction to an alcohol, Wittig olefination to form an alkene, and aldol condensations.[17]

  • Halogen Reactivity : The bromo and chloro substituents can participate in various substitution and coupling reactions, allowing for the construction of more complex molecules.[2]

  • Applications in Drug Development : This compound serves as a precursor for the synthesis of various biologically active molecules.[2] Derivatives have been investigated for antibacterial, antifungal, and potential anti-cancer activities.[2] It is a common starting material for building heterocyclic compounds like pyrazoles and thiazoles, which are important scaffolds in medicinal chemistry.[2]

Reaction_Scheme cluster_0 Example Synthesis of a Pyrazole Derivative start This compound reagent + Hydrazine (or derivative) start->reagent Condensation/ Cyclization product Substituted (3-(2-bromo-5-chlorophenyl)-1H-pyrazol-5-yl)methanol reagent->product

Caption: A representative reaction pathway using the compound.

References

1-(2-Bromo-5-chlorophenyl)ethanone material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Material Safety of 1-(2-Bromo-5-chlorophenyl)ethanone

This guide provides a comprehensive overview of the material safety data for this compound (CAS No. 935-99-9), a halogenated aromatic ketone utilized as a versatile building block in organic synthesis.[1] Intended for researchers, chemists, and drug development professionals, this document moves beyond a standard Material Safety Data Sheet (MSDS) to offer a deeper, more contextual understanding of the compound's characteristics. The focus is on the causality behind safety protocols, ensuring a proactive and informed approach to laboratory handling.

Chemical Identity and Core Properties

This compound, also known as 2'-Bromo-5'-chloroacetophenone, is a solid organic compound whose utility in medicinal chemistry and material science stems from the reactive potential of its halogenated phenyl ring.[1] Understanding its fundamental properties is the first step in ensuring safe handling.

PropertyValueSource
IUPAC Name This compound[1][2]
CAS Number 935-99-9[1][2][3]
Molecular Formula C₈H₆BrClO[1][2]
Molecular Weight 233.49 g/mol [1][2]
Appearance Solid / Crystals[1]
Melting Point ~155–156 °C (at reduced pressure)[1]

Hazard Analysis and GHS Classification

The primary hazards associated with this compound are related to its irritant properties and acute toxicity if ingested, inhaled, or absorbed through the skin. The presence of bromine and chlorine atoms on the aromatic ring enhances its electrophilic character and potential for biological interaction.[1]

The Globally Harmonized System (GHS) classification, as reported by the European Chemicals Agency (ECHA), provides a standardized summary of its potential hazards.[2]

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation

Expert Insight: The "Warning" pictogram signifies that while the hazards are significant, they are not as severe as those requiring the "Danger" signal word (e.g., corrosives). However, the combination of oral, dermal, and inhalation toxicity with serious eye irritation necessitates stringent adherence to personal protective equipment (PPE) protocols.

Emergency Protocols and First Aid

A rapid and correct response to accidental exposure is critical. The following protocols are based on established procedures for halogenated aromatic compounds and should be implemented immediately.

Experimental Protocol: First-Aid Response
  • General Advice:

    • Move the victim from the hazardous area to fresh air immediately.

    • Consult a physician and provide them with this safety data sheet.[4][5]

    • Remove all contaminated clothing without delay.[4]

  • If Inhaled:

    • Relocate the individual to an area with fresh air.[5][6]

    • If breathing is difficult or has stopped, provide artificial respiration.[4][6]

    • Seek immediate medical attention.[6]

  • In Case of Skin Contact:

    • Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][6]

    • If skin irritation develops or persists, seek medical advice.[5][6]

    • Contaminated clothing must be washed thoroughly before reuse.[5]

  • In Case of Eye Contact:

    • Rinse the eyes cautiously and thoroughly with water for at least 15 minutes, making sure to rinse under the eyelids.[4][6]

    • Remove contact lenses if present and easy to do so. Continue rinsing.[5][6]

    • Persistent eye irritation requires immediate medical attention.[6]

  • If Swallowed:

    • Rinse the mouth thoroughly with water. Do NOT induce vomiting.[6][7]

    • Never give anything by mouth to an unconscious person.[4]

    • Call a POISON CENTER or a doctor for treatment advice immediately.[6]

Emergency Response Workflow Diagram

Emergency_Response_Workflow Diagram 1: Emergency Response Workflow cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Follow-up Inhalation Inhalation Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Skin_Contact Skin Contact Wash_Skin Wash Skin w/ Soap & Water (15 min) Skin_Contact->Wash_Skin Eye_Contact Eye Contact Rinse_Eyes Rinse Eyes w/ Water (15 min) Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse Mouth, Do NOT Induce Vomiting Ingestion->Rinse_Mouth Medical_Attention Seek Immediate Medical Attention Fresh_Air->Medical_Attention Wash_Skin->Medical_Attention if irritation persists Rinse_Eyes->Medical_Attention Rinse_Mouth->Medical_Attention

Caption: Emergency protocol for different exposure routes.

Safe Handling, Storage, and Disposal

Proactive measures are essential to prevent exposure and ensure chemical stability.

Handling and Personal Protective Equipment (PPE)

Safe handling is predicated on avoiding all direct contact and aerosol generation.

  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6] Facilities must be equipped with an eyewash station and a safety shower.[5]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[8][9]

    • Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) inspected for integrity before use.[9] Wear a lab coat or a protective suit to prevent skin contact.[8]

    • Respiratory Protection: If working outside a fume hood or if dust generation is likely, use a NIOSH-approved particulate respirator.[8][9]

  • Hygiene Practices: Wash hands thoroughly after handling and before any breaks.[5][6] Do not eat, drink, or smoke in the laboratory.[6]

Storage

Proper storage preserves the compound's integrity and prevents accidental release.

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][6]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.[6][7]

  • Security: For added safety, store in a locked cabinet or designated area to restrict access.[5][6]

Safe Handling & Storage Workflow

Safe_Handling_Workflow Diagram 2: Safe Handling & Storage Protocol cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Assess_Risk Assess Risks Don_PPE Don Appropriate PPE Assess_Risk->Don_PPE Prep_Work_Area Prepare Fume Hood Don_PPE->Prep_Work_Area Handle_Chemical Handle Chemical (Avoid Dust/Aerosols) Prep_Work_Area->Handle_Chemical Store_Properly Store in Tightly Closed Container (Cool, Dry, Ventilated) Handle_Chemical->Store_Properly Clean_Area Clean Work Area Store_Properly->Clean_Area Doff_PPE Doff & Dispose of PPE Clean_Area->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Step-by-step workflow for safe laboratory handling.

Accidental Release and Disposal
  • Spill Response:

    • Evacuate all non-essential personnel from the area.[9]

    • Ensure adequate ventilation.

    • Wearing full PPE, carefully sweep or vacuum the solid material.[6] Avoid generating dust.

    • Place the collected material into a suitable, labeled container for disposal.[4]

  • Disposal: Dispose of the chemical and its container at an approved waste disposal facility, in accordance with all local, state, and federal regulations.[5][6] Do not allow the product to enter drains or waterways.[4]

Reactivity and Stability

  • Chemical Stability: The compound is stable under normal, recommended storage conditions.[5][6]

  • Conditions to Avoid: Avoid exposure to incompatible materials, excess heat, and moisture.[7][10]

  • Incompatible Materials: Strong oxidizing agents and strong bases.[6][7]

  • Hazardous Decomposition Products: Thermal decomposition can produce toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide (HBr), and hydrogen chloride (HCl).[5][6][7]

Toxicological and Ecological Information

  • Toxicological Profile: The primary toxicological concerns are acute effects from short-term exposure, as indicated by the GHS classifications (Harmful if swallowed, inhaled, or in contact with skin; Causes serious eye irritation).[2] There is currently no data available on chronic effects, carcinogenicity, or mutagenicity.

  • Ecological Profile: No specific ecotoxicity data is available. However, as a matter of best practice, the compound should not be released into the environment, as halogenated aromatic compounds can be persistent and harmful to aquatic life.[7][11]

References

Methodological & Application

Application Notes & Protocols: Sonogashira Coupling of 1-(2-Bromo-5-chlorophenyl)ethanone with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2] This reaction has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its operational simplicity and tolerance of a wide range of functional groups.[3][4] This guide provides a comprehensive overview and detailed protocols for the Sonogashira coupling of a specific, multifunctional substrate, 1-(2-Bromo-5-chlorophenyl)ethanone, with various terminal alkynes. We will delve into the mechanistic underpinnings, substrate-specific considerations, and provide field-proven methodologies for both traditional copper-cocatalyzed and modern copper-free reaction variants.

Theoretical Background and Mechanism

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt in the presence of an amine base.[5][6] The reaction's success under mild conditions, often at room temperature, is a key advantage over earlier methods.[3][7]

The Dual Catalytic Cycle (Pd/Cu)

The most widely accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8][9]

  • Palladium Cycle :

    • Reductive Elimination & Catalyst Regeneration : The active Pd(0) catalyst is often generated in situ from a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂).[3]

    • Oxidative Addition : The active Pd(0) species undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II)-aryl complex. This step is generally considered rate-limiting.[3][10]

    • Transmetalation : The Pd(II)-aryl complex reacts with a copper(I) acetylide (formed in the copper cycle), transferring the acetylide group to the palladium center and regenerating the copper(I) catalyst.

    • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst.[6][10]

  • Copper Cycle :

    • Coordination & Acidification : The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of the terminal proton.

    • Deprotonation : The amine base deprotonates the alkyne-copper complex to form the crucial copper(I) acetylide intermediate.[6] This species then enters the palladium cycle via transmetalation.

Sonogashira_Mechanism Figure 1: The Sonogashira Dual Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_OA Ar-Pd(II)L₂-X Pd0->Pd_OA Oxidative Addition (Ar-X) Pd_TM Ar-Pd(II)L₂-C≡CR' Pd_OA->Pd_TM Transmetalation Pd_TM->Pd0 Product Ar-C≡CR' Pd_TM->Product Reductive Elimination CuX Cu(I)X Pd_TM->CuX Regenerates Cu(I) Cu_Alkyne [R'C≡CH---Cu(I)]⁺ CuX->Cu_Alkyne + R'C≡CH Cu_Acetylide R'C≡C-Cu(I) Cu_Alkyne->Cu_Acetylide + Base Cu_Acetylide->Pd_OA Enters Pd Cycle Base R₃N HX_Base R₃NH⁺X⁻ Base->HX_Base + HX Workflow Figure 2: General Experimental Workflow start Start setup 1. Reaction Setup (Flask, Reagents, Catalysts) start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill N₂ or Ar) setup->inert addition 3. Add Solvents, Base, and Terminal Alkyne inert->addition reaction 4. Stir at RT or Heat addition->reaction monitor 5. Monitor Progress (TLC / GC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Aqueous Workup (Quench, Extract, Wash, Dry) monitor->workup Complete purify 7. Purification (Column Chromatography) workup->purify characterize 8. Characterization (NMR, MS, etc.) purify->characterize end_node End characterize->end_node

References

Application Notes and Protocols: Selective Buchwald-Hartwig Amination of 1-(2-Bromo-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] The reaction's broad substrate scope and functional group tolerance have rendered traditional, harsher methods like the Goldberg reaction or nucleophilic aromatic substitution largely obsolete in many applications.[1]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to a specific and challenging substrate: 1-(2-Bromo-5-chlorophenyl)ethanone. The presence of two distinct halogen atoms on the aromatic ring introduces a key challenge of chemoselectivity, which will be a central focus of the protocols and discussion herein. We will delve into the mechanistic underpinnings of the reaction, provide field-proven insights into experimental design, and offer detailed, step-by-step protocols for achieving a successful and selective amination.

Mechanistic Overview: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[4][5] The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][6]

  • Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition into the aryl-halide bond, forming a palladium(II) intermediate.[7]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.[7]

  • Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, which regenerates the palladium(0) catalyst, allowing the cycle to continue.[5][6]

The efficiency and selectivity of this cycle are critically dependent on the choice of palladium precursor, ligand, base, and solvent.

Diagram: The Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative\nAddition Pd(II) Complex L_nPd(II)(Ar)(X) Oxidative\nAddition->Pd(II) Complex Amine Coordination\n& Deprotonation Amine Coordination & Deprotonation Pd(II) Complex->Amine Coordination\n& Deprotonation Amine R2NH Amine->Amine Coordination\n& Deprotonation Base Base Base->Amine Coordination\n& Deprotonation Pd-Amido Complex L_nPd(II)(Ar)(NR2) Amine Coordination\n& Deprotonation->Pd-Amido Complex Reductive\nElimination Reductive Elimination Pd-Amido Complex->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Catalyst Regeneration Product Ar-NR2 Reductive\nElimination->Product

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The Challenge of Chemoselectivity with this compound

The substrate, this compound, presents an interesting challenge due to the presence of both a bromine and a chlorine substituent on the aromatic ring. In cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl > F. This inherent difference in reactivity can be exploited to achieve selective amination at the more reactive C-Br bond, leaving the C-Cl bond intact for potential further functionalization.

Achieving high chemoselectivity requires careful tuning of the reaction conditions. A less reactive catalyst system and milder conditions will favor the selective cleavage of the C-Br bond. Conversely, more forcing conditions or a highly active catalyst could lead to a mixture of mono- and di-aminated products.

Key Experimental Parameters and Their Rationale

The success of the Buchwald-Hartwig amination hinges on the judicious selection of several key parameters.

ParameterRecommended ChoiceRationale
Palladium Precursor Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common and effective Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precursor that is reduced in situ to the active Pd(0) catalyst, often facilitated by the phosphine ligand or amine.[4]
Ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or a similar bulky, electron-rich biarylphosphine ligand.Bulky, electron-rich phosphine ligands are crucial for promoting both oxidative addition and reductive elimination steps.[8] They stabilize the palladium center and facilitate the coupling of a wide range of substrates.[1]
Base NaOt-Bu (Sodium tert-butoxide) or K₃PO₄ (Potassium phosphate)A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[7] NaOt-Bu is a common choice, but K₃PO₄ can be used for substrates with base-sensitive functional groups.[4]
Solvent Toluene or DioxaneAprotic, non-polar, or weakly polar solvents are generally preferred.[9][10] They offer good solubility for the reactants and catalyst system. It is crucial to use anhydrous and deoxygenated solvents to prevent catalyst deactivation.[11]
Temperature 80-110 °CMost Buchwald-Hartwig aminations require heating to proceed at a reasonable rate.[11] The optimal temperature will depend on the specific amine and catalyst system used.

Experimental Protocol: Selective Mono-amination of this compound

This protocol provides a general procedure for the selective mono-amination of this compound at the C-Br position. Optimization may be required for different amine coupling partners.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Pd₂(dba)₃ or Pd(OAc)₂

  • XPhos

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Standard work-up and purification reagents (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv), the amine (1.1-1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Catalyst Preparation: In a separate dry vessel under an inert atmosphere, prepare the catalyst premix by adding Pd₂(dba)₃ (0.01-0.02 equiv) and XPhos (0.02-0.04 equiv).

  • Solvent Addition: Add anhydrous toluene to the reaction vessel containing the starting materials and base to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl halide.

  • Catalyst Addition: Add the catalyst premix to the reaction vessel.

  • Reaction Conditions: Seal the reaction vessel and heat the mixture to 80-100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting aryl bromide is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-aminated product.

  • Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Diagram: Experimental Workflow

Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification A Add Aryl Halide, Amine, and Base to Vessel C Add Solvent A->C B Prepare Catalyst Premix (Pd source + Ligand) D Add Catalyst B->D C->D E Heat and Stir (80-100 °C) D->E F Monitor Progress (TLC or LC-MS) E->F G Cool and Quench F->G Reaction Complete H Extraction G->H I Drying and Concentration H->I J Column Chromatography I->J K Characterization (NMR, MS) J->K

Caption: A flowchart illustrating the key steps in the experimental protocol.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure anhydrous and deoxygenated conditions.[11] Use fresh, high-purity reagents. Consider a different palladium precursor or ligand.
Insufficient temperatureIncrease the reaction temperature in increments of 10 °C.
Inappropriate baseThe base may not be strong enough. Switch to a stronger base like LHMDS, but check for compatibility with functional groups.[4]
Formation of Di-aminated Product Reaction conditions too harshLower the reaction temperature. Reduce the catalyst loading.
Highly active catalyst systemSwitch to a less active ligand.
Hydrodehalogenation (loss of halogen) Side reactionThis can compete with the desired amination.[1] Optimizing the ligand and base can sometimes suppress this pathway.

Conclusion

The Buchwald-Hartwig amination of this compound offers a reliable and selective route to valuable mono-aminated products. By carefully controlling the reaction parameters, particularly the choice of ligand and temperature, high chemoselectivity for the more reactive C-Br bond can be achieved. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully implement this powerful transformation in their synthetic endeavors. Further optimization may be necessary for specific amine substrates, but the principles outlined herein will serve as a valuable starting point.

References

Application Notes and Protocols for the Synthesis of Novel Thiazole Derivatives from 1-(2-Bromo-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide details the synthesis of functionalized thiazole derivatives, leveraging the readily accessible α-haloketone, 1-(2-bromo-5-chlorophenyl)ethanone, as a key starting material. The core of this protocol is the renowned Hantzsch thiazole synthesis, a robust and versatile cyclocondensation reaction.[1][2][3] This document provides not only a step-by-step experimental procedure but also delves into the mechanistic underpinnings of the reaction, safety protocols, and detailed methods for the structural elucidation of the resulting thiazole products. These compounds are of significant interest to researchers in medicinal chemistry and drug development due to the established broad-spectrum biological activities of the thiazole scaffold.[2]

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[2] It is a core component of numerous FDA-approved drugs and biologically active compounds, exhibiting a wide array of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. The versatility of the Hantzsch synthesis allows for the introduction of diverse substituents onto the thiazole core, enabling the generation of libraries of novel compounds for drug discovery programs.

The starting material, this compound, offers a unique substitution pattern that can lead to novel thiazole derivatives with potentially enhanced biological activity or modified physicochemical properties. The presence of the bromo and chloro substituents on the phenyl ring provides additional handles for further chemical modifications, expanding the accessible chemical space for structure-activity relationship (SAR) studies.

The Hantzsch Thiazole Synthesis: Mechanism and Rationale

The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide or thiourea. The generally accepted mechanism proceeds through the following key steps:

  • Nucleophilic Attack: The sulfur atom of the thioamide/thiourea acts as a nucleophile, attacking the electrophilic α-carbon of the this compound. This results in the formation of an intermediate.

  • Cyclization: An intramolecular cyclization occurs where the nitrogen atom of the thioamide/thiourea attacks the carbonyl carbon of the ketone.

  • Dehydration: The resulting heterocyclic intermediate undergoes dehydration to yield the final aromatic thiazole ring.

The choice of thioamide or thiourea as the reacting partner allows for the introduction of various substituents at the 2-position of the thiazole ring. For instance, the reaction with thiourea will yield a 2-aminothiazole derivative, a common and highly valuable building block in medicinal chemistry.

Experimental Protocols

3.1. Materials and Equipment

  • This compound

  • Thiourea (or a desired thioamide)

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Melting point apparatus

3.2. Safety Precautions

  • This compound: This compound is an α-haloketone and should be handled with care. It is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ethanol: Flammable liquid. Keep away from ignition sources.

  • Handle all chemicals in accordance with their respective Safety Data Sheets (SDS).

3.3. Representative Synthesis of 2-Amino-4-(2-bromo-5-chlorophenyl)thiazole

This protocol provides a general framework for the synthesis. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific thioamides.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 10 mmol, 1.0 eq).

  • Reagent Addition: Add thiourea (e.g., 12 mmol, 1.2 eq) to the flask.

  • Solvent Addition: Add absolute ethanol (e.g., 50 mL) to the flask.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.

    • A precipitate of the crude product should form.

    • Collect the solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford the pure 2-amino-4-(2-bromo-5-chlorophenyl)thiazole.

  • Drying: Dry the purified product under vacuum to a constant weight.

Visualization of the Synthetic Workflow

Hantzsch_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product start_material This compound reaction Hantzsch Cyclocondensation (Ethanol, Reflux) start_material->reaction thio_reagent Thiourea/Thioamide thio_reagent->reaction neutralization Neutralization (aq. NaHCO3) reaction->neutralization filtration Filtration neutralization->filtration recrystallization Recrystallization filtration->recrystallization final_product Substituted Thiazole Derivative recrystallization->final_product

Caption: Experimental workflow for the Hantzsch synthesis of thiazoles.

Characterization of the Synthesized Thiazole

The structure of the synthesized thiazole derivative should be confirmed using a combination of spectroscopic techniques.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-bromo-5-chlorophenyl group and the thiazole ring proton. The chemical shifts and coupling constants will be indicative of the substitution pattern. For a 2-amino-4-(2-bromo-5-chlorophenyl)thiazole, a singlet for the C5-proton of the thiazole ring would be expected, along with signals for the three protons on the substituted phenyl ring and a broad singlet for the amino protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts of the thiazole ring carbons are characteristic, and the signals for the substituted phenyl ring will also be present.

5.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key vibrational bands to look for include:

  • N-H stretching vibrations for the amino group (if present) in the region of 3100-3500 cm⁻¹.

  • C=N and C=C stretching vibrations of the thiazole and phenyl rings in the 1400-1650 cm⁻¹ region.

  • C-S stretching vibrations, which are typically weak and found in the fingerprint region.

5.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain information about its structure through fragmentation patterns. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of the target thiazole derivative. The isotopic pattern of the molecular ion peak will be characteristic due to the presence of bromine and chlorine atoms.

Data Summary

ParameterExpected Outcome
Starting Material This compound
Reactant Thiourea (for 2-aminothiazole) or Thioamide
Reaction Type Hantzsch Thiazole Synthesis
Solvent Ethanol
Temperature Reflux
Reaction Time 4-6 hours (monitor by TLC)
Yield Moderate to high (typically > 70%, dependent on substrate)
Purification Recrystallization
Characterization NMR (¹H, ¹³C), IR, Mass Spectrometry, Melting Point

Conclusion and Outlook

The Hantzsch synthesis provides a reliable and straightforward method for the preparation of novel thiazole derivatives from this compound. The protocol outlined in this application note is a robust starting point for the synthesis of a variety of substituted thiazoles. The resulting compounds, with their unique substitution pattern, are valuable assets for screening in various biological assays and for further chemical elaboration in drug discovery and development programs. Future work could involve exploring a wider range of thioamides to generate a diverse library of 2-substituted thiazoles and evaluating their biological activities.

References

Application Notes and Protocols for the Synthesis of Biaryl Derivatives Using 1-(2-Bromo-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic use of 1-(2-bromo-5-chlorophenyl)ethanone in the synthesis of biaryl derivatives. This document provides in-depth scientific insights, validated experimental protocols, and a thorough understanding of the underlying chemical principles.

Introduction: The Significance of Biaryl Scaffolds and the Role of this compound

Biaryl structures are a cornerstone in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] Their prevalence in drug discovery is due to their ability to adopt specific conformations that allow for high-affinity interactions with biological targets.[3][5] The synthesis of these vital scaffolds often relies on robust and versatile cross-coupling methodologies.[6][7]

This compound is a particularly valuable starting material for the synthesis of a diverse range of biaryl derivatives. Its structure offers two distinct halogen atoms, bromine and chlorine, at positions amenable to selective functionalization through palladium-catalyzed cross-coupling reactions. The acetyl group provides a handle for further molecular elaboration, making it a versatile building block for creating complex molecular architectures.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The formation of carbon-carbon and carbon-heteroatom bonds is most effectively achieved through palladium-catalyzed cross-coupling reactions.[8][9][10] These reactions are favored for their mild conditions, broad functional group tolerance, and high yields.[11] The general catalytic cycle for these transformations involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][12]

Suzuki-Miyaura Cross-Coupling: A Robust Method for C-C Bond Formation

The Suzuki-Miyaura reaction is a premier method for constructing biaryl systems, involving the coupling of an organoboron reagent with an organic halide.[11][12][13] Its advantages include the use of commercially available and relatively non-toxic boronic acids and mild reaction conditions.[13][14]

The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species.[8] This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center.[9] The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[12]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine Aryl Halide, Amine, Catalyst, Ligand, & Base B Add Anhydrous Solvent A->B C Degas with Inert Gas B->C D Heat to Reaction Temperature C->D E Monitor Progress (TLC/GC-MS) D->E F Cool and Quench Reaction E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Chromatography H->I

References

Application Notes and Protocols for the Synthesis of a Key Pyrido[2,3-d]pyrimidine Kinase Inhibitor Intermediate from 1-(2-Bromo-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 1-(2-Bromo-5-chlorophenyl)ethanone in Medicinal Chemistry

This compound, a halogenated aromatic ketone, serves as a highly versatile and strategic building block in the synthesis of complex pharmaceutical intermediates.[1] Its unique substitution pattern, featuring a bromo and a chloro group on the phenyl ring, imparts distinct reactivity that medicinal chemists can exploit for the construction of diverse molecular scaffolds. The presence of these halogens provides orthogonal handles for a variety of cross-coupling reactions, while the ketone functionality is a gateway to numerous heterocyclic systems.[1] This application note provides a detailed, in-depth guide for the synthesis of a key intermediate for pyrido[2,3-d]pyrimidine-based kinase inhibitors, starting from this compound. Pyrido[2,3-d]pyrimidines are a class of bicyclic heterocycles that form the core of numerous kinase inhibitors used in oncology and for the treatment of inflammatory diseases.[2][3][4]

This guide is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying chemical principles and rationale for the chosen synthetic strategy.

Synthetic Strategy Overview

The synthetic approach detailed herein is a two-step process designed for efficiency and modularity. The first step involves the construction of a key 2-aminothiazole intermediate via the well-established Hantzsch thiazole synthesis. This is followed by a palladium-catalyzed Buchwald-Hartwig amination to couple the thiazole core with a substituted pyridine, thereby assembling the precursor to the desired pyrido[2,3-d]pyrimidine scaffold.

Synthetic_Strategy A This compound B 2-Amino-4-(2-bromo-5-chlorophenyl)thiazole A->B Hantzsch Thiazole Synthesis (Thiourea, Ethanol, Reflux) C N-(4-(2-Bromo-5-chlorophenyl)thiazol-2-yl)-N-methylpyridin-4-amine (Kinase Inhibitor Intermediate) B->C Buchwald-Hartwig Amination (4-(Methylamino)pyridine, Pd Catalyst, Ligand, Base) Hantzsch_Mechanism cluster_0 Hantzsch Thiazole Synthesis A This compound C Intermediate A->C Nucleophilic Attack B Thiourea B->C D Cyclized Intermediate C->D Intramolecular Cyclization E 2-Amino-4-(2-bromo-5-chlorophenyl)thiazole D->E Dehydration

References

Application Notes and Protocols: Nucleophilic Substitution on 1-(2-Bromo-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

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Abstract

This document provides a comprehensive technical guide for performing nucleophilic substitution reactions on 1-(2-bromo-5-chlorophenyl)ethanone, a versatile building block in medicinal chemistry and materials science. We delve into the mechanistic principles governing these transformations, offering detailed, field-proven protocols for C-N and C-O bond formation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this substrate in their synthetic endeavors. We emphasize experimental design, reaction optimization, and safety considerations to ensure reliable and reproducible outcomes.

Introduction: The Synthetic Utility of a Dihalogenated Acetophenone

Substituted acetophenones are pivotal intermediates in the synthesis of a wide array of biologically active molecules and functional materials.[1] The specific substitution pattern of this compound (CAS No. 935-99-9) presents a unique platform for selective functionalization.[2] The presence of two distinct halogen atoms on the aromatic ring, bromine and chlorine, allows for differential reactivity, enabling chemists to orchestrate sequential transformations. The electron-withdrawing nature of the acetyl group, coupled with the inductive effects of the halogens, significantly influences the electronic properties of the aromatic ring, making it amenable to various synthetic manipulations.

This application note will focus on nucleophilic substitution reactions at the C-Br bond, which is generally more labile than the C-Cl bond under typical cross-coupling conditions. We will explore two of the most powerful and widely adopted methodologies for this purpose: the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds and the Ullmann condensation for the synthesis of carbon-oxygen bonds.

Mechanistic Considerations: Activating the Aryl Halide

The direct displacement of a halide from an aromatic ring via a classical SNAr (addition-elimination) mechanism is often challenging and requires harsh reaction conditions, unless the ring is sufficiently activated by strong electron-withdrawing groups positioned ortho or para to the leaving group.[3][4] For a substrate like this compound, transition metal-catalyzed cross-coupling reactions provide a far more efficient and versatile approach.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Pathway to Aryl Amines

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, offering a mild and general method for the formation of C-N bonds.[5][6] The reaction is catalyzed by palladium complexes and involves a catalytic cycle that is believed to proceed through several key steps.[7]

A simplified representation of the catalytic cycle is depicted below:

Buchwald_Hartwig_Mechanism Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X(L_n) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange HNR'R'' Amine_Complex Ar-Pd(II)-NHR'R''X Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)-NR'R''(L_n) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Aryl_Amine Ar-NR'R'' Reductive_Elimination->Aryl_Amine

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

The choice of palladium precursor, ligand, and base is critical for achieving high yields and selectivities.[8] Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[7]

The Ullmann Condensation: A Copper-Catalyzed Route to Diaryl Ethers

The Ullmann condensation is a classic method for forming carbon-oxygen and carbon-nitrogen bonds, typically employing copper catalysts at elevated temperatures.[9] While traditional Ullmann reactions often require harsh conditions, modern modifications with soluble copper catalysts and ligands have expanded their scope and utility.

The mechanism of the Ullmann condensation is still a subject of some debate but is generally thought to involve the formation of an organocuprate intermediate.[10]

Experimental Protocols

Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.[11][12] Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.[13]

Protocol 1: Buchwald-Hartwig Amination with Morpholine

This protocol details the synthesis of 1-(5-chloro-2-(morpholin-4-yl)phenyl)ethanone.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hot plate

  • Inert atmosphere setup (argon or nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 233.5 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and XPhos (0.04 mmol, 19.1 mg).

  • Add anhydrous toluene (5 mL) via syringe.

  • Add morpholine (1.2 mmol, 104 µL) followed by sodium tert-butoxide (1.4 mmol, 134.5 mg).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Ullmann-type C-O Coupling with Phenol

This protocol describes the synthesis of 1-(5-chloro-2-phenoxyphenyl)ethanone.

Materials:

  • This compound

  • Phenol

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hot plate

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To an oven-dried round-bottom flask, add this compound (1.0 mmol, 233.5 mg), phenol (1.2 mmol, 113 mg), CuI (0.1 mmol, 19 mg), L-proline (0.2 mmol, 23 mg), and K₂CO₃ (2.0 mmol, 276 mg).

  • Add DMSO (5 mL).

  • Heat the reaction mixture to 110 °C with stirring for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired diaryl ether.

Data Summary and Characterization

The following table summarizes typical reaction outcomes and key characterization data for the products synthesized using the protocols described above.

EntryNucleophileProductTypical Yield (%)¹H NMR (CDCl₃, δ ppm)
1Morpholine1-(5-chloro-2-(morpholin-4-yl)phenyl)ethanone75-857.35 (d, J = 2.5 Hz, 1H), 7.28 (dd, J = 8.7, 2.5 Hz, 1H), 6.95 (d, J = 8.7 Hz, 1H), 3.89 (t, J = 4.7 Hz, 4H), 3.05 (t, J = 4.7 Hz, 4H), 2.62 (s, 3H)
2Phenol1-(5-chloro-2-phenoxyphenyl)ethanone60-707.65 (d, J = 2.6 Hz, 1H), 7.38-7.31 (m, 2H), 7.25 (dd, J = 8.6, 2.6 Hz, 1H), 7.15-7.10 (m, 1H), 7.05-7.00 (m, 2H), 6.89 (d, J = 8.6 Hz, 1H), 2.45 (s, 3H)

Note: Yields are based on isolated and purified products. NMR data is representative and may vary slightly.

Workflow and Logic Diagram

The following diagram illustrates the general workflow for the nucleophilic substitution on this compound.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis Start Start: Oven-dried glassware under inert atmosphere Reagents Add this compound, catalyst, ligand, and base Start->Reagents Solvent Add anhydrous solvent Reagents->Solvent Nucleophile Add nucleophile Solvent->Nucleophile Heating Heat to specified temperature with stirring Nucleophile->Heating Monitoring Monitor progress by TLC/LC-MS Heating->Monitoring Quenching Cool and quench the reaction Monitoring->Quenching Reaction complete Extraction Extract with organic solvent Quenching->Extraction Drying Dry organic layer and concentrate Extraction->Drying Purification Purify by column chromatography Drying->Purification Characterization Characterize product (NMR, MS, etc.) Purification->Characterization End End: Isolated, pure product Characterization->End

Caption: General experimental workflow for nucleophilic substitution.

Troubleshooting and Field-Proven Insights

  • Low Yields in Buchwald-Hartwig Amination:

    • Inactive Catalyst: Ensure the palladium precursor and ligand are of high quality and handled under an inert atmosphere to prevent decomposition.

    • Base Strength: Sodium tert-butoxide is a strong, non-nucleophilic base that is crucial for the deprotonation of the amine. Ensure it is fresh and has not been exposed to moisture.

    • Solvent Purity: The use of anhydrous toluene is critical, as water can deactivate the catalyst.

  • Sluggish Ullmann Condensation:

    • Catalyst Activity: The quality of the copper(I) iodide can significantly impact the reaction rate.

    • Ligand Choice: L-Proline is an effective and inexpensive ligand for this transformation, but other amino acids or N,N-donor ligands can also be screened.

    • Temperature: Ullmann-type couplings often require higher temperatures. Ensure the reaction is heated sufficiently.

  • Side Reactions:

    • Hydrodehalogenation: In some cases, particularly with palladium catalysis, reduction of the aryl halide to the corresponding dehalogenated product can be a competing side reaction.[14] Careful control of reaction conditions can minimize this.

    • Homocoupling: Dimerization of the starting aryl halide can sometimes be observed.

Conclusion

This compound is a valuable and versatile substrate for the synthesis of complex organic molecules. The protocols detailed in this application note for Buchwald-Hartwig amination and Ullmann-type C-O coupling provide reliable and reproducible methods for the selective functionalization of the C-Br bond. By understanding the underlying mechanistic principles and adhering to best practices in experimental execution, researchers can effectively utilize this building block in their synthetic campaigns.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 1-(2-Bromo-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to enhancing the yield and efficiency of Suzuki-Miyaura cross-coupling reactions involving 1-(2-Bromo-5-chlorophenyl)ethanone. This guide provides in-depth troubleshooting advice, addresses common experimental hurdles, and explains the fundamental principles behind optimizing this crucial synthetic transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to directly address specific challenges you may encounter during your experiments.

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields with this substrate often stem from a combination of its electronic properties and the inherent complexities of the Suzuki-Miyaura reaction. Your initial troubleshooting should focus on the following key areas:

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and its associated ligand is paramount. Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may not be optimal for this substrate. The electron-withdrawing nature of the acetyl and chloro groups can affect the oxidative addition step.[1][2]

  • Base Selection and Strength: The base plays a critical role in the transmetalation step of the catalytic cycle.[3][4][5] The incorrect base can lead to side reactions or incomplete activation of the boronic acid.

  • Solvent and Reaction Conditions: Solvent polarity and the reaction temperature can significantly influence catalyst activity, substrate solubility, and the rates of the individual steps in the catalytic cycle.[6][7][8]

  • Reagent Quality and Purity: The integrity of your aryl halide, boronic acid/ester, catalyst, ligand, and base is crucial. Degradation of any of these components can severely impact the reaction's success.[9]

Q2: I am observing significant amounts of starting material, this compound, remaining even after prolonged reaction times. What is the likely cause and how can I address it?

A2: The persistence of the starting aryl bromide points towards an inefficient oxidative addition step, which is often the rate-determining step in the Suzuki coupling catalytic cycle.[10][11] The palladium(0) catalyst must insert into the carbon-bromine bond to initiate the reaction.

Troubleshooting Strategies:

  • Enhance Catalyst Activity with Ligand Choice: For electron-deficient aryl bromides, and especially for the even less reactive aryl chlorides, employing bulky, electron-rich phosphine ligands is highly recommended.[10][12][13][14] These ligands stabilize the palladium center and facilitate the oxidative addition process. Consider ligands from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[13][15]

  • Consider the Palladium Precursor: While Pd(OAc)₂ is a common precatalyst, it requires in-situ reduction to the active Pd(0) species. Using a Pd(0) source like Pd₂(dba)₃ might be more efficient.[1] However, some palladacyclic precatalysts have shown even higher activity.[16]

  • Temperature Optimization: Increasing the reaction temperature can provide the necessary activation energy for the oxidative addition to occur. However, be mindful that excessive heat can lead to catalyst decomposition or side reactions.[17][18]

Experimental Protocol: Ligand Screening for Improved Oxidative Addition

This protocol outlines a systematic approach to screen different ligands to improve the yield of your Suzuki coupling reaction.

  • Setup: In parallel reaction vials under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), your chosen boronic acid or ester (1.2 equiv), and a suitable base such as K₃PO₄ (2.0 equiv).

  • Catalyst Precursor: To each vial, add a consistent amount of a palladium precursor, for example, Pd₂(dba)₃ (1 mol%).

  • Ligand Addition: To each vial, add a different bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an NHC ligand (e.g., IPr) in a 2:1 ligand-to-palladium ratio.

  • Solvent and Reaction: Add degassed solvent (e.g., 1,4-dioxane/water mixture) to each vial.[9] Heat the reactions to a consistent temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS over time.

  • Analysis: Compare the conversion of the starting material and the formation of the desired product across the different ligand systems to identify the most effective one.

Q3: My reaction is producing a significant amount of homocoupled product from the boronic acid. What causes this side reaction and how can I minimize it?

A3: Homocoupling of the boronic acid to form a biaryl byproduct is a common issue that reduces the yield of the desired cross-coupled product.[19] This side reaction is often promoted by the presence of oxygen or when the transmetalation step is slow.

Mitigation Strategies:

  • Ensure a Rigorously Inert Atmosphere: Oxygen can lead to the formation of Pd(II) species that promote homocoupling.[1] Thoroughly degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[9]

  • Optimize the Base: The choice and amount of base are critical. The base activates the boronic acid, forming a more nucleophilic boronate "ate" complex, which facilitates transmetalation.[4][20] Using a base that is too strong or in large excess can sometimes accelerate homocoupling. Screening bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended.[13]

  • Control Reagent Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is common practice, but a large excess can increase the likelihood of homocoupling.

Q4: I am concerned about protodeboronation of my boronic acid. How can I detect and prevent this?

A4: Protodeboronation is a side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[21] Electron-deficient boronic acids are particularly susceptible to this process.[9]

Detection and Prevention:

  • Detection: This side reaction can be identified by the presence of the corresponding arene (the boronic acid minus the B(OH)₂ group) in your crude reaction mixture, which can be detected by GC-MS or LC-MS.

  • Use More Stable Boron Reagents: Converting the boronic acid to a more stable form, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate, can significantly reduce protodeboronation.[1][9] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of this side reaction.[22]

  • Choice of Base and Solvent: The reaction conditions, particularly the base and solvent, can influence the rate of protodeboronation. Anhydrous conditions can sometimes suppress this side reaction.[22]

  • Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the extent of this decomposition pathway.[9]

Q5: Could the chloro-substituent on my aryl bromide be interfering with the reaction?

A5: Yes, the presence of the chloro group introduces the possibility of competitive oxidative addition at the C-Cl bond, although the C-Br bond is significantly more reactive. The general reactivity trend for aryl halides in Suzuki coupling is I > Br > OTf >> Cl.[9][23] While coupling at the C-Br bond is highly favored, harsh reaction conditions or highly active catalyst systems designed for aryl chlorides could potentially lead to side products from coupling at the C-Cl position.

Considerations:

  • Selective Coupling: Under standard conditions with most catalyst systems, you can expect highly selective coupling at the C-Br bond.

  • Ligand Choice: Using ligands that are not overly reactive, such as PPh₃, may favor selectivity for the C-Br bond, although this might come at the cost of overall reaction efficiency.[10] More electron-rich and bulky ligands, while generally promoting higher activity, could potentially increase the reactivity towards the C-Cl bond, especially at elevated temperatures.[2]

Visualizing the Suzuki-Miyaura Catalytic Cycle and Troubleshooting

The following diagrams illustrate the key steps of the Suzuki-Miyaura reaction and a logical workflow for troubleshooting common issues.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)3-) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OR)3- Ar'-B(OR)3- Ar'-B(OH)2->Ar'-B(OR)3- Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Verify Reagent Purity (Aryl Halide, Boronic Acid, Catalyst, Base, Solvent) Start->CheckReagents InertAtmosphere Ensure Rigorous Inert Atmosphere (Degas Solvents) CheckReagents->InertAtmosphere CatalystSystem Optimize Catalyst System InertAtmosphere->CatalystSystem LigandScreen Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, NHCs) CatalystSystem->LigandScreen Yes BaseScreen Optimize Base (K3PO4, Cs2CO3, K2CO3) CatalystSystem->BaseScreen No LigandScreen->BaseScreen TempSolvent Adjust Temperature and/or Solvent BaseScreen->TempSolvent SideReactions Analyze for Side Products TempSolvent->SideReactions Homocoupling Homocoupling Detected? (Ar'-Ar') SideReactions->Homocoupling Yes Protodeboronation Protodeboronation Detected? (Ar'-H) SideReactions->Protodeboronation Yes Success Improved Yield SideReactions->Success No OptimizeBase Re-optimize Base/Stoichiometry Homocoupling->OptimizeBase StableBoron Use Stable Boron Reagent (Pinacol Ester, MIDA Boronate) Protodeboronation->StableBoron OptimizeBase->Success StableBoron->Success

Caption: A troubleshooting workflow for improving Suzuki coupling yields.

Data Summary Table: Influence of Reaction Parameters

The following table summarizes the general effects of key parameters on the Suzuki-Miyaura coupling reaction.

ParameterGeneral Recommendation for this compoundRationalePotential Pitfalls
Palladium Catalyst Pd(OAc)₂ or Pd₂(dba)₃ with an appropriate ligandProvides the active Pd(0) species for the catalytic cycle.[1]Incomplete reduction of Pd(II) to Pd(0); catalyst decomposition at high temperatures.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCsFacilitates oxidative addition of the electron-deficient aryl bromide and promotes reductive elimination.[10][12][15]Overly reactive ligands might lead to side reactions with the chloro-substituent at high temperatures.
Base K₃PO₄, Cs₂CO₃, or K₂CO₃Activates the boronic acid to form the reactive boronate "ate" complex for transmetalation.[3][20]A base that is too strong or weak can lead to incomplete reaction or side reactions like protodeboronation.
Solvent Aprotic polar solvents (e.g., 1,4-Dioxane, THF, Toluene) often with waterSolubilizes reactants and influences catalyst activity. Water can be beneficial with certain bases.[3][11][24]Solvent choice can be complex and may require screening; ensure solvents are anhydrous (if required) and degassed.[6][7]
Temperature 80-110 °CProvides activation energy for the rate-limiting oxidative addition step.High temperatures can cause catalyst decomposition, protodeboronation, and other side reactions.[18]

References

Technical Support Center: Sonogashira Coupling of 1-(2-Bromo-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Sonogashira coupling reaction, with a specific focus on the challenges encountered with substrates like 1-(2-Bromo-5-chlorophenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this powerful C-C bond-forming reaction.

Introduction

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] While highly versatile, the reaction is not without its challenges, particularly when using electronically complex or sterically hindered substrates. This compound presents a case where the aryl bromide is less reactive than an iodide, and the presence of both an electron-withdrawing acetyl group and a chloro substituent can influence the reaction's outcome.[4] This guide will address common side reactions and experimental issues, offering scientifically grounded solutions.

Troubleshooting Guide: Question & Answer Format

Issue 1: Low or No Product Yield

Q1: My Sonogashira reaction with this compound is giving me very low to no yield of the desired coupled product. What are the primary factors I should investigate?

A1: Low or non-existent yield in a Sonogashira coupling can stem from several factors. A systematic approach to troubleshooting is recommended.[5]

  • Catalyst Integrity and Activity: The palladium catalyst is the heart of the reaction. Its deactivation is a common culprit for failed reactions.

    • Palladium Catalyst Activity: The active Pd(0) catalyst is highly sensitive to air and can decompose, often visible as a black precipitate known as "palladium black."[5] Ensure you are using a fresh, active palladium source. If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be effectively reduced in situ to the active Pd(0) species.[4]

    • Copper Co-catalyst Freshness: Copper(I) iodide (CuI) is susceptible to oxidation. It is advisable to use a freshly opened bottle or a recently purchased batch for optimal results.[5][6]

  • Reaction Conditions: The environment in which the reaction is conducted is critical.

    • Inert Atmosphere: The Sonogashira reaction, particularly the palladium catalyst, is sensitive to oxygen.[5] It is crucial to thoroughly degas your solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[5]

    • Solvent Choice and Purity: The solvent must dissolve all reaction components. Common choices include THF, DMF, and toluene.[5] However, be aware that some solvents can have a negative impact; for instance, DMF has been reported to slow down certain Sonogashira reactions.[5][6] Anecdotal evidence suggests that THF can sometimes promote the formation of palladium black.[7]

    • Base Quality: An amine base is required to deprotonate the alkyne.[6] Bases like triethylamine and diisopropylamine are commonly used.[6] The base must be anhydrous, as water can interfere with the catalytic cycle.[7] Consider distilling the amine base before use.[5]

  • Reagent Purity: Impurities in your starting materials, including the aryl bromide, alkyne, solvent, or base, can poison the catalyst.[5] Ensure all reagents are of high purity. Purification of starting materials may be necessary.

Issue 2: Prominent Homocoupling of the Terminal Alkyne (Glaser Coupling)

Q2: I am observing a significant amount of a byproduct that appears to be a dimer of my terminal alkyne. What is this side reaction, and how can I minimize it?

A2: The formation of alkyne dimers, a result of the Glaser-Hay coupling, is a very common side reaction in copper-mediated Sonogashira couplings, especially in the presence of oxygen.[4][5][8] This occurs when the copper acetylide undergoes oxidative homocoupling with itself instead of the desired cross-coupling with the aryl halide.[1]

Here’s how you can address this issue:

  • Strictly Anaerobic Conditions: Oxygen is a key promoter of the Glaser coupling side reaction.[1][5] It is imperative to perform your reaction under a rigorously inert atmosphere. This includes degassing the solvent and utilizing Schlenk techniques or a glovebox.[5]

  • Reduce Copper Catalyst Loading: Minimizing the amount of copper(I) iodide can help to reduce the rate of homocoupling.[5]

  • Copper-Free Protocols: The most direct way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[4][9][10] These methods often require careful selection of ligands and bases to facilitate the catalytic cycle without the copper co-catalyst.[10]

Troubleshooting Workflow for Excessive Homocoupling

Caption: A logical workflow for troubleshooting excessive homocoupling.

Issue 3: Catalyst Decomposition (Formation of Palladium Black)

Q3: My reaction mixture turns black shortly after starting, and I'm getting poor conversion. What does this indicate?

A3: The formation of a black precipitate, commonly referred to as "palladium black," is a clear sign of palladium catalyst decomposition.[5] This occurs when the active Pd(0) catalyst agglomerates and precipitates out of the solution, rendering it inactive.[5]

Common causes and their solutions include:

  • Presence of Oxygen: Oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst. As mentioned previously, maintaining a strict inert atmosphere is crucial.[5]

  • Impurities: Impurities in the reagents or solvents can poison and destabilize the catalyst. Using high-purity reagents is essential.[5]

  • Inappropriate Ligand Choice: For a less reactive aryl bromide like this compound, the choice of phosphine ligand is critical. Electron-rich and sterically bulky phosphine ligands can stabilize the palladium catalyst and promote the desired oxidative addition step.[2][6] Consider ligands such as P(t-Bu)₃, XPhos, or cataCXium A.[6][10]

Catalyst and Ligand Selection Guide

IssueRecommended ActionRationale
Low Reactivity of Aryl Bromide Use bulky, electron-rich phosphine ligands (e.g., XPhos, P(t-Bu)₃).[2][6]Enhances the rate of oxidative addition, which is often the rate-limiting step.[6][8]
Catalyst Decomposition Ensure rigorous exclusion of air; use fresh, high-purity catalysts.[5]The active Pd(0) species is sensitive to oxidation.[5]
Alkyne Homocoupling Reduce CuI loading or switch to a copper-free protocol.[4][5]Minimizes the Glaser-Hay side reaction, which is promoted by oxygen and copper.[4][8]

Frequently Asked Questions (FAQs)

Q4: Why is my this compound less reactive than an analogous aryl iodide?

A4: The reactivity of the aryl halide in the Sonogashira coupling is highly dependent on the carbon-halogen bond strength. The general reactivity trend is I > OTf > Br > Cl.[4][6] The C-Br bond is stronger and less readily undergoes oxidative addition to the palladium(0) catalyst compared to a C-I bond. Consequently, reactions with aryl bromides often require more forcing conditions, such as higher temperatures or more specialized catalysts and ligands, compared to aryl iodides which can often react at room temperature.[4][6]

Q5: Can the chloro-substituent on my aryl bromide interfere with the reaction?

A5: Yes, while the C-Cl bond is generally much less reactive than the C-Br bond in Sonogashira couplings, side reactions involving the chloro-substituent can occur, especially under harsh conditions (e.g., high temperatures, prolonged reaction times). However, the significant difference in reactivity between the C-Br and C-Cl bonds allows for selective coupling at the bromide position under carefully controlled conditions.[4]

Q6: Can I run a Sonogashira coupling without a copper co-catalyst?

A6: Absolutely. Copper-free Sonogashira reactions are well-established and are often the preferred method to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[4][9] These reactions typically require a strong base and may benefit from the use of specialized, bulky phosphine ligands to facilitate the catalytic cycle in the absence of copper.[2]

Mechanism Overview: Copper-Catalyzed vs. Copper-Free Sonogashira

G cluster_0 Copper-Catalyzed Sonogashira cluster_1 Copper-Free Sonogashira A Pd(0) B Ar-Pd(II)-X A->B Oxidative Addition (Ar-X) C Ar-Pd(II)-C≡CR B->C Transmetalation C->A Reductive Elimination D Ar-C≡CR C->D E Cu-C≡CR E->B F H-C≡CR F->E Base, Cu(I) G Pd(0) H Ar-Pd(II)-X G->H Oxidative Addition (Ar-X) L [Pd(II)(H-C≡CR)] complex H->L Alkyne Coordination I Ar-Pd(II)-C≡CR I->G Reductive Elimination J Ar-C≡CR I->J K H-C≡CR K->L L->I Deprotonation (Base)

Caption: Comparison of proposed catalytic cycles for Sonogashira reactions.

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a general starting point and may require optimization.

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or Toluene, 5 mL) followed by an anhydrous amine base (e.g., triethylamine, 3.0 mmol).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C), monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is designed to eliminate Glaser homocoupling.[10]

  • Reagent Preparation: In a glovebox or under a strong flow of inert gas, add this compound (1.0 mmol), a palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), a suitable bulky phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and a strong base (e.g., Cs₂CO₃, 2.0 mmol) to a dry reaction tube.

  • Solvent Addition: Add anhydrous and degassed solvent (e.g., Dioxane or Toluene, 5 mL).

  • Alkyne Addition: Add the terminal alkyne (1.5 mmol).

  • Reaction: Seal the tube and heat the reaction mixture (e.g., 80-110 °C), monitoring the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Follow the same procedure as described in Protocol 1.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 1-(2-Bromo-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of 1-(2-Bromo-5-chlorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal results in your C-N coupling reactions involving this specific substrate.

Introduction: The Challenge of Selective Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a transformation of immense importance in medicinal chemistry and materials science.[1][2] The substrate, this compound, presents a unique challenge: the presence of two different halogen atoms on the aromatic ring, bromine and chlorine. The primary objective is to achieve selective amination at the more reactive C-Br bond while leaving the C-Cl bond intact for potential subsequent functionalization.

The general reactivity order for oxidative addition of aryl halides to the palladium(0) catalyst is typically I > Br > Cl.[3] This inherent difference in reactivity forms the basis for achieving the desired selectivity. However, factors such as the choice of ligand, base, solvent, and temperature can significantly influence the outcome, sometimes leading to a loss of selectivity or the formation of undesired side products. This guide will provide a systematic approach to navigating these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction showing low conversion of the starting material?

A1: Low conversion can be attributed to several factors:

  • Inactive Catalyst/Pre-catalyst: Ensure your palladium source and ligand are of high quality. If using a pre-catalyst, it may require activation by the base in the reaction mixture to form the active Pd(0) species.[4]

  • Insufficient Temperature: While higher temperatures can sometimes lead to side reactions, the reaction may require a certain thermal threshold to proceed at a reasonable rate. If you are running the reaction at a lower temperature to favor selectivity, a longer reaction time may be necessary.

  • Poor Solubility: If any of the reaction components (substrate, base, or catalyst) are not well-dissolved, the reaction kinetics can be significantly hindered. Choose a solvent in which all components are reasonably soluble at the reaction temperature.

Q2: I am observing the formation of a significant amount of the di-aminated product. How can I improve selectivity for the C-Br bond?

A2: Achieving high selectivity is the primary challenge with this substrate. Here are the key parameters to consider:

  • Ligand Choice: This is arguably the most critical factor. Bulky, electron-rich phosphine ligands are known to facilitate the oxidative addition of aryl bromides at lower temperatures than aryl chlorides. Ligands such as XPhos , SPhos , and RuPhos are excellent starting points.[5][6] A comparative study on the selective amination of 6-bromo-2-chloroquinoline demonstrated that careful ligand selection was paramount for achieving high selectivity.

  • Temperature Control: Running the reaction at the lowest possible temperature that still allows for efficient C-Br amination is crucial. This will disfavor the more energetically demanding oxidative addition to the C-Cl bond.

  • Reaction Time: Monitor the reaction closely by a suitable analytical technique (e.g., GC-MS or LC-MS). Prolonged reaction times, especially at elevated temperatures, can lead to the slow but steady formation of the di-aminated product.

Q3: My main side product appears to be the hydrodehalogenation of the starting material. What causes this and how can I prevent it?

A3: Hydrodehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations.[1][2] It can occur through a competing pathway involving β-hydride elimination from the amine or from trace amounts of water in the reaction. To minimize this:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents.

  • Choice of Amine: Amines with β-hydrogens are more prone to this side reaction. If your amine coupling partner is susceptible, careful optimization of the other reaction parameters is even more critical.

  • Ligand Selection: Certain ligands can suppress the rate of β-hydride elimination relative to the desired reductive elimination.[2]

Q4: What is the optimal base for this reaction?

A4: The choice of base is critical and can influence both the reaction rate and the prevalence of side reactions.

  • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is a commonly used and highly effective base that generally leads to high reaction rates.[7]

  • Weaker Bases for Sensitive Substrates: If your amine or other functional groups on your substrate are sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, although this may require higher reaction temperatures or longer reaction times.[7] The solubility of the base in the reaction solvent is also an important consideration.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the amination of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No reaction or very low conversion 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor quality of reagents/solvents.1. Use a fresh batch of palladium pre-catalyst and ligand. Ensure proper inert atmosphere techniques. 2. Gradually increase the reaction temperature in 10 °C increments. 3. Use freshly distilled/dried and degassed solvents.
Low yield with significant starting material remaining 1. Incomplete reaction. 2. Catalyst deactivation during the reaction.1. Increase the reaction time and monitor by LC-MS or GC-MS. 2. Consider a higher catalyst loading (e.g., from 1 mol% to 2-3 mol%).
Formation of di-aminated product (loss of selectivity) 1. Reaction temperature is too high. 2. Inappropriate ligand choice. 3. Extended reaction time.1. Decrease the reaction temperature. Start with a lower temperature (e.g., 80 °C) and slowly increase if the reaction is too slow. 2. Screen a panel of bulky, electron-rich phosphine ligands (see Ligand Selection Table below). 3. Optimize the reaction time to maximize the yield of the mono-aminated product before significant di-amination occurs.
Significant hydrodehalogenation product observed 1. Presence of water or other protic impurities. 2. β-hydride elimination from the amine.1. Rigorously dry all solvents and reagents. Use a glovebox for reaction setup if possible. 2. Screen different ligands that are known to favor reductive elimination over β-hydride elimination.
Complex mixture of unidentified byproducts 1. Side reactions involving the ketone functionality. 2. Catalyst decomposition leading to uncontrolled reactions.1. Consider protecting the ketone if it is not compatible with the reaction conditions. 2. Use a well-defined palladium pre-catalyst. Screen different solvent and base combinations.

Ligand Selection for Selective C-Br Amination

The choice of phosphine ligand is paramount for achieving high selectivity. Bulky, electron-rich biarylphosphine ligands are generally the most effective. Below is a table summarizing the characteristics of commonly used ligands for this type of transformation.

Ligand Structure Key Features & Considerations
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly effective for a broad range of substrates, including aryl chlorides. Its steric bulk can promote selectivity for C-Br amination.[5]
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylAnother highly active and versatile ligand. The methoxy groups can influence the electronic properties of the catalyst.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylOften shows excellent performance for the coupling of secondary amines.[8]
BrettPhos 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylA very bulky and electron-rich ligand, often effective for challenging couplings, including those with primary amines.[8]

Recommendation: Start by screening XPhos and SPhos as they have a proven track record in a wide array of Buchwald-Hartwig aminations.

Experimental Protocols

General Procedure for Selective Buchwald-Hartwig Amination

This protocol provides a starting point for the selective amination of the C-Br bond in this compound. Optimization of temperature, reaction time, and reactant stoichiometry may be required for different amine coupling partners.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium pre-catalyst, phosphine ligand, and base under an inert atmosphere (argon or nitrogen).

  • Reagent Addition: Add this compound and the anhydrous, degassed solvent.

  • Initiation: Add the amine to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.[9][10]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Br Ar(Br)Pd(II)L Ar(Br)Pd(II)L Oxidative_Addition->Ar(Br)Pd(II)L Ligand_Exchange Amine Coordination Ar(Br)Pd(II)L->Ligand_Exchange HNR'R'' ArPd(II)(NHR'R'')L [ArPd(II)(NHR'R'')L]Br Ligand_Exchange->ArPd(II)(NHR'R'')L Deprotonation Deprotonation ArPd(II)(NHR'R'')L->Deprotonation Base ArPd(II)(NR'R'')L ArPd(II)(NR'R'')L Deprotonation->ArPd(II)(NR'R'')L Reductive_Elimination Reductive Elimination ArPd(II)(NR'R'')L->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree Start Reaction Issue Low_Yield Low Yield? Start->Low_Yield SM_Consumed Starting Material Consumed? Low_Yield->SM_Consumed Yes Check_Catalyst_Purity Check Catalyst & Reagent Purity/ Inert Conditions Low_Yield->Check_Catalyst_Purity No Side_Products Major Side Products? SM_Consumed->Side_Products Yes Increase_Time_Temp Increase Reaction Time/Temp SM_Consumed->Increase_Time_Temp No Hydrodehalogenation Hydrodehalogenation? Side_Products->Hydrodehalogenation Di_amination Di-amination? Side_Products->Di_amination Hydrodehalogenation->Di_amination No Dry_Reagents Ensure Anhydrous Conditions Hydrodehalogenation->Dry_Reagents Yes Lower_Temp Lower Reaction Temperature Di_amination->Lower_Temp Yes Other_Byproducts Other Byproducts Di_amination->Other_Byproducts No Optimize_Ligand Screen Ligands Dry_Reagents->Optimize_Ligand Optimize_Time Optimize Reaction Time Lower_Temp->Optimize_Time

Caption: A decision tree for troubleshooting common issues.

References

Technical Support Center: Grignard Reactions with 1-(2-Bromo-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the complexities of the Grignard reaction with 1-(2-Bromo-5-chlorophenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthesis. Our focus is on providing practical, field-tested insights grounded in established chemical principles.

Introduction: Understanding the Substrate

This compound presents a unique set of challenges in Grignard reactions due to its specific substitution pattern. The presence of an ortho-bromo group introduces significant steric hindrance around the carbonyl center. Additionally, the acidic α-hydrogens of the acetyl group create a competing enolization pathway. This guide will dissect these challenges and provide robust strategies to favor the desired nucleophilic addition.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge when performing a Grignard reaction with this compound?

The primary challenge is the steric hindrance imposed by the bulky bromine atom at the ortho position to the acetyl group.[1] This steric congestion can impede the approach of the Grignard reagent to the electrophilic carbonyl carbon, leading to lower yields of the desired tertiary alcohol.

Q2: Besides steric hindrance, what other side reactions should I be concerned about?

The most prominent side reaction is enolization.[2] The Grignard reagent, being a strong base, can abstract a proton from the carbon alpha to the carbonyl group, forming a magnesium enolate. Upon aqueous workup, this enolate will revert to the starting ketone, thus reducing the overall yield of the desired alcohol. Another potential, though less common, side reaction is reduction of the ketone to a secondary alcohol if the Grignard reagent possesses a β-hydrogen.

Q3: Will the Grignard reagent react with the aryl halides on the substrate?

Under typical conditions for nucleophilic addition to a ketone (e.g., low temperatures), the reaction of the Grignard reagent with the aryl bromide or chloride is unlikely to be a major competing pathway. However, prolonged reaction times or elevated temperatures could potentially lead to side reactions like cross-coupling.

Q4: Can the ortho-bromo group influence the reaction in any other way?

Yes, the ortho-bromo group can potentially engage in chelation with the magnesium atom of the Grignard reagent and the carbonyl oxygen.[3][4] This can influence the trajectory of the nucleophilic attack and may affect the stereochemical outcome if a prochiral Grignard reagent is used. While this chelation can sometimes enhance reactivity, in this sterically hindered case, it might further complicate the desired transformation.

Troubleshooting Guide

This section provides a structured approach to diagnose and resolve common issues encountered during the Grignard reaction with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion of the starting ketone. 1. Inactive Grignard reagent (due to moisture or air exposure). 2. Insufficient reactivity of the Grignard reagent due to steric hindrance.1. Ensure strictly anhydrous conditions. Use freshly prepared or titrated Grignard reagent. 2. Consider using a less sterically demanding Grignard reagent (e.g., methylmagnesium bromide). Alternatively, employ a more reactive organolithium reagent.
High recovery of starting material, with some product formation. 1. Predominant enolization of the ketone. 2. Incomplete reaction.1. Perform the reaction at a lower temperature (e.g., -78 °C) to favor nucleophilic addition over enolization. 2. Use a less bulky Grignard reagent. 3. Increase the reaction time, but monitor for potential side reactions.
Formation of a significant amount of a dimeric byproduct. Wurtz-type coupling of the Grignard reagent.This is more likely an issue with the Grignard reagent preparation. Ensure slow addition of the alkyl halide to the magnesium turnings during its synthesis.
Presence of a secondary alcohol in the product mixture. Reduction of the ketone by the Grignard reagent.This occurs if the Grignard reagent has β-hydrogens (e.g., ethylmagnesium bromide). Use a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide or phenylmagnesium bromide) if this is a concern.

Experimental Protocols

Protocol 1: General Procedure for the Grignard Reaction with this compound

This protocol is optimized to minimize side reactions and maximize the yield of the desired tertiary alcohol.

Materials:

  • This compound

  • Grignard reagent (e.g., methylmagnesium bromide, 3.0 M in diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions (flame-dried)

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (1.1-1.5 eq) dropwise to the stirred solution over 30 minutes.

  • Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

To better understand the competing reaction pathways, the following diagrams illustrate the desired nucleophilic addition versus the undesired enolization.

Grignard Reaction Pathways cluster_0 Reaction Pathways cluster_1 Desired Pathway cluster_2 Side Reaction Ketone This compound Addition Nucleophilic Addition Ketone->Addition Enolization Enolization (Base) Ketone->Enolization Grignard R-MgX Grignard->Addition Grignard->Enolization Alkoxide Magnesium Alkoxide Intermediate Addition->Alkoxide Workup_A Aqueous Workup Alkoxide->Workup_A Product Tertiary Alcohol Workup_A->Product Enolate Magnesium Enolate Enolization->Enolate Workup_E Aqueous Workup Enolate->Workup_E Recovered_Ketone Recovered Starting Material Workup_E->Recovered_Ketone

Caption: Competing pathways in the Grignard reaction.

The following diagram outlines a logical workflow for troubleshooting common issues.

Troubleshooting Workflow Start Low Yield of Tertiary Alcohol Check_SM High % of Starting Material Recovered? Start->Check_SM Check_Side_Products Other Byproducts Observed? Start->Check_Side_Products Enolization_Issue Likely Enolization Issue Check_SM->Enolization_Issue Yes Reactivity_Issue Likely Reactivity Issue Check_SM->Reactivity_Issue No Reduction_Product Secondary Alcohol Detected? Check_Side_Products->Reduction_Product Yes Other_Side_Product Analyze Other Byproducts (e.g., Wurtz coupling) Check_Side_Products->Other_Side_Product No Solution_Enolization Lower Reaction Temperature Use Less Hindered Grignard Enolization_Issue->Solution_Enolization Solution_Reactivity Check Grignard Quality Increase Reaction Time/Equivalents Reactivity_Issue->Solution_Reactivity Solution_Reduction Use Grignard without β-Hydrogens Reduction_Product->Solution_Reduction

References

Technical Support Center: Purification of 1-(2-Bromo-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-(2-Bromo-5-chlorophenyl)ethanone (CAS No. 935-99-9).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this key aromatic ketone intermediate.

Introduction

This compound is a halogenated acetophenone derivative widely used in the synthesis of pharmaceuticals and other fine chemicals. Its synthesis, commonly achieved through a Friedel-Crafts acylation of 4-bromo-1-chlorobenzene, can result in a variety of impurities that necessitate robust purification strategies. This guide provides practical, field-proven insights to help you achieve high purity and yield.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield of Crystalline Product After Recrystallization

  • Question: I performed a recrystallization of my crude this compound, but the yield of crystals is very low, or the product "oiled out" instead of crystallizing. What went wrong?

  • Answer: This is a common issue that can stem from several factors related to solvent choice and purity of the crude material.

    • Causality: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. If the solvent is too effective at dissolving the compound even when cool, recovery will be low. Conversely, if the crude product is heavily contaminated with impurities, these can interfere with the crystal lattice formation, leading to an oil.

    • Troubleshooting Steps:

      • Solvent System Optimization: For aromatic ketones like this, a good starting point is a mixed solvent system.[4] A common and effective combination is a non-polar solvent such as hexane or heptane with a slightly more polar solvent like ethyl acetate or dichloromethane.[5]

        • Protocol: Dissolve the crude product in a minimal amount of the more polar solvent (e.g., ethyl acetate) at an elevated temperature. Then, slowly add the hot non-polar solvent (e.g., hexane) until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[6]

      • Pre-purification: If the crude material is particularly impure, consider a preliminary purification step. A quick filtration through a plug of silica gel can remove baseline impurities. For more complex mixtures, a full column chromatography is recommended before attempting recrystallization.[4]

      • Seeding: If crystallization is slow to initiate, adding a seed crystal of pure this compound can induce crystallization.

Issue 2: Poor Separation During Column Chromatography

  • Question: I'm trying to purify my product using silica gel column chromatography, but I'm getting poor separation between my desired product and a closely-eluting impurity. How can I improve the resolution?

  • Answer: Achieving good separation in column chromatography depends on optimizing the mobile phase and proper column packing.

    • Causality: The polarity of the mobile phase dictates how strongly compounds adhere to the silica gel stationary phase. If the mobile phase is too polar, all compounds will elute quickly with little separation. If it's not polar enough, elution will be very slow. For closely-eluting impurities, a fine-tuning of the solvent system is necessary.

    • Troubleshooting Steps:

      • TLC Analysis for Solvent System Selection: Before running a column, always determine the optimal mobile phase using Thin Layer Chromatography (TLC). The ideal solvent system should give your product a retention factor (Rf) of approximately 0.2-0.4.[7] For this compound, start with a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2) and adjust the ratio to achieve the desired Rf.

      • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can significantly improve separation. Start with a less polar mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your product, leaving more polar impurities on the column.[8]

      • Column Packing: Ensure your column is packed uniformly without any air bubbles or channels, as these will lead to poor separation. A wet slurry packing method is generally recommended.[8]

      • Sample Loading: Do not overload the column. A general guideline is to use a silica gel to crude product ratio of 30:1 to 100:1 by weight, depending on the difficulty of the separation.[7]

Issue 3: Presence of Isomeric Impurities

  • Question: My NMR analysis shows the presence of an isomeric impurity in my purified product. What is the likely source of this impurity and how can I remove it?

  • Answer: In a Friedel-Crafts acylation, the formation of isomeric products is a common side reaction.

    • Causality: The synthesis of this compound is typically achieved by the Friedel-Crafts acylation of 4-bromo-1-chlorobenzene with acetyl chloride in the presence of a Lewis acid like aluminum chloride.[9] The bromine and chlorine substituents direct the incoming acyl group to the ortho and para positions relative to themselves. While the desired product is formed by acylation at the position ortho to the bromine and meta to the chlorine, other isomers can also be formed. The major byproduct is often the isomer where acylation occurs at the position ortho to the chlorine.

    • Troubleshooting Steps:

      • Careful Column Chromatography: Isomers can often be separated by meticulous column chromatography. Use a long column and a shallow solvent gradient to maximize the separation. Monitor the fractions carefully by TLC.

      • Recrystallization: Fractional recrystallization can sometimes be effective in separating isomers. This involves multiple recrystallization steps, where the crystals from each step are collected and re-subjected to the process. This can be a tedious process but can yield very pure material.

Frequently Asked Questions (FAQs)

Q1: What is the most likely major impurity in the synthesis of this compound via Friedel-Crafts acylation?

A1: The most probable major impurity is unreacted 4-bromo-1-chlorobenzene. Other potential impurities include di-acylated products and isomeric ketones. Careful control of reaction stoichiometry and temperature can minimize the formation of these byproducts.[10]

Q2: What is a standard work-up procedure for a Friedel-Crafts acylation reaction mixture before purification?

A2: A typical work-up involves carefully quenching the reaction mixture by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[11][12] This hydrolyzes the aluminum chloride catalyst and separates it into the aqueous layer. The organic layer is then extracted with a suitable solvent (e.g., dichloromethane or ethyl acetate), washed with a sodium bicarbonate solution to remove any remaining acid, and then with brine. The organic layer is then dried over an anhydrous salt like magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[11][13]

Q3: How can I confirm the purity of my final product?

A3: The purity of this compound should be assessed using a combination of techniques:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good initial indicator of purity.

  • Melting Point: A sharp melting point close to the literature value is indicative of high purity.

  • Spectroscopy: 1H NMR, 13C NMR, and IR spectroscopy are essential for confirming the structure and identifying any impurities.[14][15] Mass spectrometry can confirm the molecular weight.

Q4: Are there any safety precautions I should take during the purification?

A4: Yes. This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[1] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The solvents used for purification (e.g., hexane, ethyl acetate, dichloromethane) are flammable and/or toxic, so handle them with care and away from ignition sources.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline and should be optimized based on preliminary TLC analysis.

  • Column Preparation:

    • Select a glass chromatography column of an appropriate size.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniformly packed bed without air bubbles.

    • Add a thin layer of sand to the top of the silica bed.[8]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin eluting with the initial non-polar mobile phase.

    • If necessary, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of a suitable hot solvent (e.g., ethanol or a mixture of ethyl acetate and hexane) to dissolve the solid completely.[16]

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Friedel-Crafts Acylation of 4-bromo-1-chlorobenzene Workup Aqueous Work-up (HCl/Ice, NaHCO3 wash) Start->Workup Crude Crude Product Workup->Crude TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column High Impurity Load / Isomers Recrystal Recrystallization TLC->Recrystal Low Impurity Load Column->Recrystal Further Polishing Pure Pure Product Column->Pure Recrystal->Pure Troubleshooting_Decision_Tree cluster_recrystal_solutions Recrystallization Solutions cluster_column_solutions Column Chromatography Solutions Start Purification Issue? LowYield Low Recrystallization Yield / Oiling Out Start->LowYield Yes PoorSep Poor Column Separation Start->PoorSep No, other issue Solvent Optimize Solvent System (e.g., Hexane/EtOAc) LowYield->Solvent PrePurify Pre-purify by Column Chromatography LowYield->PrePurify Seed Use Seed Crystal LowYield->Seed OptimizeMobile Optimize Mobile Phase (TLC Guided) PoorSep->OptimizeMobile Gradient Use Gradient Elution PoorSep->Gradient PackLoad Check Column Packing & Sample Load PoorSep->PackLoad

References

Removal of palladium catalyst from 1-(2-Bromo-5-chlorophenyl)ethanone reaction products

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Palladium Catalyst Removal

Topic: Effective Strategies for the Removal of Palladium Catalysts from Products of Reactions Involving 1-(2-Bromo-5-chlorophenyl)ethanone.

Introduction: Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly in the pharmaceutical industry for creating complex molecules like derivatives of this compound.[1][2] However, the very efficiency of these catalysts presents a significant downstream challenge: the removal of residual palladium from the active pharmaceutical ingredient (API).[3][4] Failure to reduce palladium levels to the stringent limits set by regulatory bodies like the International Council for Harmonisation (ICH) can compromise drug safety, affect downstream chemistry, and lead to batch rejection.[4][5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, structured as a troubleshooting and FAQ center, to navigate the complexities of palladium removal. We will explore the causality behind various purification choices, from simple filtration to advanced scavenging techniques, ensuring your final product meets the highest purity standards.

Troubleshooting Guide

This section addresses specific, common problems encountered during the palladium removal process.

Question 1: I've filtered my reaction mixture through standard filter paper, but the filtrate is still dark-colored and shows significant palladium content. What's happening?

Answer: This is a classic issue that typically points to two possibilities: the presence of soluble palladium species or the formation of fine, colloidal palladium particles that pass through standard filter paper.

  • Causality: Filtration is only effective for removing heterogeneous catalysts (e.g., Pd on carbon) or palladium that has precipitated out of solution.[6] Homogeneous catalysts (e.g., Pd(PPh₃)₄) or soluble Pd(II) species formed during the catalytic cycle will remain in the filtrate.[7] Additionally, under certain conditions, Pd(0) can form fine colloidal particles that are too small to be trapped by conventional filters.

  • Immediate Actions:

    • Switch to a Finer Medium: Re-filter the solution through a pad of Celite (diatomaceous earth) packed onto a sintered glass funnel. A 1-2 cm thick pad is usually sufficient to trap fine particles.[8] Pre-wetting the Celite pad with the solvent can improve its efficacy.

    • Induce Precipitation: If you suspect soluble palladium, you can sometimes force it out of solution. Adding an anti-solvent (a solvent in which your product is soluble but the palladium species are not) can cause the palladium to precipitate before filtration.

    • Adsorption: Treat the solution with activated carbon. While less selective, carbon is excellent at adsorbing a wide range of impurities, including colloidal palladium.[5] However, be aware that it may also adsorb some of your product, potentially reducing yield.

If these steps fail, it is highly likely you are dealing with soluble palladium, and you must move to a more targeted removal method, as detailed in the flowchart below.

Question 2: My scavenger treatment isn't working. The residual palladium level is still well above the 10 ppm target for APIs. What should I optimize?[5]

Answer: The inefficiency of a scavenger treatment is usually due to an incorrect choice of scavenger, insufficient quantity, or suboptimal reaction conditions.

  • Causality: Scavengers are functionalized materials (often silica or polymer-based) designed to chelate and bind metal complexes.[9] Their effectiveness is highly dependent on the palladium's oxidation state (Pd(0) vs. Pd(II)), the solvent system, temperature, and reaction time.

  • Troubleshooting & Optimization Steps:

    • Verify Scavenger Choice: The oxidation state of the residual palladium is critical. Thiol-based scavengers (e.g., SiliaMetS Thiol) are generally more effective for softer Pd(II) species, while other functionalities might be better suited for Pd(0).[6][9] If the oxidation state is unknown, a versatile scavenger like SiliaMetS Thiourea, which is effective for multiple palladium forms, is a good starting point.[9]

    • Increase Scavenger Equivalents: The loading capacity of the scavenger may have been exceeded. Increase the amount of scavenger used (e.g., from 5 wt% to 10-15 wt%) and monitor the palladium levels.

    • Optimize Time and Temperature: Scavenging is a chemical reaction and is subject to kinetic parameters. Increase the stirring time (from 1-2 hours to 12-24 hours) and, if your product is thermally stable, gently increase the temperature (e.g., to 40-50 °C) to improve the reaction rate.

    • Perform a Scavenger Screen: If the problem persists, the initial scavenger may be incompatible with your specific product or solvent. It is highly efficient to perform a small-scale parallel screen with a panel of different scavengers (e.g., thiol, thiourea, amine-based, isocyanide-based) to empirically determine the most effective one for your system.[10][11]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for palladium removal, and how do I choose between them?

The choice of method is system-dependent and often requires a multi-step approach.[4] The main strategies are adsorption, extraction/precipitation, and crystallization.[3] A decision-making workflow is often the most effective way to select a method.

G start Start: Reaction Workup Complete is_hetero Is the Pd catalyst heterogeneous (e.g., Pd/C)? start->is_hetero celite_filtration Filter through Celite pad is_hetero->celite_filtration Yes scavenger Treat with selected Palladium Scavenger is_hetero->scavenger No (Homogeneous) check_pd_1 Analyze Pd levels (e.g., ICP-MS) celite_filtration->check_pd_1 check_pd_1->scavenger > 10 ppm crystallization Proceed with Crystallization of Final Product check_pd_1->crystallization < 10 ppm check_pd_2 Analyze Pd levels scavenger->check_pd_2 check_pd_2->crystallization < 10 ppm optimize Optimize Scavenger: - Type - Equivalents - Time/Temp check_pd_2->optimize > 10 ppm end End: Product Meets Purity Specification crystallization->end optimize->scavenger

Caption: Decision workflow for selecting a palladium removal strategy.

Q2: Can I rely solely on crystallization to remove palladium?

While crystallization can be an effective final purification step, relying on it alone is risky.[12] In some cases, palladium complexes can co-crystallize with the product or become trapped within the crystal lattice, leading to insufficient purification.[13] It is considered best practice to first reduce the bulk of the palladium using methods like scavenging or adsorption before proceeding to the final crystallization.

Q3: What are solid-supported metal scavengers and why are they preferred in the pharmaceutical industry?

Solid-supported metal scavengers are materials like silica gel or polymer resins that have been functionalized with chemical groups (ligands) that have a high affinity for palladium.[9] They are highly favored for several reasons:

  • High Selectivity: They can be designed to bind strongly to palladium while having low affinity for the API, which minimizes product loss.[5]

  • Ease of Use: They are added to the reaction mixture, stirred for a period, and then simply filtered off, integrating easily into existing manufacturing processes.[13]

  • Efficiency: They can reduce palladium levels to very low ppm or even ppb levels, ensuring compliance with regulatory standards.[1]

  • Variety: A wide range of scavengers are commercially available, allowing for empirical screening to find the optimal choice for a specific process.[14]

Comparative Overview of Palladium Removal Techniques

MethodPrincipleProsConsBest For
Filtration (Celite) Physical separation of insoluble particles.Simple, fast, inexpensive.Only effective for heterogeneous or precipitated Pd.[8]First-pass removal of Pd/C or other solid-supported catalysts.
Adsorption (Carbon) Adsorption of Pd species onto a high-surface-area material.Broadly effective for many Pd forms, inexpensive.Non-selective (can adsorb product), may require large amounts.[5]Removing colloidal palladium; as a secondary treatment step.
Solvent Extraction Partitioning of water-soluble Pd salts into an aqueous phase.Can remove bulk quantities of ionic Pd.Only effective for specific Pd salts; can be solvent-intensive.[8]Reactions where palladium is known to form water-soluble salts.
Scavenging Chemical binding (chelation) of Pd to a functionalized solid support.High efficiency and selectivity, low product loss, easy removal.[1][9]Higher cost than bulk methods, requires optimization (time, temp, type).[10]Reducing Pd to low ppm levels in high-value API streams.[12]
Crystallization Purification by selective crystallization of the target compound.Can provide very high purity product.Risk of Pd co-crystallization; may not be effective on its own.[13]The final polishing step after bulk Pd has been removed.

Experimental Protocols

Protocol 1: Standard Celite Filtration for Heterogeneous Palladium Removal

This protocol describes the standard procedure for removing solid-supported catalysts like Palladium on Carbon (Pd/C).

  • Prepare the Funnel: Place a piece of filter paper that fits snugly into a Büchner or sintered glass funnel.

  • Pack the Celite Pad: Add a 1-2 cm layer of Celite onto the filter paper. Gently tap the side of the funnel to level the bed.

  • Pre-wet the Pad: Pour a small amount of the reaction solvent through the Celite pad without applying a vacuum. This helps to pack the bed and prevent it from being disturbed.

  • Filter the Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce viscosity. Slowly pour the diluted mixture onto the center of the Celite bed.

  • Apply Vacuum: Apply a gentle vacuum to draw the solution through the filter.

  • Wash the Pad: Once all the mixture has passed through, wash the Celite pad with several portions of fresh solvent to ensure complete recovery of the product.[6]

  • Collect Filtrate: The collected filtrate contains the product, free from heterogeneous palladium. Proceed with further analysis or purification steps.

Protocol 2: General Procedure for Solid-Supported Scavenging

This protocol provides a general workflow for using a silica- or polymer-based scavenger.

  • Select the Scavenger: Based on the likely oxidation state of palladium and the solvent system, choose an appropriate scavenger (e.g., a thiol-based scavenger for potential Pd(II) species).[9]

  • Add Scavenger to Mixture: To the crude reaction mixture (post-filtration of any heterogeneous catalyst), add the solid-supported scavenger. A typical starting amount is 5-10 equivalents relative to the initial amount of palladium catalyst used.

  • Stir the Mixture: Stir the resulting slurry at room temperature or with gentle heating (e.g., 40 °C) for 2 to 24 hours. The optimal time should be determined empirically.

  • Filter the Scavenger: Once the scavenging is complete, filter the mixture to remove the solid scavenger and the bound palladium. A simple filtration through filter paper is usually sufficient.

  • Wash and Concentrate: Wash the filtered scavenger with fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure.

  • Analyze for Residual Palladium: Submit a sample of the purified product for analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the residual palladium levels and confirm they meet the required specifications.[12]

References

How to avoid the formation of homocoupling products in reactions with 1-(2-Bromo-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Mitigating Homocoupling in Cross-Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-bromo-5-chlorophenyl)ethanone. This guide is designed to provide in-depth, practical advice on a common challenge encountered during its use in cross-coupling reactions: the formation of undesired homocoupling byproducts. Here, we delve into the mechanistic underpinnings of this side reaction and offer field-proven strategies to favor the desired cross-coupling outcome.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling, and why is it a problem with this compound?

Homocoupling is a side reaction in which two identical molecules of a starting material react with each other. In the context of cross-coupling reactions involving this compound, this typically manifests as the formation of a symmetrical biaryl, where two molecules of the bromo-chloro-acetophenone join together. This is problematic as it consumes the starting material, reduces the yield of the intended cross-coupled product, and introduces a significant purification challenge due to the structural similarity of the byproduct to the desired compound.[1]

Q2: Which types of cross-coupling reactions are most susceptible to homocoupling with this substrate?

While homocoupling can occur in various palladium- or copper-catalyzed reactions, it is particularly prevalent in:

  • Suzuki-Miyaura Coupling: Dimerization of the organoboron reagent is a common side reaction.[1]

  • Sonogashira Coupling: The oxidative homocoupling of the terminal alkyne partner (often called Glaser or Hay coupling) is a well-known issue.[1][2][3][4][5][6]

  • Ullmann Reaction: The classic Ullmann condensation is inherently a homocoupling reaction to form symmetrical biaryls, though it can be adapted for cross-coupling.[7][8][9][10]

  • Reactions involving Grignard Reagents: Homocoupling of Grignard reagents can be a significant competing reaction.[11][12][13][14]

Q3: What are the primary mechanistic drivers of homocoupling?

The formation of homocoupling products is often linked to two key factors:

  • The presence of oxygen: Oxygen can promote the oxidative dimerization of organometallic intermediates.[1][2][3][15][16] In Suzuki reactions, oxygen can facilitate the homocoupling of boronic acids.[15][16] Similarly, in Sonogashira couplings, oxygen is a key culprit in the unwanted dimerization of terminal alkynes.[2][3][4]

  • The state of the catalyst: The use of a Palladium(II) precatalyst, such as Pd(OAc)₂, can lead to a stoichiometric homocoupling of the organometallic reagent as the Pd(II) is reduced to the catalytically active Pd(0) state.[1][17]

Troubleshooting Guide: Minimizing Homocoupling

This section provides actionable strategies to suppress the formation of homocoupling byproducts when working with this compound.

Issue 1: Significant formation of the homocoupled biaryl from this compound.

This is a common issue, particularly in Suzuki-Miyaura and Ullmann-type reactions.

dot

cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_homocoupling Competing Homocoupling Pathway A Pd(0)Ln B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X (Ln) B->C D Transmetalation (R-B(OR)2) C->D E Ar-Pd(II)-R (Ln) D->E F Reductive Elimination E->F I Pd(II) or O2 E->I Side Reaction F->A Regenerates Catalyst G Ar-R F->G H 2 R-B(OR)2 H->I J R-R I->J

Caption: Suzuki cycle vs. homocoupling.

Possible Causes & Solutions
Possible CauseRecommended SolutionScientific Rationale
Presence of Oxygen Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[2][3][15]Oxygen promotes the oxidative dimerization of the boronic acid, a primary pathway for homocoupling in Suzuki reactions.[15][16]
Pd(II) Precatalyst Use a Pd(0) source directly (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃). Alternatively, add a mild reducing agent like potassium formate to the reaction mixture when using a Pd(II) precatalyst.[18][19]Using a Pd(0) source bypasses the initial reduction step where homocoupling can occur. A mild reducing agent helps to minimize the concentration of free Pd(II) that can participate in stoichiometric homocoupling.[18][19]
Inappropriate Ligand Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[20]These ligands promote the desired reductive elimination step of the cross-coupling cycle, outcompeting the side reactions that lead to homocoupling.[20]
Slow Transmetalation Ensure the chosen base is effective for activating the boronic acid. For aryl bromides, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker ones.The base is crucial for activating the boronic acid for the transmetalation step.[20][21] If this step is slow, the concentration of the reactive organopalladium intermediate increases, providing more opportunity for side reactions.
High Reaction Temperature Optimize the temperature. While heat can increase the reaction rate, it can also accelerate side reactions. Find a balance that allows for a reasonable reaction time while minimizing byproduct formation.Elevated temperatures can sometimes favor the homocoupling pathway.[3]
Issue 2: My primary byproduct is the homocoupled diyne from the alkyne coupling partner (Sonogashira Reaction).

This is the classic Glaser coupling side reaction.

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cluster_sonogashira Sonogashira Catalytic Cycle cluster_glaser Competing Glaser Homocoupling A Pd(0)Ln B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X (Ln) B->C D Transmetalation (Cu-C≡C-R) C->D E Ar-Pd(II)-C≡C-R (Ln) D->E F Reductive Elimination E->F F->A G Ar-C≡C-R F->G H 2 R-C≡C-H I Cu(I), O2 H->I J R-C≡C-C≡C-R I->J

Caption: Sonogashira vs. Glaser coupling.

Possible Causes & Solutions
Possible CauseRecommended SolutionScientific Rationale
Presence of Oxygen Rigorously deoxygenate all solvents and reagents and maintain a strictly inert atmosphere (Argon or Nitrogen).[2][3]Oxygen is a key promoter of the oxidative homocoupling of copper acetylides, which is the mechanism of Glaser coupling.[2][3][4]
Copper(I) Co-catalyst Implement a copper-free Sonogashira protocol. This is the most direct way to eliminate Glaser coupling.[2][4]The copper(I) co-catalyst is essential for the Glaser coupling pathway. Removing it eliminates this side reaction, though it may require more active palladium catalysts or higher temperatures.[2][3][4]
High Copper Loading If a copper co-catalyst is necessary, use the lowest effective loading (typically 1-5 mol%).While essential for the Sonogashira reaction, excessive amounts of copper(I) can increase the rate of homocoupling.[3]
Choice of Base The choice and amount of the amine base can be crucial. Secondary amines like piperidine or diisopropylamine can sometimes be more effective at suppressing homocoupling than tertiary amines like triethylamine.[2]The amine base plays a role in the catalytic cycle beyond just neutralizing the hydrogen halide byproduct. Its coordination properties can influence the relative rates of the desired cross-coupling and undesired homocoupling.[2]
Slow Cross-Coupling Rate If the desired cross-coupling is slow, the terminal alkyne has more time to homocouple. Ensure your palladium catalyst is active and the reaction conditions are optimized for the cross-coupling.A slow cross-coupling rate can be due to an inactive palladium catalyst or a less reactive aryl halide.[3]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Minimized Homocoupling

This protocol is designed to suppress the homocoupling of the boronic acid.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.2 equivalents) and a suitable base such as K₃PO₄ (3.0 equivalents).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the anhydrous, degassed solvent (e.g., 1,4-dioxane).

  • Substrate Addition: Add this compound (1.0 equivalent) via syringe.

  • Reaction: Heat the mixture to the optimized temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling of this compound

This protocol eliminates the copper co-catalyst to prevent Glaser coupling.

  • Preparation: To a flame-dried Schlenk flask, add Pd(PPh₃)₄ (2 mol%) and a magnetic stir bar.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 equivalent), the terminal alkyne (1.2 equivalents), and degassed, anhydrous triethylamine (as solvent).

  • Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS). For less reactive partners, the temperature may need to be increased to 40-60 °C.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

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A High Homocoupling Observed B What is the coupling reaction type? A->B C Suzuki B->C D Sonogashira B->D E Check for O2 Implement rigorous degassing C->E G Implement Copper-Free Protocol D->G F Switch to Pd(0) catalyst or add mild reducing agent E->F H Optimize Ligand and Base F->H I Ensure Anaerobic Conditions G->I

Caption: Troubleshooting decision tree.

References

Managing the regioselectivity of reactions on 1-(2-Bromo-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(2-Bromo-5-chlorophenyl)ethanone. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block. The unique substitution pattern of this molecule presents both opportunities and challenges, particularly concerning the regioselective control of its reactive sites. This document provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you navigate your synthetic challenges.

Core Challenge: Navigating Multiple Reactive Sites

The primary complexity of this compound arises from its three main reactive zones: the carbon-bromine bond, the carbon-chlorine bond, and the acetyl group (ketone and α-protons). Managing selectivity is paramount for successful downstream applications.

Caption: Key reactive sites on this compound.

Section 1: The C-Br vs. C-Cl Challenge in Cross-Coupling

This is the most frequent area of inquiry. The differential reactivity of the two halogen atoms is the key to selective functionalization.

FAQ 1: I want to perform a Suzuki, Sonogashira, or Buchwald-Hartwig reaction. Which halogen will react first?

Short Answer: The carbon-bromine (C-Br) bond will react selectively over the carbon-chlorine (C-Cl) bond under standard palladium-catalyzed conditions.

Scientific Rationale: The selectivity is governed by the rate-determining step in most cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the Pd(0) catalyst.[1][2] The C-Br bond is significantly weaker and more polarizable than the C-Cl bond. Consequently, the energy barrier for Pd(0) to insert into the C-Br bond is lower, leading to a much faster reaction rate. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling is I > Br > OTf >> Cl.[3][4][5] This inherent reactivity difference is the foundation for achieving high regioselectivity. While transformations involving aryl chlorides are possible, they often require more forcing conditions or specialized, highly active catalyst systems.[6][7][8]

G pd0 Pd(0)L₂ complex_br Ar(Cl)-Pd(II)(Br)L₂ pd0->complex_br Oxidative Addition (Fast, Low Eₐ) complex_cl Ar(Br)-Pd(II)(Cl)L₂ pd0->complex_cl Oxidative Addition (Slow, High Eₐ) start Ar(Br)(Cl) start->complex_br start->complex_cl cycle Catalytic Cycle complex_br->cycle → Transmetalation → Reductive Elimination

Caption: Selective oxidative addition of Pd(0) to the C-Br bond.

FAQ 2: How can I ensure my cross-coupling reaction is highly selective for the C-Br bond?

Short Answer: Use standard, mild reaction conditions. Avoid high temperatures and overly active catalysts designed for C-Cl activation. Below is a robust, general protocol for a selective Suzuki-Miyaura coupling.

Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position

This protocol is designed to maximize selectivity for the C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or ester (1.1 - 1.5 eq)

  • Pd(PPh₃)₄ (1-3 mol%) or Pd(dppf)Cl₂ (1-3 mol%)

  • Aqueous base: 2M Na₂CO₃ or K₂CO₃ (2.0 - 3.0 eq)

  • Solvent: 1,4-Dioxane, Toluene, or DME

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for chromatography

Step-by-Step Methodology:

  • Setup: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 eq), the boronic acid coupling partner (1.2 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) species.

  • Solvent Addition: Add the organic solvent (e.g., 1,4-dioxane) to achieve a concentration of approximately 0.1 M with respect to the starting aryl halide.

  • Base Addition: Add the aqueous base solution (e.g., 2M K₂CO₃, 2.5 eq). The mixture should be biphasic.

  • Reaction: Stir the mixture vigorously at a controlled temperature, typically between 80-90 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 2-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 1-(2-aryl-5-chlorophenyl)ethanone product.

FAQ 3: What should I do if I'm seeing a mixture of products or significant reaction at the C-Cl bond?

Short Answer: Your reaction conditions are likely too harsh. Reduce the temperature, change your catalyst/ligand system, or shorten the reaction time.

Troubleshooting Guide for Loss of Selectivity

Symptom Probable Cause Recommended Solution
Significant (>5%) formation of the C-Cl coupled product. Reaction temperature is too high, overcoming the kinetic barrier for C-Cl activation. Decrease the temperature to 70-80 °C. Monitor carefully; the reaction will be slower but more selective.
Formation of di-coupled product (reaction at both Br and Cl). 1. Reaction time is excessively long. 2. Catalyst loading is too high. 3. Using a highly active catalyst designed for C-Cl activation (e.g., with bulky, electron-rich phosphine ligands).[9] 1. Stop the reaction as soon as the starting material is consumed. 2. Reduce catalyst loading to 0.5-1 mol%. 3. Switch to a less reactive catalyst system like Pd(PPh₃)₄.

| Dehalogenation (loss of Br or Cl, replaced by H). | 1. Presence of water/protons reacting with the organoboron reagent before transmetalation. 2. Side reactions from catalyst decomposition at high temperatures. | 1. Ensure reagents and solvents are dry (if using a non-aqueous protocol). 2. Lower the reaction temperature. |

Section 2: Reactions on the Aromatic Ring

The electronic nature of the substituents dictates the outcome of reactions involving the aromatic pi-system.

FAQ 4: I need to add another substituent via Electrophilic Aromatic Substitution (EAS). Where will it go?

Short Answer: It's challenging and generally not recommended due to the deactivating nature of all three substituents. If forced, substitution will be directed primarily to the C-4 position.

Scientific Rationale: In electrophilic aromatic substitution, the existing groups on the ring direct the position of the incoming electrophile.[10][11]

  • Acetyl Group (-COCH₃): Strongly deactivating and a meta-director. It withdraws electron density from the ring, making it less nucleophilic.[12] It directs to positions C-3 and C-5 (relative to itself), which are already occupied.

  • Bromo (-Br) and Chloro (-Cl) Groups: These are deactivating due to their inductive electron withdrawal but are ortho, para-directors because of resonance donation from their lone pairs.[13][14]

    • The -Br group directs to C-3 and C-5.

    • The -Cl group directs to C-2 and C-4.

The directing effects are additive. The C-4 position is para to the chloro group and ortho to the bromo group, making it the least deactivated position and the most likely site of substitution, although yields are expected to be low.

Caption: Directing effects for Electrophilic Aromatic Substitution.

FAQ 5: Can I perform a Nucleophilic Aromatic Substitution (SNAr)?

Short Answer: Yes, this reaction is feasible. The C-Br or C-Cl bond ortho or para to the strongly electron-withdrawing acetyl group can be substituted by a strong nucleophile.

Scientific Rationale: Nucleophilic Aromatic Substitution (SNAr) is favored on electron-poor aromatic rings.[15][16] The reaction proceeds via a negatively charged Meisenheimer complex intermediate, which is stabilized by electron-withdrawing groups.[17][18]

  • The acetyl group at C-1 strongly activates the ring for nucleophilic attack.

  • It activates the ortho position (C-2, bearing the Bromine) and the para position (C-4, bearing a Hydrogen).

  • A strong nucleophile (e.g., NaOMe, R₂NH) will preferentially attack the C-2 position, displacing the bromide. Bromide is a better leaving group than chloride in this context as well.

This provides a complementary strategy to cross-coupling for C-N or C-O bond formation at the C-2 position.

Section 3: Reactions at the Ketone and Adjacent Positions

FAQ 6: How can I selectively reduce the ketone without affecting the aryl halides?

Short Answer: Use chemoselective reducing agents like sodium borohydride (NaBH₄) or catalytic transfer hydrogenation. Avoid harsh, non-selective reagents like LiAlH₄ or high-pressure catalytic hydrogenation with Pd/C, which can cause dehalogenation.

Scientific Rationale: A significant difference in reactivity exists between the carbonyl group and the aryl halides.

  • Recommended: Sodium borohydride (NaBH₄) in an alcoholic solvent (MeOH or EtOH) at room temperature is highly effective for reducing ketones to secondary alcohols while being inert towards aryl halides.[19]

  • Avoid: Lithium aluminum hydride (LiAlH₄) is too reactive and can reduce the aryl halides. Standard catalytic hydrogenation (H₂, Pd/C) is notorious for causing hydrodehalogenation, which would remove the bromine and/or chlorine atoms.

FAQ 7: I'm trying to perform an ortho-lithiation/metalation. Why is it not working as expected?

Short Answer: This is an extremely challenging transformation for this substrate due to competing reaction pathways. The C-2 position is blocked by bromine, and halogen-metal exchange at the C-Br bond is faster than deprotonation at other sites.

Scientific Rationale: Directed ortho-metalation (DoM) relies on a directing metalation group (DMG) to chelate an organolithium reagent and direct deprotonation at an adjacent ortho position.[20][21]

  • Competing Halogen-Metal Exchange: The C-Br bond is highly susceptible to halogen-metal exchange with strong bases like n-BuLi or sec-BuLi, especially at temperatures above -78 °C. This would form 1-(2-lithio-5-chlorophenyl)ethanone, which is a different reactive intermediate than desired.

  • Blocked Ortho Site: The acetyl group could potentially act as a DMG, directing metalation to the C-6 position. However, the C-2 position is already substituted with bromine. Deprotonation at C-6 would be slow due to steric hindrance from the adjacent acetyl group.

  • Alternative Bases: Using a hindered, non-nucleophilic base like lithium diisopropylamide (LDA) or a Knochel-type turbo-Grignard reagent might favor deprotonation over halogen-metal exchange, but success is not guaranteed and requires careful optimization.[22]

Recommendation: For functionalization at the C-6 position, a multi-step sequence involving protection of the ketone followed by a carefully controlled halogen-metal exchange and subsequent electrophilic quench is a more reliable strategy than direct DoM.

References

Technical Support Center: Troubleshooting Low Conversion Rates with 1-(2-Bromo-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for reactions involving 1-(2-Bromo-5-chlorophenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates. Instead of a generic checklist, we will explore the chemical logic behind potential failures and provide actionable, evidence-based solutions.

Understanding Your Starting Material: this compound

Before troubleshooting, it's crucial to understand the substrate's inherent reactivity. This molecule possesses two distinct halogen atoms on an aromatic ring, which is also substituted with an electron-withdrawing acetyl group.

  • Differential Halogen Reactivity : In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond.[1][2] Oxidative addition of palladium to the C-Br bond occurs at a much faster rate and under milder conditions. This selectivity is the cornerstone of designing successful reactions with this substrate.

  • Electronic Effects : The acetyl group is a moderate electron-withdrawing group. This deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions relative to the carbonyl.[3][4] The bromine atom is in an activated ortho position.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 935-99-9 [5]
Molecular Formula C₈H₆BrClO [5]
Molecular Weight 233.49 g/mol [5]

| Appearance | Solid |[6] |

General Troubleshooting: First Principles

Low conversion is often a symptom of foundational issues. Before modifying complex catalytic parameters, ensure these fundamentals are addressed.

Q1: My reaction shows no conversion, and I only recover my starting material. What are the first things to check?

This scenario typically points to a failure in reaction initiation. The catalyst may not be active, or the conditions are insufficient to overcome the activation energy.

  • Inert Atmosphere Integrity : Palladium(0) catalysts are highly sensitive to oxygen.[7] Ensure your reaction vessel was properly flame-dried (if applicable) and thoroughly purged with an inert gas like argon or nitrogen. Use degassed solvents for the reaction.

  • Reagent and Solvent Quality :

    • Solvents : Anhydrous solvents are critical, as water can hydrolyze reagents and interfere with the catalytic cycle.[8][9]

    • Bases : Many inorganic bases (K₂CO₃, K₃PO₄) can be hygroscopic. Ensure they are freshly purchased or have been dried in an oven before use.

    • Coupling Partners : Boronic acids (for Suzuki coupling) can degrade over time, especially if exposed to moisture, leading to protodeboronation.[7] Check the purity of your coupling partner.

  • Catalyst Activity : Palladium catalysts, especially pre-catalysts, can degrade with improper storage. If you suspect catalyst deactivation, try opening a new bottle. For reactions using a Pd(II) source like Pd(OAc)₂, ensure the conditions are suitable for its in-situ reduction to the active Pd(0) species.[10]

Q2: I'm observing a complex mixture of byproducts and decomposition of my starting material. What's going on?

This suggests that while the reaction is initiating, it's proceeding down undesired pathways. The primary suspects are temperature and base stability.

  • Temperature Control : While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions.[7] If you observe charring or a rapid color change to black (indicating palladium black formation), your temperature is likely too high. Consider running the reaction at a lower temperature for a longer duration.

  • Base-Substrate Compatibility : The protons on the methyl group of the acetyl function are weakly acidic.[11] A very strong base under harsh conditions could potentially lead to enolization and subsequent side reactions. Ensure the base you've chosen is appropriate for the specific coupling reaction and isn't causing unintended degradation.

Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This is the most common application for this compound. Low yields in these reactions are frequent but often solvable by systematically tuning the components of the catalytic system.

TroubleshootingWorkflow start Low Conversion Observed check_basics Step 1: Verify Basics (Inert Atmosphere, Reagent Purity, Temp) start->check_basics symptom Step 2: Analyze Symptoms check_basics->symptom If basics are confirmed no_reaction No Reaction / Stalled Early symptom->no_reaction side_products Side Products / Decomposition symptom->side_products solution_catalyst Step 3: Optimize Catalyst System - Change Ligand (e.g., to Buchwald type) - Increase Catalyst Loading - Use a Pre-catalyst no_reaction->solution_catalyst Likely catalyst/activation issue solution_conditions Step 3: Optimize Reaction Conditions - Screen Different Bases (e.g., K₃PO₄) - Screen Solvents - Adjust Temperature side_products->solution_conditions Likely conditions issue ReactionSelection start Desired Bond Formation? cc_bond C(sp²)-C(sp²) or C(sp²)-C(sp³) start->cc_bond cn_bond C(sp²)-N start->cn_bond cc_alkyne_bond C(sp²)-C(sp) start->cc_alkyne_bond co_bond C(sp²)-O start->co_bond suzuki Suzuki-Miyaura Coupling cc_bond->suzuki Uses Boronic Acids/Esters buchwald Buchwald-Hartwig Amination cn_bond->buchwald Uses Amines ullmann Ullmann Condensation cn_bond->ullmann Alternative to Pd sonogashira Sonogashira Coupling cc_alkyne_bond->sonogashira Uses Terminal Alkynes co_bond->ullmann Uses Alcohols/Phenols

References

Stability of 1-(2-Bromo-5-chlorophenyl)ethanone under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 1-(2-Bromo-5-chlorophenyl)ethanone (also known as 2'-Bromo-5'-chloroacetophenone). This resource is designed to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to assist you in your research and development activities involving this versatile chemical intermediate. As Senior Application Scientists, we have compiled this guide to ensure you can confidently and safely handle this compound, troubleshoot common experimental issues, and understand its stability under various reaction conditions.

Introduction to this compound

This compound is a halogenated aromatic ketone widely used as a building block in organic synthesis.[1] Its utility stems from the presence of multiple reactive sites: the ketone carbonyl group, the bromine atom ortho to the acetyl group, and the chlorine atom meta to the acetyl group. These features make it a valuable precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules with potential applications in medicinal chemistry and materials science. However, the reactivity of this compound also necessitates a thorough understanding of its stability to avoid unwanted side reactions and ensure reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound?

A1: this compound is classified as harmful if swallowed, harmful in contact with skin, and causes serious eye irritation.[1] It is also a lachrymator, meaning it can cause tearing. Therefore, it is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place.[2] Storage at room temperature is generally acceptable for short periods.[2] For longer-term storage, refrigeration (2-8 °C) is recommended to minimize potential degradation. The compound should be protected from moisture and light to prevent hydrolysis and photochemical reactions.

Q3: What are the common impurities that might be present in commercial this compound?

A3: Commercial this compound may contain impurities from its synthesis. Depending on the synthetic route, these could include starting materials such as 1-(5-chloro-2-hydroxyphenyl)ethanone, or regioisomers like 1-(2-bromo-4-chlorophenyl)ethanone.[3][4] It is always advisable to check the certificate of analysis (CoA) provided by the supplier and, if necessary, purify the material by recrystallization or chromatography before use in sensitive applications.

Troubleshooting Guide: Stability Under Different Reaction Conditions

This section addresses specific issues you might encounter during your experiments, focusing on the stability of this compound under various chemical environments.

Issue 1: Unexpected Side Products or Low Yield in Basic Media

Question: I am performing a reaction with this compound using a strong base (e.g., sodium hydroxide, sodium methoxide) and observing a complex mixture of products instead of my desired compound. What could be happening?

Answer: this compound, like other α-halo ketones, is known to be unstable in the presence of strong bases. The primary issue you are likely encountering is the Favorskii rearrangement .

Causality: Under basic conditions, the α-proton (on the methyl group) can be abstracted to form an enolate. This enolate can then undergo an intramolecular nucleophilic attack on the carbon bearing the bromine atom, forming a cyclopropanone intermediate. This highly strained intermediate is then attacked by the base (e.g., hydroxide or methoxide), leading to ring-opening and the formation of a rearranged carboxylic acid or ester derivative.

Troubleshooting Workflow: Base-Mediated Reactions

G start Start: Unexpected products in base check_base Identify Base Strength Strong (e.g., NaOH, NaOMe)? Weak (e.g., K2CO3, Et3N)? start->check_base strong_base High Probability of Favorskii Rearrangement check_base->strong_base Strong weak_base Lower probability of rearrangement, but other side reactions possible. check_base->weak_base Weak solution1 Solution 1: Use a non-nucleophilic, sterically hindered base (e.g., DBU, LDA at low temp). strong_base->solution1 solution2 Solution 2: Protect the ketone carbonyl group before introducing the base. strong_base->solution2 solution3 Solution 3: Use milder reaction conditions (lower temperature, shorter reaction time). strong_base->solution3 weak_base->solution3 end Achieve Desired Product solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for base-mediated reactions.

Potential Degradation Products in Basic Media:

  • 2-Chloro-5-carboxyphenylacetic acid (or its ester)

  • 1-(5-Chloro-2-hydroxyphenyl)ethanone (via nucleophilic substitution of bromide)

Recommended Protocols:

  • Protocol for Minimizing Favorskii Rearrangement: If your desired reaction involves a basic reagent, consider using a non-nucleophilic, sterically hindered base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or lithium diisopropylamide (LDA) at low temperatures (-78 °C). These bases are less likely to act as nucleophiles and attack the cyclopropanone intermediate.

  • Carbonyl Protection: If the ketone functionality is not required for the immediate transformation, consider protecting it as a ketal (e.g., using ethylene glycol and an acid catalyst) before introducing the base. The ketal is stable to basic conditions and can be deprotected later.

Issue 2: Decomposition or Discoloration During Heating

Question: My reaction mixture containing this compound turns dark upon heating, and I am getting a low yield of my desired product. What is the thermal stability of this compound?

Answer: this compound has limited thermal stability. While it is a solid with a relatively high melting point, prolonged heating at elevated temperatures can lead to decomposition.

Quantitative Data on Thermal Stability:

ParameterValueReference
Decomposition Temperature> 230 °C[2]

Causality: At high temperatures, the carbon-bromine bond can undergo homolytic cleavage to generate radical species. These radicals can then initiate a cascade of further reactions, leading to the formation of complex, often colored, byproducts and tars. The presence of oxygen can exacerbate this process.

Potential Thermal Degradation Products:

  • 1-(5-Chlorophenyl)ethanone (from debromination)

  • Polymeric materials and char

Recommended Protocols:

  • Temperature Control: Whenever possible, conduct reactions at the lowest effective temperature. Use a reliable temperature controller and monitor the reaction temperature closely.

  • Inert Atmosphere: For reactions requiring heating, it is highly recommended to perform them under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative decomposition.

  • Reaction Time: Minimize the reaction time at elevated temperatures. Monitor the reaction progress closely by techniques like TLC or LC-MS to determine the point of completion and avoid prolonged heating.

Issue 3: Reaction Failure or Unwanted Products with Reducing Agents

Question: I am trying to perform a reaction on another part of the molecule, but my reducing agent seems to be reacting with this compound itself. Which reducing agents are compatible?

Answer: The ketone and the carbon-bromine bond in this compound are susceptible to reduction. The choice of reducing agent is critical to achieve selectivity.

Causality and Selectivity:

  • Hydride Reducing Agents: Strong hydride reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce the ketone to a secondary alcohol and can also cleave the carbon-bromine bond. Milder reducing agents like sodium borohydride (NaBH₄) are generally chemoselective for the reduction of the ketone to the corresponding alcohol, leaving the C-Br bond intact under standard conditions (e.g., in methanol or ethanol at room temperature).[5]

  • Catalytic Hydrogenation: Depending on the catalyst and reaction conditions, catalytic hydrogenation can reduce the ketone and/or cleave the carbon-halogen bonds.

Reaction Scheme with Sodium Borohydride

G start This compound reagents NaBH4, MeOH start->reagents product 1-(2-Bromo-5-chlorophenyl)ethanol reagents->product

Caption: Reduction of the ketone with sodium borohydride.

Potential Byproducts with Strong Reducing Agents:

  • 1-(5-Chlorophenyl)ethanol (from reduction of ketone and C-Br bond)

  • 1-(2-Bromo-5-chlorophenyl)ethanol

Recommended Protocols:

  • Selective Ketone Reduction: To selectively reduce the ketone to the corresponding secondary alcohol, use sodium borohydride in an alcoholic solvent (e.g., methanol or ethanol) at 0 °C to room temperature.

  • Protecting Group Strategy: If you need to perform a reduction elsewhere in the molecule that is incompatible with the ketone, protect the ketone as a ketal before carrying out the reduction.

Issue 4: Instability Under UV Light or Sunlight

Question: I left my reaction mixture containing this compound on the benchtop exposed to sunlight, and now I see some degradation. Is this compound light-sensitive?

Answer: Yes, α-bromoacetophenones are known to be photochemically active and can decompose upon exposure to UV light or even strong ambient light.

Causality: The carbonyl group can absorb UV light, promoting the molecule to an excited state. In this excited state, the relatively weak carbon-bromine bond can undergo homolytic cleavage, generating a bromine radical and a phenacyl radical. These radicals can then undergo various secondary reactions, leading to a mixture of products.

Potential Photodegradation Products:

  • 1-(5-Chlorophenyl)ethanone (debromination product)

  • Coupling products from the phenacyl radical

Recommended Protocols:

  • Protection from Light: Always protect reaction mixtures containing this compound from light by wrapping the reaction flask in aluminum foil or using amber glassware.

  • Storage: Store the solid compound in an amber bottle to prevent photodegradation during storage.

Summary of Stability and Compatibility

Condition/ReagentStability/CompatibilityPotential Outcome/ProductsRecommendations
Strong Acids Generally stableProtonation of the carbonylUse non-nucleophilic acids if possible.
Strong Bases Unstable Favorskii rearrangement, substitutionUse weak or sterically hindered bases; protect the ketone.
Heat Decomposes > 230 °CRadical formation, polymerizationUse the lowest effective temperature; inert atmosphere.
UV/Sunlight Unstable C-Br bond cleavage, radical reactionsProtect from light using amber glass or foil.
Oxidizing Agents Incompatible Oxidation of the aromatic ring or side chainAvoid strong oxidizing agents.
Reducing Agents Reactive Ketone reduction (NaBH₄), C-Br cleavage (stronger agents)Use NaBH₄ for selective ketone reduction.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of 1-(2-Bromo-5-chlorophenyl)ethanone Derivatives by NMR and MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Halogenated acetophenones, such as 1-(2-Bromo-5-chlorophenyl)ethanone and its derivatives, are pivotal intermediates in the synthesis of a wide array of biologically active molecules. Their utility as precursors for heterocyclic compounds makes them a subject of intense interest. The robust characterization of these building blocks is not merely a procedural step but a foundational requirement for ensuring the integrity of the final active pharmaceutical ingredient (API).

This technical guide provides an in-depth comparison of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the characterization of this compound and its derivatives. We will delve into the causality behind experimental choices, present and interpret spectral data, and offer a detailed protocol for the synthesis and subsequent analysis of a representative derivative. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the intricacies of structural characterization in this important class of compounds.

The Power of Spectroscopy in Structural Elucidation

The unambiguous determination of a molecule's structure relies on piecing together evidence from various analytical techniques. For organic molecules like this compound, NMR and MS provide complementary information, each offering a unique window into the molecular architecture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom. For organic compounds, ¹H and ¹³C NMR are the most common experiments. ¹H NMR reveals the number of different types of protons, their relative numbers, and their connectivity through spin-spin coupling. ¹³C NMR provides information about the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): MS measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure. The isotopic distribution of elements like bromine and chlorine results in characteristic patterns in the mass spectrum, aiding in the identification of halogenated compounds.

Characterization of this compound: A Comparative Analysis

Let us consider the parent compound, this compound. Its structure presents a unique set of spectral features that are well-suited for analysis by both NMR and MS.

Predicted ¹H NMR Spectral Data for this compound

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons and the methyl protons of the acetyl group. The substitution pattern on the aromatic ring (bromo at position 2 and chloro at position 5) will influence the chemical shifts and coupling patterns of the aromatic protons.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
CH₃~2.6Singlet3H
Aromatic H~7.3 - 7.8Multiplet3H

The methyl protons are expected to appear as a singlet due to the absence of adjacent protons. The aromatic protons will likely appear as a complex multiplet due to the differing electronic effects of the bromo, chloro, and acetyl substituents.

Predicted ¹³C NMR Spectral Data for this compound

The ¹³C NMR spectrum will provide information about the carbon framework.

Carbon Assignment Predicted Chemical Shift (ppm)
C=O~195-200
Aromatic C-Br~118-122
Aromatic C-Cl~130-135
Other Aromatic C~125-140
CH₃~25-30

Mass Spectrometry of this compound

The mass spectrum of this compound will be characterized by a distinct molecular ion peak cluster due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio). The fragmentation pattern will likely involve the loss of the methyl group (M-15) and the entire acetyl group (M-43), as well as characteristic losses of the halogen atoms.

Ion Description
[M]⁺Molecular ion peak cluster
[M-CH₃]⁺Loss of a methyl radical
[M-COCH₃]⁺Loss of an acetyl radical
[C₇H₄BrCl]⁺Phenyl ring fragment

Comparative Strengths of NMR and MS for Halogenated Acetophenones

Analytical Technique Strengths Limitations
NMR Spectroscopy - Provides detailed information about molecular connectivity. - Non-destructive. - Quantitative.- Relatively low sensitivity. - Can be complex to interpret for molecules with overlapping signals.
Mass Spectrometry - High sensitivity. - Provides accurate molecular weight information. - Isotopic patterns confirm the presence of halogens.- Destructive technique. - Isomers can be difficult to distinguish without tandem MS.

Synthesis and Characterization of a this compound Derivative: A Practical Workflow

To illustrate the practical application of these techniques, we will outline the synthesis and characterization of a representative derivative, 2-bromo-1-(2-bromo-5-chlorophenyl)ethanone. This α-bromination is a common transformation for acetophenones, yielding a versatile intermediate for further synthetic elaboration.

Experimental Workflow Diagram

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis start This compound reagents N-Bromosuccinimide (NBS), p-Toluenesulfonic acid (p-TsOH), Acetonitrile reaction Reflux start->reaction reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 2-Bromo-1-(2-bromo-5-chlorophenyl)ethanone purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry (EI-MS) interpretation Spectral Interpretation & Structural Confirmation nmr->interpretation ftir FT-IR Spectroscopy ms->interpretation hplc HPLC Analysis ftir->interpretation hplc->interpretation

Caption: Workflow for the synthesis and characterization of 2-bromo-1-(2-bromo-5-chlorophenyl)ethanone.

Experimental Protocol: Synthesis of 2-Bromo-1-(2-bromo-5-chlorophenyl)ethanone

This protocol is adapted from established methods for the α-bromination of acetophenones.

  • Reaction Setup: To a solution of this compound (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add N-bromosuccinimide (NBS) (1.1 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 mmol).

  • Reaction: Stir the mixture at reflux (approximately 82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.

Predicted Characterization Data for 2-Bromo-1-(2-bromo-5-chlorophenyl)ethanone

¹H NMR:

  • -CH₂Br protons: A new singlet is expected to appear around 4.4-4.6 ppm, integrating to 2H. The downfield shift is due to the deshielding effect of the adjacent bromine atom and carbonyl group.

  • Aromatic protons: The chemical shifts of the aromatic protons will be slightly altered compared to the starting material due to the modification of the acetyl group.

¹³C NMR:

  • -CH₂Br carbon: A new signal is expected in the range of 30-35 ppm.

  • C=O carbon: The chemical shift of the carbonyl carbon may be slightly shifted.

Mass Spectrometry:

  • Molecular Ion: The molecular ion peak cluster will be significantly more complex due to the presence of two bromine atoms and one chlorine atom. The isotopic pattern will be a key diagnostic feature.

  • Fragmentation: Key fragmentation pathways will include the loss of a bromine radical, a CH₂Br radical, and the entire bromoacetyl group.

Alternative and Complementary Characterization Techniques

While NMR and MS are the primary tools for structural elucidation, other techniques provide valuable complementary information.

Logical Relationship of Analytical Techniques

G cluster_primary Primary Structural Elucidation cluster_complementary Complementary Analysis substance This compound Derivative NMR NMR (Connectivity) substance->NMR MS MS (Molecular Formula, Connectivity Clues) substance->MS FTIR FT-IR (Functional Groups) substance->FTIR HPLC HPLC (Purity, Quantification) substance->HPLC

Caption: Interplay of analytical techniques for comprehensive characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For this compound and its derivatives, the most prominent absorption band will be the C=O stretch of the ketone, typically observed in the range of 1680-1700 cm⁻¹. C-Br and C-Cl stretching vibrations are also expected in the fingerprint region (below 1000 cm⁻¹).

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of a compound and for quantitative analysis. A reversed-phase HPLC method, using a C18 column and a mobile phase of acetonitrile and water, can be developed to separate this compound from its starting materials, byproducts, and derivatives. A UV detector is typically used for detection, as the aromatic ring provides strong chromophores.

Conclusion

The characterization of this compound and its derivatives is a critical task in synthetic and medicinal chemistry. A comprehensive approach that leverages the complementary strengths of NMR and MS is essential for unambiguous structural elucidation. NMR provides the detailed framework of the molecule's connectivity, while MS confirms the molecular weight and offers valuable fragmentation clues, with the isotopic patterns of bromine and chlorine serving as powerful diagnostic tools. When supplemented with FT-IR for functional group analysis and HPLC for purity assessment, researchers can have a high degree of confidence in the identity and quality of these important chemical intermediates. This robust analytical foundation is indispensable for the successful advancement of drug discovery and development programs.

A Comparative Guide to the Purity Analysis of 1-(2-Bromo-5-chlorophenyl)ethanone: A Methodological Deep Dive into HPLC and UPLC Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of Active Pharmaceutical Ingredients (APIs) and key intermediates is a non-negotiable cornerstone of the development lifecycle. The compound 1-(2-Bromo-5-chlorophenyl)ethanone, a substituted acetophenone, serves as a critical building block in the synthesis of various pharmaceutical agents. Its impurity profile can directly influence the safety and efficacy of the final drug product. Consequently, a robust, accurate, and efficient analytical method for its purity determination is paramount.

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the purity analysis of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, ground our procedures in regulatory standards, and provide the experimental framework necessary for immediate application in a modern analytical laboratory.

The Analytical Imperative: Why Method Selection Matters

The choice of an analytical technique is not merely a matter of equipment availability; it is a strategic decision that impacts throughput, sensitivity, solvent consumption, and, ultimately, the timeline and cost of drug development. This compound is a moderately polar, non-volatile aromatic ketone, making liquid chromatography the ideal analytical approach.[1][2] The primary workhorse for this type of analysis has traditionally been Reverse-Phase HPLC (RP-HPLC).[3] However, advancements in particle chemistry have given rise to UPLC, a technique that promises significant gains in efficiency and speed.[4][5]

This guide will compare a robust, validated HPLC method against its UPLC counterpart, providing a clear data-driven rationale for method selection based on specific laboratory and project needs.

Foundational Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is a well-established and versatile technique used extensively in pharmaceutical quality control.[2] The separation mechanism is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For a non-polar compound like this compound, a reversed-phase method, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is the logical choice.[3][6]

Experimental Protocol: HPLC Purity Determination

This protocol is designed as a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, which outline the necessary parameters to demonstrate that an analytical procedure is fit for its intended purpose.[7][8]

Instrumentation and Conditions:

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system with a UV detector is sufficient for this analysis.
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides the necessary hydrophobic interaction for retaining the analyte. The 5 µm particle size is standard for conventional HPLC, balancing efficiency and backpressure.[9]
Mobile Phase Acetonitrile:Water (70:40, v/v)Acetonitrile is a common organic modifier in RP-HPLC. The 70:40 ratio is a starting point, optimized to provide a reasonable retention time (ideally between 1 and 5) and good separation from potential impurities.[3][10]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring optimal performance without generating excessive pressure.
Detection UV at 254 nmThe aromatic ring and carbonyl group in the analyte are strong chromophores, providing excellent sensitivity at this wavelength.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.

Reagent and Standard Preparation:

  • Diluent: Prepare by mixing Acetonitrile and HPLC-grade Water in a 70:40 ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh ~10 mg of the this compound sample, transfer to a 10 mL volumetric flask, and add diluent. Pipette 1 mL of this solution into a new 10 mL volumetric flask and dilute to volume with diluent. Filter through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated using the area percentage method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation assumes that all impurities have a similar response factor to the main analyte at the detection wavelength. For a more accurate quantification of specific impurities, individual reference standards are required.

The High-Throughput Alternative: Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant evolution from HPLC, primarily through the use of stationary phase particles smaller than 2 µm.[4] This innovation leads to dramatically increased efficiency, resolution, and speed.[9] However, this performance comes at the cost of much higher operating pressures, requiring specialized instrumentation.[5][11]

Comparative Protocol: UPLC Purity Determination

To provide a direct comparison, we adapt the HPLC method for a UPLC system. The fundamental chemistry remains the same, but the physical parameters are scaled to leverage the power of the smaller particles.

Instrumentation and Conditions:

ParameterConditionRationale
UPLC System Waters ACQUITY UPLC H-Class or equivalentA system capable of handling backpressures up to 15,000 psi is mandatory.[5]
Column C18, 50 mm x 2.1 mm, 1.7 µmThe sub-2 µm particles are the defining feature of UPLC, providing higher efficiency. The shorter column length and smaller diameter reduce run time and solvent consumption.[12]
Mobile Phase Acetonitrile:Water (70:40, v/v)The same mobile phase is used to ensure a direct comparison of the separation performance based on column technology.
Flow Rate 0.5 mL/minThe flow rate is scaled down for the 2.1 mm ID column to maintain an optimal linear velocity, ensuring maximum efficiency.
Detection UV at 254 nmKept consistent for direct comparability of sensitivity.
Injection Volume 2 µLReduced to prevent overloading the smaller column.
Column Temp. 30 °CKept consistent for comparability.

Head-to-Head Comparison: HPLC vs. UPLC

The theoretical advantages of UPLC translate into tangible performance differences. The following table summarizes the expected outcomes from analyzing the same sample of this compound on both systems.

Performance MetricConventional HPLCUPLCAdvantage
Particle Size 5 µm1.7 µm-
Column Dimensions 250 mm x 4.6 mm50 mm x 2.1 mm-
Operating Pressure ~1,500 - 2,500 psi~8,000 - 12,000 psiHPLC (lower stress on system)
Typical Run Time 15 - 20 minutes2 - 5 minutesUPLC (up to 9x faster)[4]
Peak Resolution GoodExcellentUPLC (narrower, sharper peaks)
Sensitivity (S/N) StandardHigherUPLC (sharper peaks lead to greater height)[9][11]
Solvent Consumption ~15 - 20 mL per run~1 - 2.5 mL per runUPLC (significant cost and waste reduction)
Initial Cost LowerHigherHPLC

Visualizing the Analytical Process

To ensure clarity, the workflows for analysis and method validation are presented visually.

Analytical Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Dilute_S Dissolve & Dilute Sample Sample->Dilute_S Standard Weigh Reference Standard Dilute_Std Dissolve & Dilute Standard Standard->Dilute_Std Filter Filter Sample Solution (0.45 µm) Dilute_S->Filter System System Suitability Test (SST) Dilute_Std->System Filter->System Inject Inject Sample & Standard System->Inject Acquire Acquire Chromatographic Data Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Final Report Calculate->Report G cluster_quantitative Method Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability, Intermediate) Method->Precision Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Robustness Robustness Method->Robustness Range Range Accuracy->Range Precision->Range LOD Detection Limit (LOD) Specificity->LOD LOQ Quantitation Limit (LOQ) Specificity->LOQ Linearity->Range

References

Comparing the reactivity of the bromo vs chloro group in 1-(2-Bromo-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Halogen Reactivity: The Case of 1-(2-Bromo-5-chlorophenyl)ethanone

This guide provides a detailed, evidence-based comparison of the chemical reactivity of the bromo and chloro substituents in this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond general principles to offer specific insights into how these two halogens behave in different chemical transformations, supported by mechanistic explanations and experimental frameworks.

Foundational Principles: Why Bromine and Chlorine Differ

The selective functionalization of dihalogenated aromatic compounds is a cornerstone of modern synthetic strategy. The choice of which halogen to target is governed by fundamental chemical principles that dictate the reactivity of the carbon-halogen (C-X) bond. In the context of this compound, the disparate reactivity of the C-Br and C-Cl bonds can be primarily attributed to two key factors: Bond Dissociation Energy (BDE) and the electronic influence of the halogen and other substituents.

  • Bond Dissociation Energy (BDE): This is the energy required to cleave a bond homolytically. The carbon-bromine (C-Br) bond is inherently weaker and longer than the carbon-chlorine (C-Cl) bond.[1][2] This lower BDE for the C-Br bond means it requires less energy to break, making it more susceptible to cleavage in reactions where this is a rate-limiting step, such as the oxidative addition in palladium-catalyzed cross-coupling.[1][3]

  • Electronic Effects: Chlorine is more electronegative than bromine. This results in a stronger inductive electron-withdrawing effect from chlorine. This property becomes particularly relevant in reactions like nucleophilic aromatic substitution (SNAr), where the stabilization of a negatively charged intermediate is crucial.[4] Furthermore, the position of the strongly electron-withdrawing acetyl group (ortho to bromine, meta to chlorine) profoundly influences the electrophilicity of the respective carbon centers, providing a powerful tool for regioselective synthesis.[5][6]

PropertyC-Br Bond (in Aryl System)C-Cl Bond (in Aryl System)Implication for Reactivity
Avg. BDE (kcal/mol) ~83~96The weaker C-Br bond is more easily cleaved, favoring reactions where C-X scission is key (e.g., oxidative addition).[2][3]
Electronegativity 2.96 (Pauling Scale)3.16 (Pauling Scale)Chlorine's higher electronegativity provides better stabilization for anionic intermediates in SNAr reactions through a stronger inductive effect.[4]
Position Relative to C=O orthometaThe ortho position allows for direct resonance and inductive activation by the acetyl group, significantly enhancing the reactivity of the C-Br position.[5][7]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are indispensable for forming C-C and C-N bonds. In these transformations, the reactivity difference between aryl bromides and chlorides is pronounced and well-documented.[1][8]

Mechanistic Underpinning: The Oxidative Addition Step

The catalytic cycle for most cross-coupling reactions begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[9][10] This step, often rate-determining, involves the insertion of the palladium atom into the C-X bond. Due to the significantly lower Bond Dissociation Energy of the C-Br bond compared to the C-Cl bond, aryl bromides undergo oxidative addition much more readily and under milder conditions than their chloro counterparts.[1][11] The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling is I > Br > OTf > Cl.[1][12]

For this compound, this principle allows for highly chemoselective reactions. It is possible to selectively couple a nucleophile at the C-Br position while leaving the C-Cl bond intact, providing a powerful handle for sequential functionalization.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate-Determining) Pd(0)L2->OxAdd Ar-Br ArPd(II)XL2 Ar-Pd(II)(Br)L2 OxAdd->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation R'-B(OH)2 Base ArPd(II)R'L2 Ar-Pd(II)(R')L2 Transmetalation->ArPd(II)R'L2 RedElim Reductive Elimination ArPd(II)R'L2->RedElim RedElim->Pd(0)L2 Ar-R'

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol details a method for the selective coupling of phenylboronic acid at the C-Br position of this compound.

Rationale: Standard palladium catalysts like Pd(PPh₃)₄ are highly effective for activating aryl bromides. The reaction conditions (temperature, base) are kept mild to prevent competitive reaction at the more robust C-Cl bond. Dioxane and water are common solvents, and a carbonate base is sufficient for the transmetalation step.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Reaction: Heat the mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-(2-phenyl-5-chlorophenyl)ethanone.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution presents a contrasting scenario. Unlike cross-coupling, the SNAr mechanism does not involve C-X bond cleavage in its rate-determining step.[4][13] Instead, the reaction proceeds via an addition-elimination pathway, where the nucleophile first attacks the carbon bearing the leaving group to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[14]

Mechanistic Underpinning: Stabilization of the Meisenheimer Complex

The rate of an SNAr reaction is dictated by the stability of this intermediate. Two factors are paramount:

  • Halogen Electronegativity: A more electronegative halogen can better stabilize the negative charge of the intermediate through its inductive effect. This often leads to a reactivity order of F > Cl > Br > I.[4]

  • Activating Groups: The presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group is essential.[5][6] These groups delocalize the negative charge of the Meisenheimer complex through resonance, dramatically lowering the activation energy.

In this compound, the acetyl group is a powerful EWG. Its position is critical:

  • It is ortho to the bromo group, allowing for direct resonance stabilization of the negative charge when a nucleophile attacks the C-Br position.

  • It is meta to the chloro group, a position from which it can only offer inductive stabilization, not resonance.[5][7]

Therefore, despite chlorine's higher electronegativity, the positional advantage of the activating acetyl group makes the bromo substituent the more reactive site for SNAr in this specific molecule.

SNAr_Mechanism SNAr Reactivity Comparison cluster_bromo Attack at C-Br (ortho to C=O) cluster_chloro Attack at C-Cl (meta to C=O) Start_Br Substrate (Br is ortho) Meisenheimer_Br Meisenheimer Complex (Resonance Stabilized) Start_Br->Meisenheimer_Br + Nu- Product_Br Product Meisenheimer_Br->Product_Br - Br- (Fast) Rate Rate Meisenheimer_Br->Rate Lower Energy FASTER REACTION Start_Cl Substrate (Cl is meta) Meisenheimer_Cl Meisenheimer Complex (No Resonance Stabilization) Start_Cl->Meisenheimer_Cl + Nu- Product_Cl No Reaction Meisenheimer_Cl->Product_Cl Meisenheimer_Cl->Rate Higher Energy SLOWER / NO REACTION

Caption: Influence of activating group position on SNAr reaction rates.

Experimental Protocol: Selective SNAr Reaction

This protocol describes a selective substitution of the bromo group with a methoxide nucleophile.

Rationale: A strong nucleophile (sodium methoxide) and a polar aprotic solvent (DMSO) are used to promote the SNAr mechanism. The temperature is elevated to overcome the activation barrier, but the inherent electronic and positional activation of the C-Br bond ensures selectivity over the C-Cl bond.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous dimethyl sulfoxide (DMSO) (10 mL).

  • Nucleophile Addition: Add sodium methoxide (1.5 mmol) to the solution.

  • Reaction: Heat the mixture to 100 °C and stir for 8-12 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the residue by column chromatography to obtain 1-(2-methoxy-5-chlorophenyl)ethanone.

Summary and Conclusion

The reactivity of the bromo and chloro groups in this compound is highly dependent on the reaction mechanism.

Reaction TypeMore Reactive HalogenPrimary Reason
Pd-Catalyzed Cross-Coupling Bromo Lower C-Br Bond Dissociation Energy (BDE) facilitates the rate-determining oxidative addition step.[1][8]
Nucleophilic Aromatic Subst. Bromo The ortho acetyl group provides crucial resonance stabilization to the Meisenheimer complex intermediate.[5][7]

For synthetic chemists, this compound is a versatile building block. The pronounced difference in reactivity allows for reliable, selective functionalization at the C-Br position through palladium catalysis under relatively mild conditions. While SNAr reactions are also selective for the C-Br bond in this specific molecule, this is due to the positional activation by the ortho-acetyl group, a factor that overrides the intrinsic electronegativity advantage of chlorine. Understanding these competing factors is essential for designing efficient and selective synthetic routes.

References

A Senior Application Scientist's Guide to the In Vitro Evaluation of 1-(2-Bromo-5-chlorophenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Scientific Rationale

In the landscape of medicinal chemistry, the acetophenone scaffold serves as a privileged structure—a versatile chemical framework from which a multitude of derivatives with diverse biological activities can be synthesized.[1] The specific starting material, 1-(2-Bromo-5-chlorophenyl)ethanone, presents a unique combination of halogen substituents (bromine and chlorine) that modulate the molecule's electronic and lipophilic properties.[2][3] These properties are critical determinants of a compound's pharmacokinetic profile and its ability to interact with biological targets.

The synthesis of derivatives from this core, such as chalcones, pyrimidines, or Schiff bases, is a cornerstone of drug discovery.[4][5][6] This process is driven by the principle of Structure-Activity Relationship (SAR), which posits that modifying a molecule's structure can profoundly alter its biological function.[7] This guide provides a comparative framework for the essential in vitro assays required to profile these novel derivatives, focusing on two of the most common and critical therapeutic areas: anticancer and antimicrobial applications. Our objective is to equip researchers with the foundational knowledge to design robust, self-validating experiments that generate clear, comparable, and trustworthy data.

Part 1: Comparative Assessment of Anticancer Activity

The primary goal of in vitro anticancer screening is to determine a compound's ability to inhibit the growth of, or kill, cancer cells. This is most commonly quantified by the half-maximal inhibitory concentration (IC₅₀), a key metric for comparing compound potency.[5] The most prevalent methods for this initial screen are colorimetric assays that measure the metabolic activity of living cells.

Core Methodology: Tetrazolium Salt Reduction Assays

These assays rely on the principle that mitochondrial dehydrogenases in viable, metabolically active cells can reduce tetrazolium salts into intensely colored formazan products.[8] The quantity of formazan produced is directly proportional to the number of living cells.[9]

Comparison of Primary Assays: MTT vs. XTT

FeatureMTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) XTT (Sodium 3ʹ-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene-sulfonic acid hydrate)
Principle Enzymatic reduction of yellow MTT to a purple formazan product.Enzymatic reduction of a specialized yellow tetrazolium salt to an orange formazan product.
Formazan Product Insoluble in water. Requires a separate solubilization step using an organic solvent like DMSO or SDS.[10]Soluble in water. The colored product is directly measured in the cell culture medium.
Workflow Multi-step: Reagent addition -> Incubation -> Solubilization -> Absorbance Reading.Simplified: Reagent addition -> Incubation -> Absorbance Reading.
Key Advantage Well-established and widely cited in historical literature.[8]Faster, simpler workflow with fewer steps, reducing the risk of procedural errors like incomplete formazan dissolution.
Consideration The solubilization step can introduce variability and potential cytotoxicity from the solvent.Generally considered more sensitive and convenient for high-throughput screening.[9]

Causality Behind Experimental Choice: For initial high-throughput screening of a new library of this compound derivatives, the XTT assay is often preferred due to its streamlined protocol, which minimizes handling and potential errors. However, the MTT assay remains a valid and widely accepted alternative , particularly if it is the established method within a laboratory.[10]

Experimental Protocol: A Self-Validating MTT Cytotoxicity Assay

This protocol is designed to be self-validating by including appropriate controls and generating a dose-response curve, from which a reliable IC₅₀ value can be derived.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well microtiter plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.

  • Compound Preparation & Treatment: Prepare a stock solution of each derivative in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compounds. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plate for a defined period (typically 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well. Agitate the plate on an orbital shaker for 10 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot cell viability against the logarithm of the compound concentration to generate a sigmoidal dose-response curve.

    • Determine the IC₅₀ value from the curve using non-linear regression analysis.

Data Visualization: Workflow & Comparative Results

MTT_Workflow cluster_prep Preparation Phase cluster_treatment Treatment & Assay Phase cluster_analysis Data Analysis Phase CellSeeding 1. Seed Cancer Cells in 96-well Plate Incubate24h 2. Incubate 24h (Attachment) CellSeeding->Incubate24h CompoundPrep 3. Prepare Serial Dilutions of Derivatives Incubate24h->CompoundPrep Treatment 4. Treat Cells with Derivatives CompoundPrep->Treatment Incubate48h 5. Incubate 48-72h Treatment->Incubate48h AddMTT 6. Add MTT Reagent (Incubate 3-4h) Incubate48h->AddMTT Solubilize 7. Solubilize Formazan (DMSO) AddMTT->Solubilize ReadAbs 8. Read Absorbance (570 nm) Solubilize->ReadAbs Calculate 9. Calculate % Viability ReadAbs->Calculate Plot 10. Plot Dose-Response Curve Calculate->Plot IC50 11. Determine IC50 Value Plot->IC50

Table 1: Hypothetical Comparative Cytotoxicity Data (IC₅₀ in µM)

CompoundDerivative TypeHCT-116 (Colon)MCF-7 (Breast)A549 (Lung)
Derivative A Chalcone15.222.535.1
Derivative B Chalcone (with -OCH₃)8.710.118.4
Derivative C Pyrimidine-based5.47.99.2
Derivative D Schiff Base25.8> 50> 50
Doxorubicin Reference Drug0.81.11.5

This hypothetical data illustrates how structural modifications (e.g., adding a methoxy group in Derivative B or changing the scaffold to a pyrimidine in C) can significantly enhance cytotoxic potency compared to a basic chalcone (A).

Part 2: Comparative Assessment of Antimicrobial Activity

The objective of in vitro antimicrobial testing is to determine the lowest concentration of a derivative that can inhibit the visible growth of a microorganism (Minimum Inhibitory Concentration, MIC).[11] This is a critical first step in evaluating the potential of a compound as a new anti-infective agent.[12]

Core Methodology: Broth Microdilution

The broth microdilution method is the gold standard for determining MIC values.[13] It provides a quantitative result that is reproducible and comparable across different laboratories, provided that standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), are followed.[14][15]

Causality Behind Experimental Choice: Adherence to CLSI guidelines is not merely a suggestion; it is a requirement for generating trustworthy data.[13][16] These standards dictate critical parameters like inoculum density, cation concentration in the media, and incubation conditions, all of which can drastically affect the MIC value.[14] Using a standardized method ensures that the observed activity is due to the compound itself and not experimental variability.

Experimental Protocol: A Self-Validating Broth Microdilution Assay (CLSI-aligned)
  • Compound Preparation: Prepare serial twofold dilutions of each derivative in a 96-well plate using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[11] Dilute this suspension into the broth so that each well receives a final concentration of ~5 x 10⁵ CFU/mL.

  • Plate Inoculation: Add the standardized inoculum to all wells containing the test compounds. Include a "positive control" (inoculum with no compound) to confirm microbial growth and a "negative control" (broth only) to confirm sterility.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 25°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[4]

  • (Optional) MBC/MFC Determination: To determine if the compound is bactericidal/fungicidal, take an aliquot from the clear wells (at and above the MIC) and plate it onto an agar medium without any compound. The lowest concentration that results in a ≥99.9% reduction in the initial inoculum is the Minimum Bactericidal (MBC) or Fungicidal (MFC) Concentration.

Data Visualization: Workflow & Comparative Results

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PrepCompounds 1. Prepare Serial Dilutions of Derivatives in Plate PrepInoculum 2. Prepare Standardized 0.5 McFarland Inoculum PrepCompounds->PrepInoculum Inoculate 3. Inoculate Plate with Microorganism PrepInoculum->Inoculate Incubate 4. Incubate (24h for Bacteria, 48h for Fungi) Inoculate->Incubate ReadMIC 5. Read MIC (Lowest Clear Well) Incubate->ReadMIC PlateMBC 6. (Optional) Plate for MBC/MFC ReadMIC->PlateMBC Result MIC Value (µg/mL) ReadMIC->Result

Table 2: Hypothetical Comparative Antimicrobial Data (MIC in µg/mL)

CompoundDerivative TypeS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
Derivative A Chalcone32> 12864
Derivative C Pyrimidine-based166432
Derivative E Quaternary Ammonium Salt4168
Derivative F Mannich Base83216
Ciprofloxacin Reference (Bacteria)10.5N/A
Fluconazole Reference (Fungus)N/AN/A2

This hypothetical data suggests that derivatization into a quaternary ammonium salt (E) or a Mannich base (F) can dramatically improve antimicrobial potency and spectrum compared to the chalcone (A) or pyrimidine (C) scaffolds.[12]

Conclusion: A Unified Strategy for Derivative Evaluation

The in vitro testing of novel this compound derivatives is a systematic process of discovery. It begins with broad screening assays, such as the MTT or XTT for cytotoxicity and broth microdilution for antimicrobial activity, to identify initial "hits." The true value of this data emerges when it is compared across a library of related compounds. By correlating subtle changes in chemical structure with significant differences in biological activity (IC₅₀ or MIC values), researchers can establish clear Structure-Activity Relationships.[7] This knowledge is paramount, as it guides the rational design of the next generation of derivatives with improved potency and selectivity, paving the way for potential therapeutic breakthroughs.

References

A Comparative Guide to Catalytic Systems for Cross-Coupling Reactions with 1-(2-Bromo-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern synthetic organic chemistry, the selective functionalization of polyhalogenated aromatic compounds is a paramount challenge. The molecule 1-(2-Bromo-5-chlorophenyl)ethanone stands as a valuable and versatile building block, particularly in the synthesis of pharmaceutical intermediates and other complex organic scaffolds. Its dihalogenated nature, featuring both a bromine and a chlorine atom on the phenyl ring, presents a unique opportunity for selective cross-coupling reactions, thereby enabling the sequential introduction of different substituents. This guide provides a comprehensive comparison of various catalytic systems for the cross-coupling of this compound, with a focus on chemoselectivity and practical application for researchers, scientists, and drug development professionals.

The inherent difference in the bond dissociation energies of the C-Br and C-Cl bonds is the cornerstone of achieving selectivity in these transformations. Generally, the C-Br bond is weaker and thus more susceptible to oxidative addition by a low-valent metal catalyst, which is the initial and often rate-determining step in most cross-coupling catalytic cycles. This guide will delve into the nuances of catalyst selection and reaction optimization for achieving selective functionalization at the C-Br position.

Chemoselectivity in the Cross-Coupling of this compound

The primary consideration for any cross-coupling reaction involving this compound is the chemoselective activation of the C-Br bond over the more robust C-Cl bond. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[1] This reactivity trend allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond intact for subsequent transformations.

The choice of catalyst, and particularly the ligand, plays a crucial role in modulating this selectivity. While standard palladium catalysts often suffice for selective C-Br coupling, highly active catalyst systems, especially those employing bulky, electron-rich phosphine ligands, can sometimes lead to competing or subsequent coupling at the C-Cl bond, particularly at elevated temperatures or prolonged reaction times. Therefore, careful optimization of the reaction conditions is essential to ensure high selectivity.

Comparison of Catalytic Systems

While specific experimental data for the cross-coupling of this compound is not extensively reported in the reviewed literature, we can extrapolate expected performance based on studies of structurally similar compounds, such as other functionalized 2-bromophenyl ketones and dihalobenzenes. The following sections provide a comparative overview of common catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

Table 1: Comparative Performance of Catalytic Systems for Selective Cross-Coupling at the C-Br Position (Based on Analogous Systems)
Reaction TypeCatalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
Suzuki-Miyaura Pd(PPh₃)₄PPh₃K₂CO₃ or Na₂CO₃Toluene/EtOH/H₂O or Dioxane/H₂O80-10012-2475-90A robust and widely used system. Selectivity for C-Br is generally high.[2][3]
Suzuki-Miyaura Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene or Dioxane80-1104-1285-95Highly active catalyst system, may require careful temperature control to maintain selectivity.[2]
Buchwald-Hartwig Pd₂(dba)₃ / BINAPBINAPNaOtBuToluene90-11012-2470-85Effective for coupling with a range of primary and secondary amines.[4]
Buchwald-Hartwig Pd(OAc)₂ / XPhosXPhosK₃PO₄ or Cs₂CO₃Toluene or Dioxane100-1208-1680-95A highly active system, suitable for challenging amine couplings.[5][6]
Sonogashira Pd(PPh₃)₂Cl₂ / CuIPPh₃Et₃N or iPr₂NHTHF or DMF25-803-680-95Mild conditions are often sufficient for high yields.[7][8]
Heck Pd(OAc)₂PPh₃ or P(o-tol)₃Et₃N or K₂CO₃DMF or NMP100-14012-2460-80Higher temperatures are often required, which may impact selectivity.[9][10]

Disclaimer: The data in this table is representative of typical results found in the literature for analogous bromo-chloro aromatic compounds and should be used as a guideline for reaction development.

Experimental Protocols

The following are detailed, representative protocols for the selective cross-coupling of this compound at the C-Br position. These protocols are based on established methodologies and should be adapted and optimized for specific substrates and desired outcomes.

Protocol 1: Selective Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add 1,4-dioxane and water.

  • Degas the mixture by bubbling with the inert gas for 15-20 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of the inert gas.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Arylboronic acid, K₂CO₃ B Inert Atmosphere: Evacuate & Backfill with Ar/N₂ A->B C Add Solvents: 1,4-Dioxane & Water B->C D Degas Mixture C->D E Add Catalyst: Pd(PPh₃)₄ D->E F Heat & Stir: 90°C, 12-24h E->F G Monitor Progress: TLC / GC-MS F->G H Cool & Quench with Water G->H I Extract with Ethyl Acetate H->I J Wash, Dry, Concentrate I->J K Purify: Column Chromatography J->K L L K->L Isolated Product

Suzuki-Miyaura Cross-Coupling Workflow
Protocol 2: Selective Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • XPhos (0.03 mmol, 3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, NaOtBu, Pd₂(dba)₃, and XPhos.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene via syringe, followed by the amine.

  • Heat the reaction mixture to 100 °C and stir for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Selective Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of a terminal alkyne with this compound.

Materials:

  • This compound (1.0 mmol)

  • Terminal Alkyne (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3 mL)

  • Anhydrous DMF (3 mL)

Procedure:

  • To a flame-dried Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the tube with argon.

  • Add degassed triethylamine and DMF.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at 80 °C for 3-6 hours.

  • After completion, cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the residue by flash chromatography.[11]

Protocol 4: Selective Heck Reaction

This protocol describes a general procedure for the Heck reaction of an alkene with this compound.

Materials:

  • This compound (1.0 mmol)

  • Alkene (e.g., Styrene) (1.5 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Anhydrous DMF (5 mL)

Procedure:

  • To a dry Schlenk tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill with argon.

  • Add DMF, triethylamine, and the alkene.

  • Seal the tube and heat to 120 °C for 12-24 hours.

  • Monitor the reaction by GC-MS.

  • After cooling, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Mechanistic Considerations

The success of these cross-coupling reactions hinges on a fundamental catalytic cycle that is broadly conserved across the different named reactions.

Catalytic_Cycle cluster_legend Legend Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition (Ar-X) Trans_complex Ar-Pd(II)(R')L₂ OA_complex->Trans_complex Transmetalation (R'-M) Product Ar-R' Trans_complex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration ArX Ar-X = this compound RM R'-M = Organometallic Reagent (e.g., R'B(OH)₂, R'NH₂, R'C≡CH, R'CH=CH₂)

Generalized Catalytic Cycle for Cross-Coupling Reactions
  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex. This is typically the rate-determining step and the basis for the chemoselectivity.

  • Transmetalation (for Suzuki, Sonogashira) or Ligand Exchange/Deprotonation (for Buchwald-Hartwig): The coupling partner (organoboron, amine, or alkyne) coordinates to the palladium center, and the organic moiety is transferred to the palladium.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired C-C or C-N bond and regenerating the Pd(0) catalyst.

Conclusion

The selective functionalization of this compound via cross-coupling reactions is a powerful strategy for the synthesis of complex molecular architectures. While palladium-based catalysts are the workhorses for these transformations, the choice of ligands and reaction conditions is critical for achieving high yields and, most importantly, high chemoselectivity for the C-Br bond. This guide provides a framework for researchers to select and optimize catalytic systems for their specific synthetic goals. Further screening of catalysts, ligands, bases, and solvents is always recommended to identify the optimal conditions for a particular substrate combination. The continued development of more active and selective catalysts will undoubtedly further expand the utility of versatile building blocks like this compound in the years to come.

References

Unveiling Molecular Architecture: A Comparative Guide to the X-ray Crystallographic Analysis of 1-(2-Bromo-5-chlorophenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount to understanding its function and guiding the design of new therapeutic agents. Single-crystal X-ray crystallography stands as the definitive method for this purpose, offering unparalleled, atomic-level insights. This guide provides a comprehensive examination of the X-ray crystallographic analysis of 1-(2-bromo-5-chlorophenyl)ethanone derivatives, a class of compounds with significant potential in medicinal chemistry.

Due to the current absence of a publicly available crystal structure for this compound itself, this guide will utilize the crystallographic data of the closely related analogue, 2'-Amino-5'-bromoacetophenone, as a case study to demonstrate the power and intricacies of the technique.[1] This comparative approach will highlight how subtle functional group modifications can influence crystal packing and intermolecular interactions, critical factors in drug efficacy and material properties. We will also explore the synthesis and characterization of these molecules, offering a holistic view of the workflow from laboratory synthesis to definitive structural elucidation.

The Decisive View: The Power of X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This technique reveals precise bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the solid-state properties of a molecule. For drug development, this information is invaluable for understanding receptor binding, predicting metabolic stability, and designing molecules with improved pharmacological profiles.

As a case study, the crystal structure of 2'-Amino-5'-bromoacetophenone reveals a planar conformation, with the amino group forming an intramolecular hydrogen bond with the carbonyl oxygen.[1] This interaction significantly influences the molecule's electronic properties and its potential for intermolecular interactions. The crystal packing is dominated by a combination of hydrogen bonding and halogen bonding, showcasing the importance of these weaker interactions in directing the supramolecular architecture.[1]

A Comparative Landscape of Analytical Techniques

While X-ray crystallography provides the ultimate structural detail, a suite of other analytical techniques is essential for the comprehensive characterization of a new chemical entity. Each technique offers a unique piece of the puzzle, and their combined application provides a self-validating system for structural confirmation.

Analytical Technique Information Provided Advantages Limitations
Single-Crystal X-ray Diffraction Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, intermolecular interactions.[2][3]Unambiguous structural determination.Requires a single, high-quality crystal; provides solid-state information only.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei, solution-state conformation.Provides information about the molecule in solution, which is often more relevant to biological activity.Can be difficult to interpret for complex molecules; conformational information is an average over time.
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patterns.High sensitivity, requires very small amounts of sample.Does not provide information about the 3D structure or connectivity.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple to perform.Provides limited structural information.
Computational Chemistry (e.g., DFT) Theoretical 3D structure, electronic properties, reaction mechanisms.Can predict properties of molecules that have not yet been synthesized; provides insights into reaction mechanisms.Accuracy is dependent on the level of theory and basis set used; requires experimental validation.

Experimental Protocols: From Synthesis to Crystal

Synthesis of this compound

A plausible synthetic route to this compound involves the Friedel-Crafts acylation of 1-bromo-4-chlorobenzene.

Step-by-step Protocol:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C, add acetyl chloride (1.1 equivalents) dropwise.

  • After stirring for 15 minutes, add 1-bromo-4-chlorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Pour the reaction mixture carefully onto crushed ice with concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Crystallization of Halogenated Acetophenones

The growth of high-quality single crystals is often the most challenging step in X-ray crystallographic analysis. For halogenated acetophenones, several techniques can be employed.

Slow Evaporation:

  • Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) to create a near-saturated solution.

  • Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.

Vapor Diffusion:

  • Dissolve the compound in a small amount of a relatively non-volatile solvent in a small, open vial.

  • Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble.

  • The vapor of the more volatile solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

Visualizing the Workflow and Concepts

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization & Analysis reagents 1-Bromo-4-chlorobenzene + Acetyl Chloride + AlCl3 reaction Friedel-Crafts Acylation reagents->reaction 1. Reaction workup Aqueous Workup reaction->workup 2. Quenching purification Column Chromatography workup->purification 3. Purification product This compound purification->product nmr NMR Spectroscopy product->nmr Analysis ms Mass Spectrometry product->ms Analysis ir IR Spectroscopy product->ir Analysis crystallization Crystallization product->crystallization Analysis xray X-ray Crystallography crystallization->xray Crystal Growth

Caption: Synthetic and analytical workflow for this compound.

Analytical_Comparison Xray X-ray Crystallography NMR NMR Spectroscopy Xray->NMR Confirms Connectivity MS Mass Spectrometry Xray->MS Confirms Composition IR IR Spectroscopy Xray->IR Confirms Functional Groups NMR->Xray Provides Solution Conformation CompChem Computational Chemistry CompChem->Xray Predicts/Validates Structure

Caption: Interplay of analytical techniques for structural elucidation.

Conclusion

The structural analysis of this compound derivatives, and indeed any novel chemical entity, relies on a multi-faceted analytical approach. While techniques such as NMR, MS, and IR spectroscopy provide crucial information regarding connectivity, composition, and functional groups, single-crystal X-ray crystallography remains the unequivocal gold standard for determining the precise three-dimensional molecular architecture. The detailed structural insights gleaned from X-ray analysis are indispensable for rational drug design and the development of new materials with tailored properties.

References

A Researcher's Guide to Assessing the Drug-Like Properties of 1-(2-Bromo-5-chlorophenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a viable clinical candidate is fraught with challenges. A significant portion of this journey is dedicated to the meticulous evaluation of a molecule's drug-like properties. The 1-(2-bromo-5-chlorophenyl)ethanone core structure presents a versatile starting point for the synthesis of a diverse library of derivatives with potential therapeutic applications. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically assess the drug-like properties of these derivatives, integrating both computational and experimental methodologies.

The core principle of this guide is to move beyond a mere checklist of properties and to foster a deep understanding of the interplay between a molecule's structure and its pharmacokinetic profile. By explaining the causality behind experimental choices and emphasizing self-validating protocols, we aim to equip researchers with the tools to make informed decisions, thereby increasing the probability of success in their drug discovery endeavors.

The Foundational Importance of Physicochemical Properties

The journey of a drug through the human body, encompassing its absorption, distribution, metabolism, and excretion (ADME), is fundamentally governed by its physicochemical properties.[1][2] For derivatives of this compound, early-stage assessment of these properties is paramount to avoid costly late-stage failures. Key parameters such as lipophilicity, solubility, molecular weight, and hydrogen bonding capacity dictate a compound's behavior in a biological system.[3][4] There is a notable trend of increasing lipophilicity and molecular weight in modern drug discovery, which can negatively impact bioavailability and lead to undesirable side effects.[3]

A crucial initial step is the in silico prediction of these properties. Computational tools have become indispensable in early drug discovery, offering a cost-effective and high-throughput method to prioritize compounds for synthesis and further testing.[5][6][7] These models can provide valuable insights into a compound's likely ADME profile long before it is synthesized.

Navigating the "Drug-Like" Chemical Space: Lipinski's Rule of Five

A cornerstone in the evaluation of drug-likeness is Lipinski's Rule of Five.[1][8] This rule of thumb, formulated by Christopher A. Lipinski in 1997, provides a set of simple guidelines to assess the likelihood of a compound being an orally active drug in humans.[8][9] It is based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[1]

Lipinski's Rule of Five states that an orally active drug generally has no more than one violation of the following criteria:

  • No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds).[1]

  • No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).[1]

  • A molecular mass of less than 500 daltons.[1]

  • A calculated octanol-water partition coefficient (log P) that does not exceed 5.[1]

It is crucial to understand that these are guidelines, not rigid rules.[10] However, compounds that adhere to the Rule of Five tend to have lower attrition rates during clinical trials.[1] For derivatives of this compound, calculating these parameters for each new analogue is a fundamental step in the initial screening process.

Below is a diagram illustrating the workflow for assessing the drug-like properties of novel derivatives, starting from the core scaffold.

G cluster_0 In Silico Assessment cluster_1 Experimental Validation Core_Scaffold This compound Scaffold Derivative_Design Design of Novel Derivatives Core_Scaffold->Derivative_Design In_Silico_Prediction In Silico ADME/T Prediction (Lipinski's Rule, Solubility, Permeability) Derivative_Design->In_Silico_Prediction Prioritization Prioritization for Synthesis In_Silico_Prediction->Prioritization Synthesis Chemical Synthesis Prioritization->Synthesis Physicochemical_Characterization Physicochemical Characterization (LogP, Solubility) Synthesis->Physicochemical_Characterization In_Vitro_Assays In Vitro Assays (Metabolic Stability, Cytotoxicity) Physicochemical_Characterization->In_Vitro_Assays Data_Analysis Data Analysis & SAR In_Vitro_Assays->Data_Analysis Data_Analysis->Derivative_Design Iterative Optimization

Caption: Workflow for Assessing Drug-Like Properties.

Comparative Analysis: In Silico vs. Experimental Data

While in silico predictions are invaluable for initial screening, experimental validation is non-negotiable. A comparative approach, where computational predictions are systematically compared with experimental data, provides a robust framework for building predictive models and understanding the structure-activity relationships (SAR) of the this compound derivatives.

Property In Silico Prediction Method Experimental Protocol Rationale for Comparison
Lipophilicity (LogP) Calculated LogP (cLogP) using software based on atomic contributions.Shake-flask method or reverse-phase HPLC.[11][12]To validate the predictive accuracy of the computational model and understand the impact of specific structural modifications on lipophilicity.
Aqueous Solubility Prediction based on LogP and other molecular descriptors.Turbidimetric solubility assay.To ensure the compound has sufficient solubility for absorption and formulation. Poorly soluble drugs often exhibit low bioavailability.[2]
Metabolic Stability Prediction of sites of metabolism by cytochrome P450 enzymes.Incubation with liver microsomes or hepatocytes followed by LC-MS/MS analysis.[13]To identify metabolically labile sites on the molecule and guide structural modifications to improve stability.
Cytotoxicity Not typically predicted with high accuracy in silico.In vitro cytotoxicity assays (e.g., MTT, LDH release) on relevant cell lines.[14][15][16]To assess the compound's potential for causing cell death and to determine its therapeutic window.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

  • Principle: This method directly measures the partitioning of a compound between n-octanol and water, representing a model for its distribution between lipid and aqueous environments in the body.[11]

  • Procedure:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Add a small aliquot of the stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a flask.

    • Shake the flask vigorously for a set period (e.g., 1 hour) to allow for partitioning.

    • Centrifuge the mixture to ensure complete phase separation.

    • Carefully collect samples from both the n-octanol and water phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

    • Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

    • The LogP is the base-10 logarithm of P.[17]

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes

  • Principle: This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes, which are abundant in the liver and play a major role in drug clearance.[13]

  • Procedure:

    • Prepare an incubation mixture containing the this compound derivative, liver microsomes (e.g., human or rat), and a NADPH-generating system in a suitable buffer.

    • Initiate the reaction by adding the NADPH-generating system and incubate at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Determine the rate of disappearance of the parent compound to calculate its metabolic stability (often expressed as half-life or intrinsic clearance).

The relationship between the physicochemical properties and the ultimate biological activity is complex and multifaceted. The following diagram illustrates how modifications to the core scaffold can influence these key drug-like attributes.

G Scaffold This compound Core Lipophilicity Lipophilicity (LogP) Scaffold->Lipophilicity Structural Modifications Solubility Aqueous Solubility Scaffold->Solubility Structural Modifications Metabolism Metabolic Stability Scaffold->Metabolism Structural Modifications Permeability Membrane Permeability Lipophilicity->Permeability Absorption Oral Absorption Lipophilicity->Absorption Toxicity Toxicity Lipophilicity->Toxicity Solubility->Absorption Efficacy Biological Efficacy Metabolism->Efficacy Permeability->Absorption Absorption->Efficacy

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Bromo-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Authored for the Laboratory Professional

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(2-Bromo-5-chlorophenyl)ethanone (CAS No. 935-99-9). As a halogenated aromatic ketone, this compound requires specific handling procedures to mitigate risks to personnel and the environment. This document moves beyond simple checklists to explain the scientific and regulatory rationale behind each procedural step, ensuring a culture of safety and compliance in your laboratory.

Hazard Assessment and Chemical Profile

Understanding the intrinsic hazards of a compound is the foundation of its safe management. This compound is a solid organic compound with significant health and safety considerations.[1][2]

GHS Hazard Classification: According to aggregated data, this compound is classified with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

This hazard profile necessitates stringent protocols to prevent exposure during handling and disposal. The primary routes of exposure—inhalation, ingestion, and skin contact—must be controlled through engineering controls and appropriate personal protective equipment (PPE).

PropertyValueSource
Molecular Formula C₈H₆BrClOPubChem[1]
Molecular Weight 233.49 g/mol PubChem[1]
CAS Number 935-99-9PubChem[1][3]
Appearance SolidFisher Scientific[2]
Key Hazards Acute Toxicity (Oral, Dermal, Inhalation), Skin & Eye IrritantPubChem[1]

The Regulatory Imperative: EPA and OSHA Compliance

The disposal of laboratory chemicals is not merely a matter of best practice; it is mandated by federal law. Two primary agencies govern these activities in the United States:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal—a framework known as "cradle to grave."[4][5] As a halogenated organic compound, waste this compound falls under this regulatory purview.

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), often called the Lab Standard, requires employers to develop a Chemical Hygiene Plan (CHP).[6][7][8] This plan must include specific procedures for safe handling and waste disposal to protect laboratory workers.[6]

Your institution's Environmental Health and Safety (EHS) office is the direct implementer of these regulations and should always be consulted for specific local procedures.

Core Disposal Principle: Segregation of Halogenated Waste

The single most critical step in the proper disposal of this compound is its strict segregation as halogenated organic waste .[9][10]

Causality: The presence of bromine and chlorine atoms dictates the disposal method. Halogenated wastes cannot be blended with non-halogenated solvent waste for fuel blending. They require high-temperature incineration in specialized facilities to ensure complete destruction and prevent the formation of toxic dioxins and furans.[9][11][12] Mixing these waste streams leads to cross-contamination, significantly increases disposal costs, and violates regulatory standards.[13][14]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and disposing of pure this compound, solutions containing it, and contaminated lab materials.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing appropriate PPE to mitigate the risks of skin contact, eye irritation, and inhalation.[11][15]

  • Hand Protection: Nitrile gloves are essential. Always inspect gloves before use and use proper removal technique to avoid skin contact.[10][15]

  • Eye Protection: Wear tight-sealing safety goggles or a face shield.[16]

  • Body Protection: A laboratory coat is mandatory to protect skin and clothing.[10]

  • Work Area: Conduct all waste handling and commingling within a certified chemical fume hood to prevent inhalation of any dusts or vapors.[10][14]

Step 2: Waste Collection and Containerization

Select a waste container that is compatible and clearly designated for halogenated organic waste.

  • For Solid Waste: Collect pure, unadulterated this compound or contaminated solids (e.g., weighing paper, contaminated gloves, absorbent pads) in a labeled, sealed plastic bag or a solid waste container.[17]

  • For Liquid Waste: If the compound is dissolved in a solvent, collect it in a designated "Halogenated Organic Liquid Waste" container.[10][18] This is often a glass or high-density polyethylene (HDPE) bottle with a screw-top cap.

  • Container Integrity: Ensure the container is in good condition, free from cracks or defects, and has a tightly sealing lid.[18] The container must remain closed at all times except when waste is actively being added.[13][18][19] This is a critical step to prevent the release of hazardous vapors.

Step 3: Precise and Compliant Labeling

Proper labeling is a legal requirement and essential for safety.[20]

  • Timing: Label the waste container before adding the first drop of waste.[18]

  • Content: The label must include:

    • The words "Hazardous Waste" .[13][14]

    • The full, unabbreviated chemical name: "Waste this compound" .[18][20]

    • If in a solution, list all constituents with approximate percentages.[13]

    • An indication of the hazards (e.g., "Toxic," "Irritant").

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a designated Satellite Accumulation Area (SAA) for temporary storage.[14][19]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Segregation: Store the halogenated waste container in secondary containment (e.g., a plastic tub) and segregate it from incompatible materials, particularly acids, bases, and oxidizers.[14][18]

  • Volume Limits: A laboratory can accumulate up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA. Once these limits are reached, the full container must be moved to the central storage area within three days.[19]

Step 5: Arranging for Final Disposal

The final step is to transfer the waste to a licensed hazardous waste disposal company.

  • Contact EHS: Never attempt to dispose of the chemical yourself. Your institution's Environmental Health and Safety (EHS) or equivalent department is responsible for coordinating with certified waste contractors.[11][12][20]

  • Request Pickup: Follow your institution's specific procedure to request a waste pickup, providing all necessary information from your hazardous waste label.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_collection Waste Handling & Segregation cluster_storage On-Site Management cluster_disposal Final Disposition A Identify Waste: This compound B Assess Hazards: Acute Toxin, Irritant (GHS Classification) A->B Consult SDS/PubChem C Don Personal Protective Equipment (PPE) - Nitrile Gloves - Safety Goggles - Lab Coat B->C Mitigate Risk D Select 'HALOGENATED ORGANIC WASTE' Container C->D Begin Procedure E Add Waste to Container in Chemical Fume Hood D->E F Securely Cap Container (Keep Closed When Not in Use) E->F G Label Container: - 'Hazardous Waste' - Full Chemical Name - All Constituents F->G H Store in Designated Satellite Accumulation Area (SAA) G->H Store Waste I Use Secondary Containment H->I J Request Waste Pickup (Contact EHS/Safety Office) I->J K Transfer to Certified Hazardous Waste Contractor J->K Arrange Disposal L Transport to Regulated Facility K->L M Final Disposal: High-Temperature Incineration L->M

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.

  • Contain the Spill: Use absorbent pads or another inert material to contain the spill.[18] For a solid, gently sweep it up to avoid creating dust.

  • Collect Waste: Place all contaminated absorbent materials and any recovered solid into a designated hazardous waste container.[18] Seal and label it as described in the protocol above.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and your institution's EHS office. For large spills, call emergency services.[18]

By adhering to this detailed protocol, researchers and laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and scientific integrity.

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-(2-Bromo-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind the personal protective equipment (PPE) and handling protocols for 1-(2-Bromo-5-chlorophenyl)ethanone. Understanding the why is paramount to fostering a culture of safety and achieving reproducible, reliable results.

This compound belongs to the α-haloketone class, which is known for its reactivity and potential as a lachrymator and irritant[1][2]. Adherence to these protocols is not merely procedural; it is a self-validating system to protect researchers and ensure experimental integrity.

Hazard Assessment: The 'Why' Behind the Protocol

This compound is a hazardous substance, and a thorough understanding of its risk profile is the foundation of safe handling. The Globally Harmonized System (GHS) of Classification and Labeling of Chemicals provides a clear, standardized summary of these risks[3][4].

The primary hazards associated with this compound involve acute toxicity through multiple exposure routes and severe irritation. Some related α-haloketones are classified as causing severe skin burns and eye damage, which necessitates a cautious approach[5][6].

Table 1: GHS Hazard Summary for this compound

Hazard Class & CategoryH-StatementPictogramPractical Implication
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[7][8][9]
alt text
Ingestion can lead to significant adverse health effects. Do not eat, drink, or smoke in the lab.
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin[7][10]
alt text
The substance can be absorbed through the skin, causing systemic toxicity. Full skin protection is mandatory.
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled[7][10]
alt text
Inhaling dust or aerosols can be harmful. Engineering controls and respiratory protection are critical.
Skin Irritation (Category 2)H315: Causes skin irritation[7][8][9][10]
alt text
Direct contact will cause skin irritation, redness, and discomfort. Avoid all skin contact.
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritation[7][8][9][10]
alt text
The compound can cause significant, potentially damaging, eye irritation. Robust eye protection is essential.
STOT SE (Category 3)H335: May cause respiratory irritation[8][9]
alt text
Inhalation of dust may irritate the respiratory tract, leading to coughing and shortness of breath.

Core PPE Protocol: A Multi-Layered Defense System

The selection of PPE is not a one-size-fits-all solution; it is a risk-mitigation strategy. The following protocol establishes a minimum standard for handling this compound in solid form or in solution.

Primary Engineering Control: The First Line of Defense

Before any PPE is considered, the primary control measure is the use of a properly functioning and certified chemical fume hood[1]. All handling of this compound, especially weighing of the solid powder, must be performed within a fume hood to minimize inhalation exposure.

Tier 1: Foundational PPE for All Operations
  • Eye and Face Protection :

    • Requirement : Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.

    • Causality : Due to the severe eye irritation risk, standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against airborne dust and potential splashes[11].

    • Best Practice : For operations with a higher splash risk (e.g., transferring solutions), supplement goggles with a full-face shield[1][12].

  • Skin and Body Protection :

    • Gloves : Wear chemical-resistant gloves. Given that this is a halogenated organic compound, double-gloving with nitrile gloves is a robust practice. Always inspect gloves for tears or holes before use[9].

    • Glove Removal : Use the proper technique to remove gloves without touching the outer contaminated surface to avoid skin contact.

    • Lab Coat/Coveralls : A flame-resistant lab coat is the minimum requirement. For larger quantities, a chemical-resistant apron or disposable coveralls (e.g., Tychem) provide superior protection[9][12].

    • Apparel : Always wear long pants and fully enclosed, chemical-resistant shoes.

Tier 2: Respiratory Protection

Respiratory protection is required when engineering controls are insufficient or during emergency situations.

  • For Weighing and Handling Solids : If there is any risk of dust formation that cannot be contained within a fume hood, a NIOSH-approved respirator is necessary. A minimum of an N95-rated filter mask may be used for nuisance dust, but for higher-risk activities, a half-mask or full-face air-purifying respirator (APR) with particulate filters (P100) is recommended[9][13].

  • For Spill Cleanup : For cleaning up spills, a full-face APR with combination organic vapor/particulate cartridges is the required standard to protect against both airborne powder and potential vapors[5][13].

Procedural Guidance: Safe Operations from Start to Finish

Donning and Doffing PPE: A Critical Sequence

Cross-contamination often occurs when removing PPE. Follow this sequence rigorously.

Donning (Putting On) Sequence:

  • Put on lab coat/coveralls.

  • Put on inner gloves.

  • Put on respiratory protection (if required). Perform a positive and negative pressure seal check.

  • Put on chemical splash goggles and face shield.

  • Put on outer gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

  • Remove outer gloves, peeling them off without touching the outside. Dispose of immediately.

  • Remove face shield and goggles.

  • Remove lab coat/coveralls, turning it inside out as you remove it.

  • Remove inner gloves using the proper technique.

  • Remove respirator (if used).

  • Wash hands thoroughly with soap and water immediately after handling the chemical and removing PPE [9][14].

Emergency Protocol: Spill and Exposure Response

Immediate and correct response to a spill or exposure is critical.

First Aid Measures:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][5][14].

  • Skin Contact : Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists[1][9][14].

  • Inhalation : Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[1][5][14].

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[5][14].

The following workflow diagram outlines the mandatory procedure for responding to a chemical spill.

Spill_Response_Workflow cluster_Initial_Actions Phase 1: Assess & Secure cluster_Response Phase 2: Respond cluster_Finalize Phase 3: Decontaminate & Report Assess Assess Spill Size & Risk Alert Alert Colleagues & Area Supervisor Assess->Alert Evacuate Large Spill? Evacuate Area Call Emergency Response Alert->Evacuate Don_PPE Small Spill: Don Full PPE (Double Gloves, Goggles, Face Shield, Respirator) Evacuate->Don_PPE No Report Complete Incident Report Evacuate->Report Yes Contain Contain Spill (Use absorbent pads/berms) Don_PPE->Contain Absorb Cover with Inert Absorbent (e.g., vermiculite, sand) Contain->Absorb Collect Collect Waste into Labeled Hazardous Waste Container Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Doff_PPE->Report

Caption: Workflow for Chemical Spill Response.

Disposal Plan

All materials contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Segregation : Collect all contaminated materials in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal : Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical or its containers in regular trash or down the drain[5][14][15].

By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust in your experimental environment, ensuring both personal safety and the integrity of your scientific pursuits.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.